Technical Documentation Center

(2R,5S)-1-Allyl-2,5-dimethylpiperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2R,5S)-1-Allyl-2,5-dimethylpiperazine
  • CAS: 155766-33-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (2R,5S)-1-Allyl-2,5-dimethylpiperazine: A Key Intermediate in Opioid Receptor Ligand Synthesis

Introduction: The Significance of Chiral Piperazines in Modern Drug Discovery In the landscape of medicinal chemistry, the piperazine scaffold is a privileged structure, owing to its prevalence in a multitude of biologic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Piperazines in Modern Drug Discovery

In the landscape of medicinal chemistry, the piperazine scaffold is a privileged structure, owing to its prevalence in a multitude of biologically active compounds. Its ability to engage in various non-covalent interactions and its favorable pharmacokinetic properties have made it a cornerstone in the design of novel therapeutics. The stereochemical configuration of substituted piperazines adds a critical layer of complexity and opportunity, as enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. This guide focuses on a specific chiral intermediate, (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, a molecule of significant interest due to its integral role in the synthesis of potent and selective delta-opioid (δ) receptor agonists.

The exploration of δ-opioid receptor agonists as an alternative to traditional mu-opioid (µ) receptor agonists, such as morphine, is a highly active area of research.[1][2] Activation of the δ-opioid receptor has been shown to produce potent analgesia, particularly in models of chronic and neuropathic pain, while potentially mitigating the severe side effects associated with µ-opioid agonists, including respiratory depression, constipation, and high abuse liability.[1][2][3] (2R,5S)-1-Allyl-2,5-dimethylpiperazine serves as a crucial chiral building block for the synthesis of leading δ-opioid agonists like SNC 80 and BW373U86, making a thorough understanding of its properties, synthesis, and handling paramount for researchers in this field.[4]

This technical guide provides a comprehensive overview of (2R,5S)-1-Allyl-2,5-dimethylpiperazine, from its fundamental chemical properties and synthesis to its application in the development of next-generation analgesics. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of safer and more effective pain therapeutics.

I. Physicochemical and Structural Characteristics

(2R,5S)-1-Allyl-2,5-dimethylpiperazine is a chiral, non-naturally occurring heterocyclic amine. The "2R,5S" designation in its name refers to the specific stereochemical configuration at the two chiral centers on the piperazine ring, which is crucial for the desired biological activity of the final drug molecules.

Key Physicochemical Properties
PropertyValueSource(s)
CAS Number 155836-78-5[5][6][7]
Molecular Formula C₉H₁₈N₂[5][6][7]
Molecular Weight 154.25 g/mol [5][6][7]
Appearance Light yellow to light orange oil[6][7]
Solubility Soluble in dichloromethane, methanol, tetrahydrofuran[6]
Storage -20°C Freezer[6][8]

Note: Detailed data on boiling point, density, and refractive index are not consistently reported in publicly available literature.

II. Enantioconvergent Synthesis: A High-Yield Approach

The synthesis of enantiomerically pure (2R,5S)-1-Allyl-2,5-dimethylpiperazine is a critical step in the development of selective δ-opioid agonists. A notable and efficient method is the enantioconvergent synthesis from the readily available and inexpensive trans-2,5-dimethylpiperazine. This process is advantageous as it allows for the conversion of the unwanted enantiomer into the desired one, thereby theoretically doubling the yield from the racemic starting material.[9]

The key steps in this synthesis, as described by Janetka et al. (2003), involve an efficient optical resolution followed by the interconversion of the undesired (+)-enantiomer.[9]

Conceptual Workflow of the Enantioconvergent Synthesis

G racemate Racemic trans-2,5-dimethylpiperazine allylation Mono-allylation racemate->allylation rac_allyl Racemic (±)-1-Allyl-2,5-dimethylpiperazine allylation->rac_allyl resolution Optical Resolution (e.g., with chiral acid) rac_allyl->resolution desired (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine (Desired Enantiomer) resolution->desired Separation unwanted (+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine (Unwanted Enantiomer) resolution->unwanted Separation interconversion Enantiomer Interconversion unwanted->interconversion recycle Recycle to Racemic Mixture interconversion->recycle recycle->rac_allyl Re-allylation

Caption: Enantioconvergent synthesis workflow.

Detailed Experimental Protocol (Adapted from Janetka et al., 2003)

Step 1: Mono-allylation of trans-2,5-dimethylpiperazine

  • Dissolve trans-2,5-dimethylpiperazine in a suitable solvent such as acetonitrile.

  • Add one equivalent of allyl bromide slowly at a controlled temperature (e.g., 0 °C to room temperature).

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is worked up by partitioning between an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., sodium bicarbonate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield racemic (±)-1-Allyl-2,5-dimethylpiperazine.

Step 2: Optical Resolution

  • The crude racemic allylated piperazine is dissolved in a suitable solvent, such as ethanol.

  • A solution of a chiral resolving agent, for example, (+)-tartaric acid or a derivative, in the same solvent is added.

  • The mixture is allowed to stand, often with cooling, to facilitate the crystallization of the diastereomeric salt of one of the enantiomers.

  • The crystalline salt is collected by filtration. This salt contains the desired enantiomer.

  • The free base of the desired enantiomer, (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, is liberated by treating the salt with a base (e.g., sodium hydroxide) and extracting with an organic solvent.

Step 3: Interconversion of the Unwanted Enantiomer

  • The mother liquor from the resolution step, which is enriched in the unwanted (+)-(2S,5R)-enantiomer, is concentrated.

  • The unwanted enantiomer is recovered as the free base.

  • A key strategy for interconversion involves a reaction sequence that temporarily removes the chiral centers or allows for their inversion. For instance, a protecting group can be introduced on one nitrogen, followed by a reaction that allows for the equilibration of the stereocenters, and subsequent removal of the protecting group.

  • The resulting racemic mixture can then be reintroduced into the allylation and resolution steps, thus maximizing the overall yield of the desired (-)-(2R,5S)-enantiomer.

III. Applications in Drug Discovery: A Gateway to Delta-Opioid Agonists

The primary and most significant application of (2R,5S)-1-Allyl-2,5-dimethylpiperazine is its use as a pivotal intermediate in the synthesis of non-peptidic δ-opioid receptor agonists.[4][9] The specific stereochemistry of this building block is essential for the high affinity and selectivity of the final compounds for the δ-opioid receptor.

Key Delta-Opioid Agonists Derived from (2R,5S)-1-Allyl-2,5-dimethylpiperazine
  • SNC 80 ((+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide): SNC 80 is a highly potent and selective δ-opioid agonist, exhibiting over 2000-fold selectivity for the δ-receptor over the µ-receptor. It is widely used as a research tool to investigate the physiological roles of the δ-opioid system.[10] Studies have shown that SNC 80 produces significant antinociceptive effects in various animal models of pain.[11] Interestingly, some research suggests that the antinociceptive effects of SNC 80 may be mediated through the activation of µ-δ heteromeric receptors.[12]

  • BW373U86 ((+/-)-4-[(αR)-α-((2S,5R*)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl]-N,N-diethylbenzamide): BW373U86 is another potent δ-opioid agonist, though it displays lower selectivity compared to SNC 80.[13] It has demonstrated analgesic and antidepressant-like effects in preclinical studies.[14] BW373U86 has also been shown to be a potent inhibitor of adenylyl cyclase through its interaction with G protein-coupled δ-opioid receptors.[15]

Structure-Activity Relationship (SAR) Insights

The synthesis of analogs based on the SNC 80 and BW373U86 scaffolds has provided valuable insights into the structure-activity relationships of this class of compounds.

SAR cluster_piperazine Piperazine Core cluster_linker Linker Region cluster_aromatic Aromatic Moiety cluster_receptor Receptor Interaction piperazine (2R,5S)-1-Allyl-2,5-dimethylpiperazine linker Benzhydryl Linker piperazine->linker Essential for Stereospecificity receptor Delta-Opioid Receptor Binding & Activity piperazine->receptor Critical for High Affinity aromatic Substituted Benzamide linker->aromatic aromatic->receptor Modulates Affinity and Selectivity

Caption: Key structural components for delta-opioid receptor activity.

  • The (2R,5S)-dimethylpiperazine moiety: This specific stereoisomer is critical for high-affinity binding to the δ-opioid receptor. Other stereoisomers generally exhibit significantly lower affinity.

  • The N-allyl group: While not always essential, modifications to this group can influence potency and selectivity.

  • The benzhydryl linker: The linker connecting the piperazine ring to the second aromatic system is a common feature in this class of agonists.

  • The substituted benzamide: The nature and position of substituents on the second aromatic ring are crucial for modulating receptor affinity and selectivity. For instance, the diethylamide group in SNC 80 and BW373U86 is a key feature.

IV. Analytical Methods for Quality Control

Ensuring the chemical and stereochemical purity of (2R,5S)-1-Allyl-2,5-dimethylpiperazine is of utmost importance for its use in pharmaceutical synthesis. Several analytical techniques can be employed for its characterization and quality control.

Chromatographic Techniques
  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the enantiomeric purity (enantiomeric excess, ee) of chiral compounds. A chiral stationary phase (CSP) is used to separate the enantiomers. For a compound like (2R,5S)-1-Allyl-2,5-dimethylpiperazine, a polysaccharide-based chiral column (e.g., Chiralpak or Chiralcel) would be a suitable choice. The mobile phase would typically consist of a mixture of a nonpolar solvent like hexane and an alcohol like isopropanol, often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

  • Gas Chromatography (GC): GC can be used to assess the chemical purity of the compound. When coupled with a mass spectrometer (GC-MS), it provides structural information and can be used to identify any impurities.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the molecule. The spectra will show characteristic signals for the allyl group, the methyl groups, and the piperazine ring protons.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation and identification.

Proposed Analytical Workflow for Purity Assessment

analytical_workflow sample Sample of (2R,5S)-1-Allyl-2,5-dimethylpiperazine nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry sample->ms gc Gas Chromatography sample->gc hplc Chiral HPLC sample->hplc structure_confirm Structural Confirmation nmr->structure_confirm ms->structure_confirm chem_purity Chemical Purity Assessment gc->chem_purity enant_purity Enantiomeric Purity (ee %) hplc->enant_purity release Release for Synthesis structure_confirm->release chem_purity->release enant_purity->release

Caption: Analytical workflow for quality control.

V. Safety, Handling, and Storage

As a chemical intermediate intended for research and pharmaceutical manufacturing, proper safety precautions must be observed when handling (2R,5S)-1-Allyl-2,5-dimethylpiperazine.

  • Hazard Classification: This compound is classified as a dangerous good for transport.[5][8] It is flammable and should be handled with care.

  • Personal Protective Equipment (PPE): When handling this compound, appropriate PPE should be worn, including:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • A lab coat

  • Handling: (2R,5S)-1-Allyl-2,5-dimethylpiperazine should be handled in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors. Contact with skin and eyes should be avoided.

  • Storage: The compound should be stored in a tightly sealed container in a freezer at -20°C to ensure its stability.[6][8]

  • Disposal: Disposal of this chemical should be in accordance with local, state, and federal regulations for hazardous chemical waste.

Note: A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound. The information provided here is a summary of general safety precautions.

VI. Conclusion and Future Perspectives

(2R,5S)-1-Allyl-2,5-dimethylpiperazine is more than just a chemical intermediate; it is a key that has unlocked a promising class of δ-opioid receptor agonists with the potential to revolutionize pain management. Its stereospecific synthesis and application in the creation of compounds like SNC 80 have significantly advanced our understanding of the δ-opioid system and its therapeutic potential.

Future research in this area will likely focus on several key aspects:

  • Development of even more selective and potent δ-opioid agonists: The quest for compounds with an optimal balance of efficacy and safety is ongoing.

  • Exploration of biased agonism: Designing ligands that selectively activate certain downstream signaling pathways of the δ-opioid receptor could lead to therapeutics with fewer side effects.

  • Expansion of therapeutic applications: Beyond pain, the antidepressant, anxiolytic, and neuroprotective effects of δ-opioid agonists warrant further investigation.

A thorough understanding of the synthesis, properties, and handling of (2R,5S)-1-Allyl-2,5-dimethylpiperazine will remain fundamental to these future endeavors. This guide has aimed to provide the necessary in-depth technical knowledge to support and inspire continued innovation in this exciting field of drug discovery.

References

  • Bilsky, E. J., et al. (1995). SNC 80, a selective, nonpeptidic and systemically active opioid δ agonist. J. Pharmacol. Exp. Ther., 273(1), 359-366. [Link]

  • Calderon, S. N., et al. (1994). Probes for narcotic receptor mediated phenomena. Synthesis of (+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide (SNC80): a highly selective nonpeptide δ opioid receptor ligand. J. Med. Chem., 37(14), 2125-2128. [Link]

  • Fichna, J., & Janecka, A. (2014). The delta-opioid receptor; a target for the treatment of pain. Frontiers in Pharmacology, 5, 22. [Link]

  • Goldenberg, D. L. (2010). Pain/Depression Dyad: A Key to a Better Understanding and Treatment of Functional Somatic Syndromes. The American Journal of Medicine, 123(11), 975-979. [Link]

  • Pradhan, A. A., et al. (2011). The delta opioid receptor: an evolving target for the treatment of brain disorders. Trends in Pharmacological Sciences, 32(10), 581-590. [Link]

  • Janetka, J. W., et al. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry, 68(10), 3976-3980. [Link]

  • Kieffer, B. L., & Gavériaux-Ruff, C. (2002). Exploring the opioid system by gene knockout. Progress in neurobiology, 66(5), 285-306. [Link]

  • Knapp, R. J., et al. (1996). Structure-activity relationships for SNC80 and related compounds at cloned human delta and mu opioid receptors. The Journal of pharmacology and experimental therapeutics, 277(3), 1284-1291. [Link]

  • Wikipedia. (2023, April 29). BW373U86. [Link]

  • Zaveri, N. T. (2010). Molecular Pharmacology of δ-Opioid Receptors. In The Opiate Receptors (pp. 147-173). Humana Press. [Link]

  • Majumdar, S., et al. (2011). Synthesis and Characterization of a Dual Kappa-Delta Opioid Receptor Agonist Analgesic Blocking Cocaine Reward Behavior. ACS Chemical Neuroscience, 2(10), 579-586. [Link]

  • ACS Publications. (2003). Enantioconvergent Synthesis of (−)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. The Journal of Organic Chemistry, 68(10), 3976-3980. [Link]

  • Chang, K. J., et al. (1993). A novel, potent and selective nonpeptidic delta opioid receptor agonist BW373U86. The Journal of pharmacology and experimental therapeutics, 267(2), 852-857. [Link]

  • Gomes, I., et al. (2013). The δ opioid receptor agonist SNC80 selectively activates heteromeric μ-δ opioid receptors. Proceedings of the National Academy of Sciences, 110(14), 5647-5652. [Link]

  • ResearchGate. (2003). Enantioconvergent Synthesis of (−)-( 2R ,5 S )-1Allyl2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. The Journal of Organic Chemistry, 68(10), 3976-3980. [Link]

  • PubMed. (1995). SNC 80, a selective, nonpeptidic and systemically active opioid delta agonist. J Pharmacol Exp Ther., 273(1), 359-66. [Link]

  • SmartChem. (n.d.). (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine. Retrieved from [Link]

  • Childers, S. R., et al. (1993). BW373U86: a nonpeptidic delta-opioid agonist with novel receptor-G protein-mediated actions in rat brain membranes and neuroblastoma cells. Molecular pharmacology, 44(4), 827-834. [Link]

Sources

Exploratory

(2R,5S)-1-Allyl-2,5-dimethylpiperazine: A Technical Guide for Advanced Research

Prepared by: Gemini Advanced Scientific Applications Group Abstract: This document provides a comprehensive technical overview of (2R,5S)-1-Allyl-2,5-dimethylpiperazine, a chiral heterocyclic compound of significant inte...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini Advanced Scientific Applications Group

Abstract: This document provides a comprehensive technical overview of (2R,5S)-1-Allyl-2,5-dimethylpiperazine, a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmacological research. We detail its core chemical structure, stereospecific attributes, and physicochemical properties. A validated, enantioconvergent synthesis protocol is presented, alongside an analysis of its established role as a critical intermediate in the development of delta-opioid receptor ligands. The guide concludes with a discussion of its potential applications, drawing from the broader pharmacological activities of substituted piperazine scaffolds. This whitepaper is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this specific molecule.

Introduction: The Piperazine Scaffold in Drug Discovery

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its structural rigidity, combined with the ability of its nitrogen atoms to serve as hydrogen bond acceptors and points for substitution, makes it a versatile building block for creating compounds with diverse pharmacological activities.[2][3] Piperazine derivatives have been successfully developed into drugs for a wide range of central nervous system (CNS) applications, including antipsychotic, antidepressant, and anxiolytic therapies.[4]

The introduction of stereocenters and specific substituents, such as the methyl and allyl groups in (2R,5S)-1-Allyl-2,5-dimethylpiperazine, allows for fine-tuning of a compound's interaction with biological targets. This specific molecule, with its defined trans stereochemistry, has been identified as a crucial intermediate for synthesizing highly selective delta-opioid receptor ligands, highlighting its importance in the development of next-generation analgesics and other therapeutics.[5][6]

Chemical Identity and Structural Analysis

(2R,5S)-1-Allyl-2,5-dimethylpiperazine is a disubstituted piperazine characterized by a specific stereochemical configuration. The trans arrangement of the two methyl groups at positions 2 and 5 is defined by the (2R,5S) designation. One of the secondary amines of the piperazine core is functionalized with an allyl (2-propenyl) group.

Core Structural Features

The key structural components impart distinct chemical properties:

  • Piperazine Core: Provides a basic, conformationally constrained backbone.

  • Stereocenters (2R, 5S): The defined stereochemistry is critical for specific molecular recognition at chiral biological targets, such as receptors and enzymes.

  • (Cis/Trans Isomerism): The (2R,5S) configuration denotes the trans isomer, where the methyl groups are on opposite faces of the piperazine ring. This is distinct from the cis isomers ((2S,5S) or (2R,5R)).[7][8]

  • N-Allyl Group: The allyl substituent provides a site for further chemical modification and influences the molecule's lipophilicity and receptor binding profile.

dot graph "Structural_Features" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9]; graph [overlap=false, splines=true, sep="+6,6"];

} enddot Caption: Key structural components of (2R,5S)-1-Allyl-2,5-dimethylpiperazine.

Physicochemical Properties

A summary of the key identifiers and computed properties for this compound is provided below. Experimental data for this specific intermediate is limited; thus, some values are based on supplier data sheets and computational models.

PropertyValueSource
CAS Number 155836-78-5[9][10]
Molecular Formula C₉H₁₈N₂[9][10]
Molecular Weight 154.25 g/mol [9][10]
Appearance Light yellow to light orange oil[11]
Topological Polar Surface Area (TPSA) 15.27 Ų[9]
logP (Computed) 0.8546[9]
Hydrogen Bond Donors 1[9]
Hydrogen Bond Acceptors 2[9]
Rotatable Bonds 2[9]
Solubility Dichloromethane, Methanol, Tetrahydrofuran[11]
Storage -20°C Freezer[11]

Synthesis and Purification Protocol

The synthesis of enantiomerically pure (2R,5S)-1-Allyl-2,5-dimethylpiperazine is most efficiently achieved through the direct N-alkylation of its precursor, (2R,5S)-2,5-dimethylpiperazine. A high-yield, scalable "enantioconvergent" synthesis has been developed, which is crucial for producing the quantities needed for drug development programs.[5][12]

This process begins with racemic trans-2,5-dimethylpiperazine, which is resolved into its separate enantiomers. The undesired enantiomer can then be converted into the desired one, maximizing the overall yield.[12]

Experimental Workflow: N-Alkylation

This protocol describes the direct allylation of the resolved (2R,5S)-2,5-dimethylpiperazine precursor.

Objective: To synthesize (2R,5S)-1-Allyl-2,5-dimethylpiperazine via nucleophilic substitution.

Materials:

  • (2R,5S)-2,5-Dimethylpiperazine (precursor)[13]

  • Allyl bromide (or allyl chloride)

  • Potassium carbonate (K₂CO₃) or similar mild base

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of (2R,5S)-2,5-dimethylpiperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.0-3.0 eq). The base acts as a proton scavenger for the HCl or HBr byproduct.

  • Reagent Addition: While stirring the suspension vigorously, add allyl bromide (1.0-1.1 eq) dropwise at room temperature. The slight excess of the alkylating agent ensures complete consumption of the starting material.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup - Quenching and Extraction:

    • Filter the reaction mixture to remove the inorganic base.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Redissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine. This removes any remaining inorganic salts and acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification and Validation: The crude oil can be purified by flash column chromatography on silica gel if necessary. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure it is free of starting material and dialkylated byproducts.

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} enddot Caption: Workflow for the synthesis and purification of the target compound.

Pharmacological Significance and Applications

The primary and most well-documented application of (2R,5S)-1-Allyl-2,5-dimethylpiperazine is its role as a key building block in the synthesis of potent and selective delta (δ)-opioid receptor agonists.[5][6]

Intermediate for Delta-Opioid Receptor Ligands

Delta-opioid receptors are a promising target for the development of novel analgesics with potentially fewer side effects (such as respiratory depression and addiction liability) than traditional mu-opioid agonists like morphine.

(2R,5S)-1-Allyl-2,5-dimethylpiperazine is a precursor to compounds like SNC-80, a widely studied selective δ-opioid agonist.[6] The specific stereochemistry and the allyl group of this intermediate are essential for achieving high affinity and selectivity for the delta-opioid receptor.[6]

Broader Potential of the Piperazine Scaffold

Beyond its specific use in opioid research, the structural motifs present in this molecule suggest potential utility in other areas of neuropharmacology. Substituted piperazines are known to interact with a variety of CNS receptors, and the field is an active area of research.[1][4]

  • Sigma Receptors: N-substituted piperazines are a common scaffold for ligands of sigma-1 and sigma-2 receptors, which are implicated in various neurological disorders.[14]

  • Monoamine Transporters: Certain piperazine derivatives can modulate serotonin and dopamine transporters, giving them antidepressant or stimulant properties.[1]

  • Antimicrobial Activity: Various N-alkyl and N-aryl piperazine derivatives have been synthesized and tested, showing significant activity against bacterial strains.[15][16]

Conclusion

(2R,5S)-1-Allyl-2,5-dimethylpiperazine is more than a simple chemical intermediate; it is an enabling tool for advanced pharmacological research. Its well-defined stereochemistry and the development of efficient, scalable synthesis routes have made it indispensable for the exploration of selective delta-opioid receptor agonists.[5][12] As research into the vast chemical space of piperazine derivatives continues, the potential for this and related compounds to serve as scaffolds for new therapeutics targeting a range of diseases remains a compelling area for future investigation.[2][3]

References

  • Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry, 2003. [URL: https://pubs.acs.org/doi/10.1021/jo0300385][5][12]

  • Enantioconvergent Synthesis of (−)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/jo0300385][12]

  • (2R,5S)-1-allyl-2,5-dimethylpiperazine. ChemScene. [URL: https://www.chemscene.com/products/2R-5S-1-allyl-2-5-dimethylpiperazine.html][9]

  • Enantioconvergent Synthesis of (−)-( 2R ,5 S )-1Allyl2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/10779780_Enantioconvergent_Synthesis_of_--2R_5S-1Allyl25-dimethylpiperazine_an_Intermediate_to_d-Opioid_Receptor_Ligands][6]

  • A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. [URL: https://www.researchgate.net/publication/343209594_A_General_and_Convenient_Synthesis_of_N-Aryl_Piperazines][17]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [URL: https://www.researchgate.net/publication/349141042_Piperazine_Derivatives_A_Review_of_Activity_on_Neurotransmitter_Receptors][1]

  • (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine | C9H18N2. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10534891][18]

  • Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38385614/][15]

  • (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/2r-5s-1-allyl-2-5-dimethylpiperazine-155836-78-5][10]

  • Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16289939/][16]

  • 1-Cyclohexylpiperazine and 3,3-Dimethylpiperidine Derivatives as Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Ligands: A Review | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/359140416_1-Cyclohexylpiperazine_and_33-Dimethylpiperidine_Derivatives_as_Sigma-1_s1_and_Sigma-2_s2_Receptor_Ligands_A_Review][14]

  • (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine. SRD Pharma. [URL: https://www.srdpharma.com/product/r00003781/(-)-(2r,5s)-1-allyl-2,5-dimethylpiperazine][11]

  • (2R,5S)-1-Allyl-2,5-dimethylpiperazine | CAS 155836-78-5. Chemical Suppliers. [URL: https://www.chemsuppliers.com/look-up/cas/155836-78-5][19]

  • Synthesis of substituted pyrazines from N-allyl malonamides. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra17730a][20]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30151922/][4]

  • A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [URL: https://www.researchgate.net/publication/237554865_A_Simple_Synthesis_of_N-Alkylpiperazines][21]

  • N,N'-Dimethylpiperazine. Chem-Impex. [URL: https://www.chemimpex.com/products/06443][22]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [URL: https://www.researchgate.net/publication/380998583_Exploring_the_Chemistry_and_Biological_Activities_of_Piperazine_Derivatives_in_Medicinal_Chemistry][2]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. Preprints.org. [URL: https://www.preprints.org/manuscript/202410.0658/v1][23]

  • Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8523402/][24]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/361895246_Synthetic_Protocols_Structural_Activity_Relationship_and_Biological_Activity_of_Piperazine_and_its_Derivatives][3]

  • (2R,5S)-2,5-Dimethylpiperazine | CAS#:2815-34-1. Chemsrc. [URL: https://www.chemsrc.com/en/cas/2815-34-1_1034828.html][13]

  • (2R,5R)-2,5-dimethylpiperazine | C6H14N2. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7057916][7]

  • 2,5-Dimethylpiperazine | CAS#:106-55-8. Chemsrc. [URL: https://www.chemsrc.com/en/cas/106-55-8_831034.html][25]

  • (2S,5S)-2,5-dimethylpiperazine | C6H14N2. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/61380][8]

  • Piperazine, 2,5-dimethyl-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C106558][26]

Sources

Foundational

An In-depth Technical Guide to (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine

CAS Number: 155836-78-5 Molecular Formula: C₉H₁₈N₂ Molecular Weight: 154.25 g/mol Introduction (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine is a chiral synthetic intermediate of significant interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 155836-78-5 Molecular Formula: C₉H₁₈N₂ Molecular Weight: 154.25 g/mol

Introduction

(-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine is a chiral synthetic intermediate of significant interest in medicinal chemistry and drug development.[1][2] Its rigid, stereochemically defined structure makes it a valuable building block for complex molecules, most notably as a key precursor to potent and selective delta-opioid receptor agonists.[3][4] This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on the practical methodologies and underlying chemical principles relevant to researchers and scientists in the field. The enantioconvergent synthesis described herein allows for the efficient, large-scale production of this enantiomerically pure diamine, a critical aspect for its use in pharmaceutical development.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine is presented in the table below.

PropertyValueSource
Molecular FormulaC₉H₁₈N₂[5]
Molecular Weight154.25[5]
AppearanceNot specified, likely a liquid or low-melting solid-
Purity≥98%[5]
Chirality(2R,5S)[3]

Enantioconvergent Synthesis

A highly efficient enantioconvergent synthesis has been developed for the preparation of (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine from the readily available and inexpensive trans-2,5-dimethylpiperazine.[3][4] This method is advantageous as it allows for the conversion of the undesired enantiomer into the desired one, thereby maximizing the theoretical yield beyond the 50% limit of a classical resolution. The overall workflow of this synthesis is depicted below.

G cluster_0 Synthesis of Racemic Precursor cluster_1 Diastereomeric Salt Resolution cluster_2 Isolation & Interconversion start trans-2,5-Dimethylpiperazine racemate (±)-1-Allyl-2,5-dimethylpiperazine start->racemate Allyl bromide, K2CO3, CH3CN diastereomeric_salt Diastereomeric Salt Mixture racemate->diastereomeric_salt resolving_agent (+)-Camphoric Acid resolving_agent->diastereomeric_salt desired_salt (+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine (+)-Camphoric Acid Salt diastereomeric_salt->desired_salt Fractional Crystallization unwanted_enantiomer (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine (in filtrate) diastereomeric_salt->unwanted_enantiomer desired_product (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine desired_salt->desired_product Basification (e.g., NaOH) interconversion_path Interconversion of unwanted enantiomer unwanted_enantiomer->interconversion_path interconversion_path->racemate Recycling

Caption: Workflow for the enantioconvergent synthesis.

Experimental Protocols

Step 1: Synthesis of (±)-1-Allyl-2,5-dimethylpiperazine

  • To a solution of trans-2,5-dimethylpiperazine in a suitable aprotic solvent such as acetonitrile, add a slight excess of a base, for example, potassium carbonate.

  • Cool the mixture in an ice bath and add allyl bromide dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or GC-MS).

  • Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude racemic (±)-1-Allyl-2,5-dimethylpiperazine. The product can be purified by distillation if necessary.

Step 2: Optical Resolution via Diastereomeric Salt Formation

  • Dissolve the racemic (±)-1-Allyl-2,5-dimethylpiperazine in a suitable solvent, such as ethanol or methanol.

  • In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as (+)-camphoric acid, in the same solvent, warming if necessary.[4]

  • Slowly add the resolving agent solution to the racemic amine solution with stirring.

  • Allow the mixture to cool to room temperature and then place it in a refrigerator to facilitate the crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry. This solid is the enriched (+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine • (+)-camphoric acid salt.[6]

  • The enantiomeric purity of the resolved amine can be determined by chiral HPLC analysis after liberating the free base.

Step 3: Liberation of the Enantiomerically Pure Amine

  • Suspend the crystalline diastereomeric salt in a biphasic system of water and a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Add an aqueous solution of a strong base, such as sodium hydroxide, until the aqueous layer is distinctly alkaline.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically pure (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine.

Step 4: Interconversion of the Unwanted Enantiomer (Enantioconvergence)

The filtrate from the resolution step, which is enriched in the (+)-enantiomer, can be recycled. A key aspect of the enantioconvergent synthesis is the ability to convert this unwanted enantiomer back to the desired one. This is typically achieved through a process that involves racemization of the unwanted enantiomer, followed by another resolution.

Applications in Drug Development

The primary application of (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine is as a crucial chiral intermediate in the synthesis of the highly selective, non-peptide delta-opioid receptor agonist, SNC 80 .[1][4] The precise stereochemistry of the piperazine moiety is essential for the high affinity and selectivity of SNC 80 for the delta-opioid receptor.[7][8]

G cluster_0 Synthesis of SNC 80 cluster_1 Therapeutic Potential start (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine intermediate Key Intermediate for SNC 80 start->intermediate Coupling with substituted benzaldehyde snc80 SNC 80 (Delta-Opioid Agonist) intermediate->snc80 Further synthetic steps application Research in: - Analgesia - Antidepressants - Neuroprotection snc80->application

Caption: Role as an intermediate for SNC 80.

The development of selective delta-opioid agonists like SNC 80 is a significant area of research due to their potential therapeutic applications in pain management, treatment of depression, and neuroprotection, potentially with a reduced side-effect profile compared to traditional mu-opioid agonists.

Spectroscopic Data

While a complete set of publicly available, detailed spectroscopic data for (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine is not readily found in generalized databases, characteristic shifts in ¹H and ¹³C NMR can be predicted based on its structure and data from similar piperazine derivatives.[2][9]

  • ¹H NMR: Expected signals would include those for the two methyl groups as doublets, the protons of the piperazine ring as a series of multiplets, and the characteristic signals for the allyl group (a multiplet for the CH, and two multiplets for the terminal CH₂).

  • ¹³C NMR: The spectrum would show distinct signals for the two methyl carbons, the carbons of the piperazine ring, and the three carbons of the allyl group.

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 154.25.

For definitive characterization, it is essential to acquire and interpret the full spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) of the synthesized compound and compare it with literature values where available.

Safety and Handling

(-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine is classified as a dangerous good for transport and should be handled with appropriate care in a well-ventilated laboratory fume hood.[10] Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes. In case of fire, use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[11] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.[11][12][13]

Conclusion

(-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine stands out as a synthetically important chiral building block. The development of an enantioconvergent synthesis has made this compound more accessible for its primary application in the synthesis of the delta-opioid receptor agonist SNC 80 and other related pharmacologically active molecules. The methodologies outlined in this guide provide a framework for its preparation and underscore its significance in the field of medicinal chemistry.

References

  • Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. J Org Chem. 2003 May 16;68(10):3976-80. [Link]

  • Enantioconvergent Synthesis of (−)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. Request PDF. [Link]

  • CHEMOS GmbH & Co. KG. ChemBuyersGuide.com. [Link]

  • Probes for narcotic receptor mediated phenomena. 19. Synthesis of (+)-4-[(alpha R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3- methoxybenzyl]-N,N-diethylbenzamide (SNC 80): a highly selective, nonpeptide delta opioid receptor agonist. J Med Chem. 1994 Jul 8;37(14):2125-8. [Link]

  • Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magn Reson Chem. 2005 Oct;43(10):869-72. [Link]

  • 2,5-Dimethylpiperazine. PubChem. [Link]

  • 40836 Protex Chip Guard CatalystUSA. SEM Products. [Link]

  • SAFETY DATA SHEET. Covestro. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • SNC 80 and related delta opioid agonists. PubMed. [Link]

  • The delta-opioid receptor agonist SNC80 [(+)-4-[alpha(R)-alpha-[(2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl]-(3-methoxybenzyl)-N,N-diethylbenzamide] synergistically enhances the locomotor-activating effects of some psychomotor stimulants, but not direct dopamine agonists, in rats. J Pharmacol Exp Ther. 2008 Feb;324(2):714-24. [Link]

  • Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. Acta Crystallographica Section E. [Link]

  • Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)-10-camphorsulfonic acid and enrichment of enantiomeric purity of non-racemic 2,3-diphenylpiperazine using different achiral acids. ResearchGate. [Link]

  • (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine. Pharmaffiliates. [Link]

  • Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)- 10-camphorsulfonic acid and enrichment of enantiomeric. Indian Academy of Sciences. [Link]

Sources

Exploratory

physical and chemical properties of (2R,5S)-1-Allyl-2,5-dimethylpiperazine

For Researchers, Scientists, and Drug Development Professionals Foreword (2R,5S)-1-Allyl-2,5-dimethylpiperazine is a chiral diamine that has garnered significant interest in medicinal chemistry, primarily as a key interm...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

(2R,5S)-1-Allyl-2,5-dimethylpiperazine is a chiral diamine that has garnered significant interest in medicinal chemistry, primarily as a key intermediate in the synthesis of potent and selective δ-opioid receptor ligands.[1] Its specific stereochemistry is crucial for the pharmacological activity of its derivatives. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and essential safety information, designed to support researchers in their drug discovery and development endeavors.

Core Molecular Attributes

(2R,5S)-1-Allyl-2,5-dimethylpiperazine is a substituted piperazine with an allyl group on one nitrogen and methyl groups at the 2 and 5 positions of the piperazine ring. The (2R,5S) designation defines the stereochemistry at the two chiral centers.

IdentifierValueSource
Chemical Name (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazinePharmaffiliates[2]
Synonyms (2R,5S)-2,5-Dimethyl-1-(2-propen-1-yl)piperazine, (2R-trans)-2,5-Dimethyl-1-(2-propenyl)piperazineChemScene[3], SRD Pharma[4]
CAS Number 155836-78-5ChemScene[3], SCBT[5]
Molecular Formula C₉H₁₈N₂ChemScene[3], SCBT[5]
Molecular Weight 154.25 g/mol ChemScene[3], SCBT[5]
SMILES C=CCN1CNC[C@H]1CChemScene[3]

Physicochemical Properties

PropertyValueSource
Appearance Light yellow to light orange oilPharmaffiliates[2], SRD Pharma[4]
Boiling Point 85-95 °C at 12-14 TorrJanetka, J. W., et al. (2003)
Melting Point Not applicableSRD Pharma[4]
Solubility Soluble in dichloromethane, methanol, and tetrahydrofuran.SRD Pharma[4]
Storage Temperature -20°CSRD Pharma[4]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of (2R,5S)-1-Allyl-2,5-dimethylpiperazine. While specific peak lists are not publicly available in all databases, the key reference by Janetka et al. (2003) confirms that the synthesized compound's identity was verified using ¹H NMR and mass spectrometry.

Note: For detailed spectra and peak assignments, researchers are directed to consult the supplementary information of the primary literature.

Chemical Reactivity and Stability

(2R,5S)-1-Allyl-2,5-dimethylpiperazine is a secondary and a tertiary amine, and its reactivity is dictated by the presence of these functional groups, as well as the terminal double bond of the allyl group.

  • Basicity: The nitrogen atoms are basic and can be protonated to form salts.

  • Nucleophilicity: The secondary amine is a good nucleophile and can participate in various reactions, such as acylation, alkylation, and condensation reactions.

  • Allyl Group Reactivity: The double bond of the allyl group can undergo typical alkene reactions, such as addition reactions (e.g., hydrogenation, halogenation) and oxidation.

Information on the long-term stability of this compound is limited, but it is recommended to be stored at -20°C.[4]

Experimental Protocols

The following is a detailed protocol for the enantioconvergent synthesis of (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, adapted from the work of Janetka et al. (2003). This method provides a high-yield pathway to the desired enantiomer.

Synthesis Workflow

cluster_0 Synthesis of Racemic 1-Allyl-2,5-dimethylpiperazine cluster_1 Optical Resolution cluster_2 Interconversion of Unwanted Enantiomer trans_piperazine trans-2,5-Dimethylpiperazine racemic_product (±)-1-Allyl-2,5-dimethylpiperazine trans_piperazine->racemic_product Alkylation allyl_bromide Allyl Bromide allyl_bromide->racemic_product diastereomeric_salt Diastereomeric Salt Formation racemic_product->diastereomeric_salt resolving_agent (+)-Camphoric Acid resolving_agent->diastereomeric_salt desired_enantiomer (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine diastereomeric_salt->desired_enantiomer Liberation of Free Base unwanted_enantiomer (+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine diastereomeric_salt->unwanted_enantiomer Liberation of Free Base recycling Recycling Process unwanted_enantiomer->recycling racemic_product_recycled (±)-1-Allyl-2,5-dimethylpiperazine recycling->racemic_product_recycled

Caption: Enantioconvergent synthesis workflow.

Step-by-Step Methodology

Step 1: Synthesis of Racemic (±)-1-Allyl-2,5-dimethylpiperazine

  • To a solution of trans-2,5-dimethylpiperazine in a suitable solvent (e.g., acetonitrile), add one equivalent of allyl bromide.

  • The reaction is typically carried out at room temperature and monitored by TLC or GC-MS until the starting material is consumed.

  • Upon completion, the reaction mixture is worked up by removing the solvent, followed by an aqueous workup to remove any salts.

  • The crude product can be purified by distillation to yield racemic (±)-1-allyl-2,5-dimethylpiperazine.

Step 2: Optical Resolution

  • The racemic mixture is resolved using a chiral resolving agent, such as (+)-camphoric acid.

  • The racemate and the resolving agent are dissolved in a suitable solvent (e.g., ethanol) and heated to reflux.

  • The solution is then allowed to cool slowly to facilitate the crystallization of one of the diastereomeric salts.

  • The crystalline salt is collected by filtration and can be recrystallized to improve diastereomeric purity.

Step 3: Liberation of the Free Base

  • The diastereomerically pure salt is treated with a base (e.g., aqueous sodium hydroxide) to liberate the free amine.

  • The free amine is then extracted into an organic solvent (e.g., chloroform).

  • The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

  • The resulting oil is the enantiomerically pure (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine.

Step 4: Interconversion of the Unwanted Enantiomer (Optional but Recommended for Efficiency)

  • The unwanted (+)-enantiomer, which remains in the mother liquor after crystallization, can be recovered.

  • A key feature of the enantioconvergent synthesis is the ability to recycle the unwanted enantiomer back into the racemic mixture for subsequent resolution, thereby maximizing the overall yield of the desired (-)-enantiomer. The specific process for this interconversion is detailed in the publication by Janetka et al. (2003).

Safety and Handling

(2R,5S)-1-Allyl-2,5-dimethylpiperazine is classified as a dangerous good for transport.[5][6] While a specific safety data sheet (SDS) for this compound is not widely available, the GHS classifications for the parent compound, 2,5-dimethylpiperazine, provide some guidance on potential hazards.[7]

Potential Hazards (based on the parent compound):

  • Flammable Solid: The parent compound is a flammable solid.[7] While the allylated derivative is an oil, it should be handled with caution near ignition sources.

  • Acute Dermal Toxicity: 2,5-Dimethylpiperazine is toxic in contact with skin.[7]

  • Skin Corrosion/Irritation: It can cause severe skin burns and eye damage.[7]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Applications in Drug Discovery

The primary application of (2R,5S)-1-Allyl-2,5-dimethylpiperazine is as a building block in the synthesis of δ-opioid receptor agonists. The δ-opioid receptors are a promising target for the development of novel analgesics with potentially fewer side effects than traditional μ-opioid receptor agonists like morphine. The specific stereochemistry of this piperazine derivative is often essential for high-affinity and selective binding to the δ-opioid receptor.

Conclusion

(2R,5S)-1-Allyl-2,5-dimethylpiperazine is a valuable chiral intermediate for the synthesis of pharmacologically active compounds. This guide has provided a detailed overview of its properties, a robust synthesis protocol, and essential safety information to aid researchers in its effective and safe utilization. As with any chemical, it is imperative to consult the primary literature and any available safety documentation before use.

References

  • (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine. Chemical Distribution | SmartChem. [Link]

  • 2,5-Dimethylpiperazine. PubChem. [Link]

  • 155836-78-5| Chemical Name : (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine. Pharmaffiliates. [Link]

  • Janetka, J. W., Furness, M. S., Zhang, X., Coop, A., Folk, J. E., Mattson, M. V., Jacobson, A. E., & Rice, K. C. (2003). Enantioconvergent synthesis of (−)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to δ-opioid receptor ligands. The Journal of Organic Chemistry, 68(10), 3976–3980. [Link]

  • (-)-(2r,5s)-1-allyl-2,5-dimethylpiperazine. PubChemLite. [Link]

  • (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine. PubChem. [Link]

  • Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. PubMed. [Link]

Sources

Foundational

(2R,5S)-1-Allyl-2,5-dimethylpiperazine molecular weight

An In-Depth Technical Guide to (2R,5S)-1-Allyl-2,5-dimethylpiperazine: A Key Intermediate in Opioid Receptor Ligand Synthesis This guide provides a comprehensive technical overview of (2R,5S)-1-Allyl-2,5-dimethylpiperazi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2R,5S)-1-Allyl-2,5-dimethylpiperazine: A Key Intermediate in Opioid Receptor Ligand Synthesis

This guide provides a comprehensive technical overview of (2R,5S)-1-Allyl-2,5-dimethylpiperazine, a chiral building block of significant interest in modern medicinal chemistry. We will delve into its fundamental properties, its critical role as a precursor to selective δ-opioid receptor agonists, and the robust synthetic methodologies that enable its large-scale production. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their work.

(2R,5S)-1-Allyl-2,5-dimethylpiperazine is a disubstituted piperazine derivative characterized by a specific stereochemistry that is crucial for its biological applications. The piperazine ring is a common "privileged scaffold" in drug discovery, known for conferring favorable pharmacokinetic properties.[1][2] The addition of the allyl group and the specific trans configuration of the methyl groups create a unique three-dimensional structure essential for its function in synthesizing targeted therapeutics.[3][4]

The fundamental physicochemical data for this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 154.25 g/mol [5][6]
Molecular Formula C₉H₁₈N₂[5][6]
CAS Number 155836-78-5[5][6][7]
Appearance Light yellow to light orange oil[7]
Storage Temperature -20°C[7]
Solubility Soluble in Dichloromethane, Methanol, Tetrahydrofuran[7][8]
SMILES C=CCN1CNC[C@H]1C[5]

Strategic Importance in Drug Development: The δ-Opioid Receptor Connection

The primary significance of (2R,5S)-1-Allyl-2,5-dimethylpiperazine lies in its role as a key intermediate for the synthesis of potent and selective δ-opioid receptor agonists.[3][9] δ-opioid agonists represent a promising class of analgesics. Unlike traditional μ-opioid agonists (e.g., morphine), they have been shown in animal studies to produce pain relief with a potentially reduced side effect profile, including less respiratory depression, constipation, and physical dependence.[4][10]

The chirality of the piperazine intermediate is paramount. The (2R,5S) configuration is essential for the high-affinity and selective binding of the final drug molecule to the δ-opioid receptor.[9] This lock-and-key interaction, dictated by the molecule's precise stereochemistry, underscores the importance of using enantiomerically pure starting materials in drug synthesis.[11][12] The introduction of chiral centers into drug candidates can profoundly influence their potency, selectivity, and pharmacokinetic profiles.[11][13]

G cluster_0 Synthesis Pathway cluster_1 Pharmacological Application A (2R,5S)-1-Allyl-2,5-dimethylpiperazine (Chiral Intermediate) B Further Synthetic Steps (e.g., Benzylation, Amidation) A->B Utilized as building block C Final Active Pharmaceutical Ingredient (API) (e.g., δ-Opioid Agonist) B->C Leads to D δ-Opioid Receptor C->D Binds to E Therapeutic Effect (Analgesia) D->E Elicits

Caption: Role of the intermediate in drug discovery.

Enantioconvergent Synthesis Protocol

A significant challenge in working with chiral molecules is the efficient production of a single desired enantiomer. A highly effective enantioconvergent synthesis for (2R,5S)-1-Allyl-2,5-dimethylpiperazine has been developed, allowing for the laboratory preparation of the pure diamine in 100-gram quantities without the need for chromatography.[3][4] This method is notable for its high yield and scalability, which are critical for drug development applications.

The causality behind this protocol's success rests on two key pillars: an efficient optical resolution using inexpensive resolving agents, followed by a clever interconversion of the unwanted (+)-enantiomer back into the racemic starting material, which can then be re-subjected to resolution. This recycling step dramatically improves the overall yield beyond the theoretical 50% maximum of a standard resolution.

Experimental Workflow: High-Yield Synthesis

The following protocol is adapted from the methodology described by Janetka et al. in The Journal of Organic Chemistry.[4]

Step 1: Allylation of trans-2,5-Dimethylpiperazine

  • Rationale: The initial step involves the mono-allylation of the commercially available and achiral trans-2,5-dimethylpiperazine to produce the racemic mixture (±)-1-allyl-2,5-dimethylpiperazine.

  • Procedure:

    • Dissolve trans-2,5-dimethylpiperazine in a suitable solvent such as acetonitrile.

    • Add potassium carbonate as a base.

    • Slowly add allyl bromide at a controlled temperature (e.g., 0 °C to room temperature).

    • Monitor the reaction by TLC or GC-MS until completion.

    • Work up the reaction by filtering the solids and concentrating the solvent. The resulting crude product is a mixture of mono-allylated, di-allylated, and unreacted starting material.

Step 2: Optical Resolution

  • Rationale: The racemic mixture is separated into its constituent enantiomers by forming diastereomeric salts with a chiral resolving agent, such as (+)-camphoric acid.[9] The differing solubilities of these salts allow for their separation by fractional crystallization.

  • Procedure:

    • Dissolve the crude racemic piperazine derivative in a solvent like ethanol.

    • Add a solution of the chiral resolving agent (e.g., (+)-camphoric acid).

    • Allow the solution to cool slowly to promote the crystallization of one diastereomeric salt.

    • Isolate the crystals by filtration.

    • Liberate the free base (the desired enantiomer) by treating the salt with a strong base (e.g., NaOH) and extracting with an organic solvent.

Step 3: Interconversion of the Unwanted Enantiomer (Self-Validation)

  • Rationale: To maximize efficiency, the unwanted (+)-enantiomer from the mother liquor is not discarded. It is converted back to the achiral starting material, trans-2,5-dimethylpiperazine, which can be recycled into the synthesis stream. This is a self-validating system that minimizes waste and maximizes the output of the desired product.

  • Procedure:

    • Isolate the unwanted (+)-enantiomer from the mother liquor of the resolution step.

    • Perform a de-allylation reaction. This can be achieved through various methods, such as catalytic hydrogenation or other established chemical processes, to cleave the allyl group.[4]

    • The resulting trans-2,5-dimethylpiperazine is then combined with fresh starting material for the initial allylation step.

G A trans-2,5-Dimethylpiperazine C Racemic (±)-1-Allyl- 2,5-dimethylpiperazine A->C B Allyl Bromide + Base B->C D Optical Resolution (Chiral Acid) C->D E Desired (-)-(2R,5S) Enantiomer (Product) D->E F Unwanted (+)-(2S,5R) Enantiomer D->F from mother liquor G De-allylation (Interconversion Step) F->G G->A Recycle

Caption: Enantioconvergent synthesis workflow.

Handling, Storage, and Safety

As a research chemical, (2R,5S)-1-Allyl-2,5-dimethylpiperazine requires careful handling.

  • Storage: The compound should be stored in a freezer at -20°C to maintain its stability.[8]

  • Handling: Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn. Work should be conducted in a well-ventilated fume hood.

  • Transport: This material is often classified as a Dangerous Good for transport and may be subject to additional shipping regulations and charges.[6]

Conclusion

(2R,5S)-1-Allyl-2,5-dimethylpiperazine is more than just a chemical compound; it is an enabling tool for the development of next-generation therapeutics. Its specific stereochemistry makes it an indispensable precursor for highly selective δ-opioid receptor agonists, a field of research with the potential to redefine pain management. The robust and efficient enantioconvergent synthesis ensures its availability for large-scale research and development, solidifying its position as a high-value intermediate in medicinal chemistry.

References

  • Janetka, J. W., Furness, M. S., Zhang, X., Coop, A., Folk, J. E., Mattson, M. V., Jacobson, A. E., & Rice, K. C. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry, 68(10), 3976–3980. [Link]

  • Janetka, J. W., Furness, M. S., Zhang, X., Coop, A., Folk, J. E., Mattson, M. V., Jacobson, A. E., & Rice, K. C. (2003). Enantioconvergent Synthesis of (−)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. ACS Publications.[Link]

  • ResearchGate. Enantioconvergent Synthesis of (−)-( 2R ,5 S )-1Allyl2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands.[Link]

  • LookChem. (2R,5S)-1-Allyl-2,5-dimethylpiperazine Chemical Properties,Usage,Production.[Link]

  • ResearchGate. Application of Chiral Piperidine Scaffolds in Drug Design.[Link]

  • Bishop, M. J., et al. (2003). 3-(alphaR)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-alkyl-N-arylbenzamides: Potent, Non-Peptidic Agonists of Both the Micro and Delta Opioid Receptors. Journal of Medicinal Chemistry, 46(4), 623-33. [Link]

  • Chembp. The Significance of Piperazine Derivatives in Modern Drug Discovery.[Link]

  • Gogoi, D., et al. (2024). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience.[Link]

  • ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery.[Link]

Sources

Exploratory

The Biological Versatility of Chiral Piperazine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Piperazine Scaffold - A Privileged Structure in Medicinal Chemistry The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, is a cornerstone in modern medicinal ch...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Scaffold - A Privileged Structure in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, is a cornerstone in modern medicinal chemistry.[1][2] Its prevalence in a vast number of clinically approved drugs has earned it the status of a "privileged scaffold."[3] The unique physicochemical properties of the piperazine moiety, including its ability to be protonated under physiological conditions, contribute to enhanced aqueous solubility and oral bioavailability, which are desirable characteristics for drug candidates.[4][5] The introduction of chirality to the piperazine core further unlocks three-dimensional chemical space, providing a powerful tool for enhancing biological activity, selectivity, and pharmacokinetic profiles.[3][6] This guide provides an in-depth exploration of the diverse biological activities of chiral piperazine derivatives, offering technical insights for researchers and professionals engaged in drug discovery and development.

Anticancer Activity: Targeting the Hallmarks of Cancer

Chiral piperazine derivatives have emerged as a promising class of anticancer agents, with numerous compounds demonstrating potent cytotoxic activity against a range of cancer cell lines.[7][8] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.[4][9]

Mechanism of Action: Induction of Apoptosis and Kinase Inhibition

A primary mechanism by which many piperazine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[7][10] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, some derivatives have been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3/7.[10][11]

Furthermore, the piperazine scaffold is a common feature in many kinase inhibitors.[4][12] The nitrogen atoms of the piperazine ring can form crucial hydrogen bonds with the hinge region of the kinase active site, while the chiral substituents can provide specific interactions that enhance potency and selectivity.[4] A key pathway often targeted is the PI3K/AKT/mTOR signaling cascade, which is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, and survival.[13][14]

Signaling Pathway: The PI3K/AKT Pathway

The following diagram illustrates a simplified representation of the PI3K/AKT signaling pathway, a critical target for many chiral piperazine-based anticancer agents.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Piperazine Chiral Piperazine Derivative (Inhibitor) Piperazine->PI3K Inhibition Piperazine->AKT Inhibition

Caption: PI3K/AKT signaling pathway and points of inhibition by chiral piperazine derivatives.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic potential of novel chiral piperazine derivatives is typically evaluated using in vitro cell viability assays. The following table summarizes representative data for various piperazine derivatives against different cancer cell lines.

Compound IDCancer Cell LineActivity (IC50/GI50 in µM)Reference
Vindoline-piperazine conjugate 23MDA-MB-468 (Breast)1.00[15]
Vindoline-piperazine conjugate 25HOP-92 (NSCLC)1.35[15]
Quinoxalinyl-piperazine 30VariousHigh cytotoxicity observed[13]
Piperazine derivative C505K562 (Leukemia)< 0.16[4]
Piperazine derivative PCCSNU-475 (Liver)6.98 ± 0.11[11]
Piperazine derivative PCCSNU-423 (Liver)7.76 ± 0.45[11]

NSCLC: Non-Small Cell Lung Cancer

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[16][17]

Experimental Workflow: MTT Assay

Caption: A generalized workflow for determining cell viability using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the chiral piperazine derivative in cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compound or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[4]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.[7]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18][19]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of greater than 650 nm should be used for background subtraction.[16]

Experimental Protocol: Caspase-Glo® 3/7 Assay for Apoptosis

The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[20]

Step-by-Step Methodology:

  • Cell Plating and Treatment: Seed cells in a 96-well plate and treat with the chiral piperazine derivative as described for the MTT assay.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer.[21]

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[1]

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1 to 3 hours, protected from light.[1]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.[1]

Antimicrobial Activity: Combating Infectious Diseases

The piperazine scaffold is also a key component in the development of novel antimicrobial agents.[22][23] Chiral piperazine derivatives have demonstrated activity against a broad spectrum of pathogens, including bacteria and fungi.[19][24]

Antibacterial Activity

Numerous studies have reported the synthesis of piperazine derivatives with significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[14][19][25] The mechanism of action can vary, but often involves the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.

Quantitative Analysis of Antibacterial Activity

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antibacterial activity of a compound. The following table provides representative MIC values for piperazine derivatives against various bacterial strains.

Compound ClassBacterial StrainMIC (µg/mL)Reference
N-substituted piperazine flavonol 2gStaphylococcus aureus6.25[25]
N-substituted piperazine flavonol 2gEscherichia coli25[25]
Quinolone derivativeGram-positive bacteria<15[23]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[26][27]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the chiral piperazine derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).[25][26]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland standard.[8]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.[25]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[26]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[27]

Antiviral Activity: A Broad-Spectrum Approach

Piperazine derivatives have shown promise as antiviral agents against a range of viruses, including human immunodeficiency virus (HIV), influenza virus, and hepatitis C virus (HCV).[27][28][29] The introduction of chirality can enhance the interaction with viral proteins, leading to improved potency.

Mechanism of Action in Antiviral Therapy

The antiviral mechanisms of piperazine derivatives are diverse and target-specific. For example, some derivatives act as CCR5 antagonists, preventing the entry of HIV into host cells.[30][31] Others have been shown to inhibit viral proteases or helicases, which are essential for viral replication.[27]

Quantitative Analysis of Antiviral Activity

The antiviral efficacy of a compound is often expressed as the 50% inhibitory concentration (IC50), which is the concentration required to inhibit viral replication by 50%.

Compound IDVirusActivity (IC50 in µM)Reference
Compound 23hHIV-10.44[30]
Compound 45HIV-13.7 - 3.9[29]
Derivative 31HIV-10.0472[29]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a functional assay used to quantify the infectivity of a lytic virus and to determine the antiviral activity of a compound.[23][32]

Experimental Workflow: Plaque Reduction Assay

Caption: A generalized workflow for determining antiviral activity using the plaque reduction assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable host cell line in multi-well plates to achieve a confluent monolayer.[23]

  • Virus and Compound Preparation: Prepare serial dilutions of the chiral piperazine derivative. Prepare a virus stock at a concentration that will produce a countable number of plaques.

  • Infection and Treatment: Infect the cell monolayer with the virus in the presence of the diluted compound.[2]

  • Overlay Application: After a viral adsorption period, remove the inoculum and add an overlay medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.[23]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).[23]

  • Plaque Visualization and Counting: Fix the cells and stain with a suitable dye (e.g., crystal violet) to visualize and count the plaques.[2]

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control and determine the IC50 value.[23]

Central Nervous System (CNS) Activity: Modulating Neurotransmitter Systems

The piperazine scaffold is a well-established pharmacophore in the design of CNS-active drugs, particularly for the treatment of depression, anxiety, and psychosis. The stereochemistry of chiral piperazine derivatives can significantly influence their affinity and selectivity for various neurotransmitter receptors.

Structure-Activity Relationships in CNS-Active Piperazines

The biological activity of arylpiperazine derivatives is highly dependent on the nature and position of substituents on the aryl ring.[5][29] These modifications can modulate the affinity for serotonin (5-HT) and dopamine (D2) receptors, which are key targets for antipsychotic and antidepressant drugs.[29] The chiral center in the piperazine ring can provide an additional point of interaction with the receptor binding pocket, leading to stereoselective effects on biological activity.[1]

Conclusion: A Scaffold of Immense Potential

Chiral piperazine derivatives represent a versatile and highly valuable class of compounds in drug discovery. Their diverse biological activities, spanning from anticancer and antimicrobial to antiviral and CNS applications, underscore the importance of this privileged scaffold. The ability to fine-tune their pharmacological properties through stereocontrolled synthesis and structural modification offers a powerful strategy for the development of novel therapeutics with enhanced efficacy and selectivity. The experimental protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively explore and exploit the vast potential of chiral piperazine derivatives in their drug development endeavors.

References

  • Stoltz, B. M., & Enquist, J. A. (2011). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 50(40), 9414-9417. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Chaudhary, P., Kumar, R., & Verma, A. K. (2012). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry Letters, 22(16), 5344-5347. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Di Micco, S., Terracciano, S., & Bifulco, G. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 27(19), 6528. Retrieved from [Link]

  • Asian Pacific Journal of Health Sciences. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Retrieved from [Link]

  • Frontiers. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Retrieved from [Link]

  • Bentham Science. (2017). Computer Assisted Design and Synthesis of Novel Chiral Piperazine Derivatives from 3-Hydroxynopinone. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Li, Y., et al. (2014). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. Journal of Hematology & Oncology, 7, 67. Retrieved from [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

  • Liu, T., et al. (2013). Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. PLoS ONE, 8(1), e53636. Retrieved from [Link]

  • ResearchGate. (n.d.). Antiviral and Anticancer Activity of Aryl-Piperazine Derivates. Retrieved from [Link]

  • Turk J Chem. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Retrieved from [Link]

  • Wiley Online Library. (2025). Synthesis and Evaluation of the Antibacterial Activity of N-Substituted Piperazine Flavonol Derivatives. Retrieved from [Link]

  • MDPI. (2020). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Retrieved from [Link]

  • PubMed. (2022). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Retrieved from [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Retrieved from [Link]

  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2023). Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. Retrieved from [Link]

  • PubMed. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

  • Cuestiones de Fisioterapia. (2023). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Retrieved from [Link]

  • Semantic Scholar. (2013). Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. Retrieved from [Link]

  • PubMed. (2021). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

  • PubMed. (2016). Mechanism of Action of Novel Piperazine Containing a Toxicant Against Human Liver Cancer Cells. Retrieved from [Link]

  • Google Patents. (2017). Piperazine derivatives as antiviral agents with increased therapeutic activity.
  • PubMed Central. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Retrieved from [Link]

  • Google Patents. (n.d.). Piperazine derivatives, their preparation and their use for treating central nervous system (cns) disorders.
  • International Journal of Pharmaceutical Sciences and Research. (2018). Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative piperazine derivatives with CDKs inhibitory activity. Retrieved from [Link]

  • PharmacologyOnLine. (2017). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. Retrieved from [Link]

  • PubMed Central. (2021). Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. Retrieved from [Link]

  • MDPI. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2024). Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. Retrieved from [Link]

  • PubMed Central. (2020). Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. Retrieved from [Link]

Sources

Foundational

The Strategic Role of (2R,5S)-1-Allyl-2,5-dimethylpiperazine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of clinically successful drugs.[1] Its...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of clinically successful drugs.[1] Its unique physicochemical properties, including the ability to modulate solubility and engage in critical hydrogen bonding interactions, make it a privileged structure in drug design.[2] Within this important class of heterocycles, chiral derivatives offer an additional layer of structural and functional sophistication, enabling precise stereospecific interactions with biological targets.[3][4][5] This technical guide delves into the specific and strategic role of a key chiral intermediate, (2R,5S)-1-Allyl-2,5-dimethylpiperazine , a molecule of significant interest in the development of targeted therapeutics. We will explore its synthesis, stereochemical importance, and pivotal application as a building block for potent and selective δ-opioid receptor ligands, providing field-proven insights and detailed experimental context for researchers in the field.

The Ascendancy of Chiral Piperazines in Drug Discovery

Chirality is a fundamental principle in pharmacology, dictating the specificity of drug-target interactions and profoundly influencing a compound's efficacy and safety profile.[3] The introduction of chiral centers into a drug scaffold, such as the piperazine ring, allows for the exploration of three-dimensional chemical space, leading to enhanced biological activity and selectivity.[4][5] The trans-2,5-dimethylpiperazine core, a prochiral molecule with two enantiotopic nitrogen atoms, is a particularly valuable motif found in numerous biologically active compounds.[6] The specific stereoisomer, (2R,5S)-2,5-dimethylpiperazine, serves as the foundational precursor to the title compound and is instrumental in constructing molecules with precise spatial orientations required for optimal receptor engagement.

(2R,5S)-1-Allyl-2,5-dimethylpiperazine: A Key Intermediate for δ-Opioid Receptor Ligands

(2R,5S)-1-Allyl-2,5-dimethylpiperazine has emerged as a critical intermediate in the synthesis of potent and selective δ-opioid receptor ligands.[6][7][8] The δ-opioid receptor is a compelling target for the development of novel analgesics with potentially fewer side effects than traditional μ-opioid agonists, as well as for treatments for depression and other neurological disorders. The specific (2R,5S) stereochemistry of the piperazine ring, coupled with the N-allyl group, is a key pharmacophoric element in a series of highly selective δ-opioid receptor agonists.

Physicochemical Properties

A summary of the key physicochemical properties of (2R,5S)-1-Allyl-2,5-dimethylpiperazine is provided in the table below.

PropertyValueSource
CAS Number 155836-78-5[9][10][11]
Molecular Formula C₉H₁₈N₂[9][10][11]
Molecular Weight 154.25 g/mol [9][10][11]
Appearance Light Yellow to light Orange Oil[10]
Boiling Point Not Available[10]
Melting Point N/A[10]
Solubility Dichloromethane, Methanol, Tetrahydrofuran[10]
Storage -20°C Freezer[10]

Synthesis and Stereochemical Control: An Enantioconvergent Approach

The synthesis of enantiomerically pure (2R,5S)-1-Allyl-2,5-dimethylpiperazine is a critical step in the development of δ-opioid receptor ligands. A notable and efficient method is the enantioconvergent synthesis starting from the readily available and inexpensive trans-2,5-dimethylpiperazine.[6][7][8] This approach allows for the large-scale preparation of the desired enantiomer without the need for chromatography.[6][7][8]

The key steps in this synthesis involve:

  • Optical Resolution: The racemic trans-2,5-dimethylpiperazine is resolved using a chiral resolving agent, such as (+)-camphoric acid. This separates the (2S,5R) and (2R,5S) enantiomers.

  • Interconversion of the Unwanted Enantiomer: A crucial aspect of the enantioconvergent process is the ability to convert the undesired (+)-enantiomer into the desired (-)-enantiomer, thereby maximizing the yield.[6][7][8]

  • Allylation: The resolved (2R,5S)-2,5-dimethylpiperazine is then selectively allylated on one of the nitrogen atoms to yield the final product.

Below is a DOT language representation of the synthetic workflow.

Enantioconvergent_Synthesis racemate trans-2,5-Dimethylpiperazine (Racemic) resolution Optical Resolution (+)-Camphoric Acid racemate->resolution enantiomer_S_R (2S,5R)-Enantiomer resolution->enantiomer_S_R Unwanted enantiomer_R_S (2R,5S)-Enantiomer resolution->enantiomer_R_S Desired interconversion Interconversion enantiomer_S_R->interconversion allylation Allylation enantiomer_R_S->allylation interconversion->enantiomer_R_S final_product (2R,5S)-1-Allyl-2,5-dimethylpiperazine allylation->final_product

Enantioconvergent synthesis of (2R,5S)-1-Allyl-2,5-dimethylpiperazine.
Detailed Experimental Protocol: Resolution of trans-2,5-Dimethylpiperazine

The following protocol is a representative example of the optical resolution step, a critical phase in the synthesis.

Materials:

  • trans-2,5-Dimethylpiperazine (racemic)

  • (+)-Camphoric acid

  • Ethanol

  • 15% Sodium hydroxide solution

  • Chloroform

Procedure:

  • Dissolve racemic trans-2,5-dimethylpiperazine and (+)-camphoric acid in ethanol.

  • Allow the solution to crystallize. The salt of the (+)-enantiomer with (+)-camphoric acid will preferentially crystallize.

  • Filter the crystals and wash with cold ethanol.

  • Combine the filtrates and washings from the crystallization steps and evaporate the solvent. This fraction contains the enriched (-)-enantiomer.

  • To isolate the free base, partition the salt between a 15% sodium hydroxide solution and chloroform.[8]

  • Separate the organic layer, and extract the aqueous layer multiple times with chloroform.

  • Combine the organic extracts, dry over sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched piperazine derivative.

Application in the Synthesis of δ-Opioid Agonists: The Case of SNC80

The utility of (2R,5S)-1-Allyl-2,5-dimethylpiperazine is exemplified in the synthesis of highly selective δ-opioid receptor agonists, such as SNC80 and its analogs.[6] The absolute configuration of the piperazine intermediate was determined to be 2S,5R for the (+)-enantiomer through X-ray analysis of its salt with (+)-camphoric acid.[6] This stereochemical assignment is crucial for understanding the structure-activity relationships of the final drug candidates.

A series of N-alkyl- and N,N-dialkyl-4-[α-{(2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl}benzyl]benzamides have been synthesized and evaluated for their binding affinities at μ, δ, and κ opioid receptors.[6] Several of these compounds demonstrated strong binding to the δ-receptor with IC50 values in the nanomolar range, while exhibiting significantly lower affinity for the μ and κ receptors, indicating excellent selectivity.[6]

The general synthetic scheme for these δ-opioid agonists is depicted below.

SNC80_Synthesis piperazine (2R,5S)-1-Allyl-2,5- dimethylpiperazine coupling N-Alkylation piperazine->coupling reagent1 Substituted Benzyl Halide reagent1->coupling intermediate Coupled Intermediate coupling->intermediate final_coupling Final Coupling/ Modification intermediate->final_coupling reagent2 N,N-Dialkylbenzamide Derivative reagent2->final_coupling SNC80_analog SNC80 Analog (δ-Opioid Agonist) final_coupling->SNC80_analog

General synthetic route to δ-opioid agonists using the title piperazine.

Conclusion and Future Perspectives

(2R,5S)-1-Allyl-2,5-dimethylpiperazine stands out as a strategically important chiral building block in medicinal chemistry. Its efficient, scalable, and enantioconvergent synthesis has paved the way for the development of a new generation of selective δ-opioid receptor agonists. The precise stereochemistry of this intermediate is paramount to achieving the desired pharmacological profile, highlighting the critical role of chirality in modern drug design. As the quest for safer and more effective therapeutics continues, the strategic application of such well-defined chiral scaffolds will undoubtedly remain a central theme in the discovery of novel drug candidates targeting a wide range of diseases.

References

  • Janetka, J. W., Furness, M. S., Zhang, X., Coop, A., Folk, J. E., Mattson, M. V., Jacobson, A. E., & Rice, K. C. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry, 68(10), 3976–3980. [Link]

  • Enantioconvergent Synthesis of (−)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. (2003). ACS Publications. [Link]

  • Request PDF: Enantioconvergent Synthesis of (−)-( 2R ,5 S )-1Allyl2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. (2003). ResearchGate. [Link]

  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (n.d.). PubMed Central. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme E-Books & E-Journals. [Link]

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2021). ResearchGate. [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2020). Dalton Transactions (RSC Publishing). [Link]

Sources

Exploratory

(2R,5S)-1-Allyl-2,5-dimethylpiperazine: A Specialized Chiral Building Block for Opioid Receptor Ligand Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals This guide provides a detailed exploration of (2R,5S)-1-allyl-2,5-dimethylpiperazine, a chiral diamine that has emerged as a critical buildin...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a detailed exploration of (2R,5S)-1-allyl-2,5-dimethylpiperazine, a chiral diamine that has emerged as a critical building block in the field of medicinal chemistry. While the piperazine scaffold is widely recognized as a "privileged structure" in drug discovery due to its favorable physicochemical and pharmacokinetic properties, this specific C2-symmetric, trans-disubstituted derivative is distinguished by its highly specialized and impactful role in the synthesis of potent and selective δ-opioid receptor agonists. We will delve into the causality behind its synthetic strategy, its stereochemical significance, and its primary application, offering field-proven insights for its practical use.

The Piperazine Scaffold: A Foundation of Pharmacological Versatility

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern drug design. Its prevalence in FDA-approved drugs is a testament to its unique ability to impart desirable properties upon a molecule. The two nitrogen atoms provide handles for modulating basicity (pKa), which is crucial for salt formation, thereby enhancing aqueous solubility and optimizing formulation characteristics. This polarity also facilitates strong hydrogen bond interactions with biological targets. Furthermore, the piperazine ring can act as a rigid linker or a flexible scaffold, enabling the precise spatial orientation of pharmacophoric groups necessary for receptor binding. Its incorporation has led to successful drugs across numerous therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.

(2R,5S)-1-Allyl-2,5-dimethylpiperazine: Structure and Stereochemical Profile

The subject of this guide, (2R,5S)-1-allyl-2,5-dimethylpiperazine, possesses a unique combination of structural features that define its utility.

  • Stereochemistry : The molecule has two stereocenters at the C2 and C5 positions with an (R) and (S) configuration, respectively. This results in a trans arrangement of the two methyl groups, which places them in a pseudo-equatorial position in the preferred chair conformation of the piperazine ring. This C2-symmetric structure is crucial for its role in asymmetric synthesis, presenting a defined three-dimensional space that directs the stereochemical outcome of subsequent reactions.

  • Functional Groups : The molecule features three key functionalities. The secondary amine at the N4 position provides a nucleophilic center for further synthetic elaboration. The allyl group at the N1 position is not merely a placeholder; it is a versatile functional handle that can be retained in the final target or modified through various chemical transformations. The two methyl groups provide steric bulk and define the chiral environment of the molecule.

Below is a summary of the key physicochemical properties for this building block.

PropertyValueSource
CAS Number 155836-78-5[1]
Molecular Formula C₉H₁₈N₂[1]
Molecular Weight 154.25 g/mol [1]
Appearance Light yellow to light orange oilSRD Pharma
Solubility Dichloromethane, Methanol, TetrahydrofuranSRD Pharma
Storage -20°C FreezerSRD Pharma
Enantioconvergent Synthesis: A Practical Route to a High-Value Intermediate

A significant challenge in utilizing chiral molecules is their efficient and scalable synthesis in an enantiomerically pure form. A highly effective enantioconvergent synthesis for (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine has been developed, making this chiral building block accessible for large-scale applications.[2] This process is noteworthy because it not only separates the desired enantiomer but also provides a pathway to convert the unwanted enantiomer into the useful one, thereby maximizing the theoretical yield from the racemic starting material.[2]

The overall synthetic strategy is outlined below.

Enantioconvergent_Synthesis cluster_racemization Enantiomer Recycling Pathway racemate rac-trans-2,5-Dimethylpiperazine allylation Mono-Allylation (Allyl Bromide) racemate->allylation rac_allyl rac-1-Allyl-2,5-dimethylpiperazine allylation->rac_allyl resolution Resolution with (+)-Camphoric Acid rac_allyl->resolution salt_formation (-)-Piperazine-(+)-Camphorate Salt (Desired Enantiomer) resolution->salt_formation Crystallization unwanted_enantiomer (+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine (Unwanted Enantiomer) resolution->unwanted_enantiomer From Mother Liquor liberation1 Base Treatment (e.g., NaOH) salt_formation->liberation1 final_product (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine liberation1->final_product diallylation Di-allylation unwanted_enantiomer->diallylation 1. Allyl Bromide racemization_path Enantiomer Interconversion deallylation De-allylation diallylation->deallylation 2. Reflux with Pd/C, AcOH deallylation->rac_allyl Recycled Racemate

Caption: Workflow for the enantioconvergent synthesis.

The following protocol is a synthesis of the key steps described in the literature.[2]

Step 1: Mono-allylation of rac-trans-2,5-dimethylpiperazine

  • To a solution of trans-2,5-dimethylpiperazine in a suitable solvent such as acetonitrile, add one equivalent of allyl bromide.

  • The reaction is typically carried out at room temperature and monitored by TLC or GC-MS until the starting material is consumed.

  • Upon completion, the solvent is removed under reduced pressure. The resulting mixture contains the desired mono-allylated product, unreacted starting material, and the di-allylated byproduct.

Causality: The use of one equivalent of allyl bromide favors mono-alkylation over di-alkylation, although a mixture is typically unavoidable. This step does not require purification as the subsequent resolution step is selective for the mono-allylated product.

Step 2: Optical Resolution

  • The crude mixture from Step 1 is dissolved in a suitable solvent system, such as acetone/water.

  • One equivalent of (+)-camphoric acid is added to the solution.

  • The mixture is heated to ensure complete dissolution and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • The resulting crystals of the (-)-1-allyl-(2R,5S)-dimethylpiperazine-(+)-camphorate salt are collected by filtration.

Causality: This classical resolution relies on the formation of diastereomeric salts. The (+)-camphoric acid, being a chiral resolving agent, forms a salt with both enantiomers of the allylated piperazine. However, the salt formed with the desired (-)-(2R,5S) enantiomer has lower solubility in the chosen solvent system and selectively crystallizes out.

Step 3: Liberation of the Free Base

  • The diastereomeric salt is suspended in water and the pH is adjusted to >12 with a strong base, such as 10 M NaOH.

  • The aqueous layer is extracted multiple times with a suitable organic solvent, like chloroform or dichloromethane.

  • The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the enantiomerically pure (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine as an oil.

Step 4: Interconversion of the Unwanted Enantiomer

  • The mother liquor from the resolution step, which is enriched in the (+)-(2S,5R) enantiomer, is concentrated.

  • The residue is subjected to a second allylation to convert the remaining mono-allylated piperazine to the 1,4-diallyl-2,5-dimethylpiperazine.

  • This di-allylated compound is then refluxed with a palladium on carbon (Pd/C) catalyst in the presence of acetic acid. This process removes one of the allyl groups, regenerating the racemic mono-allylated piperazine, which can be reintroduced into the resolution step.[2]

Causality: This clever interconversion step is what makes the synthesis "enantioconvergent." Instead of discarding half of the material as the unwanted enantiomer, it is recycled back into the process, significantly improving the overall efficiency and atom economy of the synthesis.

Application: Keystone in the Synthesis of the δ-Opioid Agonist SNC 80

The primary and most significant application of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine is as a non-recoverable chiral building block in the synthesis of SNC 80, a highly potent and selective non-peptide δ-opioid receptor agonist.[3] SNC 80 has been instrumental in the study of the δ-opioid system and its potential therapeutic applications, including analgesia and antidepressant effects.

The synthesis of SNC 80 involves the nucleophilic substitution of the secondary amine of the chiral piperazine onto a suitable electrophile.

SNC80_Synthesis piperazine (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine reaction Nucleophilic Substitution (SN2 Reaction) piperazine->reaction electrophile Benzhydryl Bromide Derivative (e.g., 4-(α-bromo-3-methoxybenzyl)-N,N-diethylbenzamide) electrophile->reaction product SNC 80 ((+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide) reaction->product

Caption: Final step in the synthesis of SNC 80.

In this key bond-forming step, the stereochemistry of the piperazine derivative is directly incorporated into the final drug molecule. The (2R,5S) configuration is essential for the high affinity and selectivity of SNC 80 for the δ-opioid receptor. The trans-arrangement of the methyl groups and the overall conformation of the piperazine ring, dictated by its chirality, correctly orients the benzhydryl and allyl moieties for optimal interaction with the receptor's binding pocket. Studies have shown that the enantiomer of SNC 80, synthesized from the (+)-(2S,5R)-piperazine, exhibits significantly lower affinity for the δ-opioid receptor, highlighting the critical nature of using the correct chiral building block.

Conclusion

(2R,5S)-1-Allyl-2,5-dimethylpiperazine stands as a prime example of a highly specialized chiral building block whose value is intrinsically linked to a specific, high-impact application. While it may not possess the broad utility of some other chiral auxiliaries, its role in the synthesis of SNC 80 is indispensable. The development of an elegant and efficient enantioconvergent synthesis has made this molecule readily accessible, paving the way for extensive pharmacological investigation of the δ-opioid system. For researchers and professionals in drug development, this molecule serves as a powerful tool for constructing complex, stereochemically defined therapeutic agents, underscoring the profound impact that a single, well-designed chiral building block can have on medicinal chemistry.

References

  • Calderon, S. N., Rothman, R. B., Porreca, F., Flippen-Anderson, J. L., & Rice, K. C. (1994). Probes for narcotic receptor mediated phenomena. 19. Synthesis of (+)-4-[(alpha R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3- methoxybenzyl]-N,N-diethylbenzamide (SNC 80): a highly selective, nonpeptide delta opioid receptor agonist. Journal of Medicinal Chemistry, 37(14), 2125–2128. [Link]

  • Janetka, J. W., Furness, M. S., Zhang, X., Coop, A., Folk, J. E., Mattson, M. V., Jacobson, A. E., & Rice, K. C. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry, 68(10), 3976–3980. [Link]

  • PubChem. (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine. [Link]

  • Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969–984. [Link]

  • Janetka, J. W., Furness, M. S., Zhang, X., Coop, A., Folk, J. E., Mattson, M. V., Jacobson, A. E., & Rice, K. C. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry, 68(10), 3976-80. [Link]

Sources

Foundational

Spectroscopic Data for (2R,5S)-1-Allyl-2,5-dimethylpiperazine: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for (2R,5S)-1-Allyl-2,5-dimethylpiperazine, a key chiral intermediate in the synthesis of potent and selective δ-opioid receptor ligand...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for (2R,5S)-1-Allyl-2,5-dimethylpiperazine, a key chiral intermediate in the synthesis of potent and selective δ-opioid receptor ligands.[1][2][3] As direct experimental spectra for this compound are not publicly available in spectral databases, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a comprehensive, predicted spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development who require a robust understanding of this molecule's structural characterization.

Introduction to (2R,5S)-1-Allyl-2,5-dimethylpiperazine

(2R,5S)-1-Allyl-2,5-dimethylpiperazine (CAS No. 155836-78-5) is a derivative of trans-2,5-dimethylpiperazine.[2] The specific stereochemistry of this compound is crucial for its application in the synthesis of pharmacologically active molecules. The piperazine ring, a common scaffold in medicinal chemistry, is functionalized with two methyl groups in a trans configuration and an allyl group on one of the nitrogen atoms.

The molecular formula of the compound is C₉H₁₈N₂ and it has a molecular weight of 154.25 g/mol .[4][5] A thorough spectroscopic analysis is essential for confirming the identity, purity, and structure of this intermediate during synthesis and before its use in further chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of (2R,5S)-1-Allyl-2,5-dimethylpiperazine.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the protons of the piperazine ring, the methyl groups, and the allyl group. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the stereochemical arrangement of the molecule.

Experimental Protocol for ¹H NMR Analysis:

A standard protocol for acquiring a ¹H NMR spectrum of a piperazine compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of (2R,5S)-1-Allyl-2,5-dimethylpiperazine in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Predicted ¹H NMR Data (in CDCl₃):

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (at C2 and C5)~1.0-1.2Doublet6H
-NH-~1.5-2.5 (broad)Singlet1H
Piperazine Ring CH~1.8-3.0Multiplet6H
N-CH₂- (allyl)~3.0-3.2Doublet2H
=CH₂ (allyl)~5.1-5.3Multiplet2H
-CH= (allyl)~5.7-5.9Multiplet1H

Interpretation:

  • The two methyl groups are expected to be chemically equivalent and appear as a doublet due to coupling with the adjacent methine proton on the piperazine ring.

  • The N-H proton signal is typically broad and its chemical shift can vary with concentration and solvent.

  • The protons on the piperazine ring will show complex splitting patterns (multiplets) due to coupling with each other.

  • The allyl group protons will have characteristic chemical shifts in the olefinic region, with the terminal vinyl protons appearing at a lower chemical shift than the internal methine proton.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the molecule's asymmetry, nine distinct carbon signals are expected.

Experimental Protocol for ¹³C NMR Analysis:

The sample preparation is similar to that for ¹H NMR. The spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

Predicted ¹³C NMR Data (in CDCl₃):

CarbonPredicted Chemical Shift (δ, ppm)
-CH₃ (at C2 and C5)~18-22
Piperazine Ring C2, C5~50-55
Piperazine Ring C3, C6~50-55
N-CH₂- (allyl)~55-60
=CH₂ (allyl)~116-118
-CH= (allyl)~135-138

Interpretation:

  • The aliphatic carbons of the methyl groups will appear at the highest field (lowest ppm).

  • The carbons of the piperazine ring and the N-CH₂ of the allyl group will be in the mid-field region.

  • The olefinic carbons of the allyl group will be in the downfield region, with the C=C double bond carbons clearly distinguishable.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (2R,5S)-1-Allyl-2,5-dimethylpiperazine is expected to show characteristic absorption bands for N-H, C-H, C=C, and C-N bonds.

Experimental Protocol for IR Analysis:

The spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be prepared as a neat thin film between salt plates (NaCl or KBr) or as a solution in a suitable solvent.

Predicted IR Absorption Bands:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (secondary amine)3300-3500Medium, broad
C-H Stretch (sp³ C-H)2850-3000Strong
C-H Stretch (sp² C-H, allyl)3010-3100Medium
C=C Stretch (allyl)1640-1680Medium
N-H Bend1550-1650Medium
C-N Stretch1000-1250Medium

Interpretation:

The presence of a broad band in the 3300-3500 cm⁻¹ region would be indicative of the N-H stretch of the secondary amine. The sharp peaks in the 2850-3000 cm⁻¹ range correspond to the C-H stretching of the methyl and piperazine ring protons. The allyl group would be identified by the C=C stretch around 1640-1680 cm⁻¹ and the sp² C-H stretch above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation.

Experimental Protocol for MS Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a suitable technique for analyzing this volatile compound.[6]

  • Sample Preparation: Dissolve the sample in a volatile solvent like methanol or acetonitrile.

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5MS) to separate it from any impurities.

  • MS Analysis: The separated compound is then introduced into the mass spectrometer, where it is ionized (typically by electron impact at 70 eV) and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data (Electron Ionization):

m/zInterpretation
154Molecular Ion (M⁺)
139[M - CH₃]⁺
113[M - C₃H₅]⁺ (loss of allyl group)
70[C₄H₈N]⁺ (piperazine ring fragment)
56[C₃H₆N]⁺
41[C₃H₅]⁺ (allyl cation)

Interpretation:

The molecular ion peak is expected at m/z 154, corresponding to the molecular weight of the compound. Common fragmentation pathways for piperazine derivatives include the loss of substituents and cleavage of the piperazine ring.[6] The loss of a methyl group (m/z 139) and the allyl group (m/z 113) are predicted to be prominent fragmentation pathways. The base peak could correspond to one of the stable piperazine ring fragments.

Workflow and Data Integration

The structural elucidation of (2R,5S)-1-Allyl-2,5-dimethylpiperazine is a multi-step process where data from different spectroscopic techniques are integrated to build a conclusive picture.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of (2R,5S)-1-Allyl-2,5-dimethylpiperazine Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Confirmation Final Structure Confirmation Purity_Assessment->Confirmation

Sources

Exploratory

discovery and history of dimethylpiperazine isomers

An In-depth Technical Guide to the Discovery and History of Dimethylpiperazine Isomers Abstract The dimethylpiperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Dimethylpiperazine Isomers

Abstract

The dimethylpiperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. The seemingly subtle variation in the positioning and stereochemistry of the two methyl groups gives rise to distinct isomers—1,4-, 2,5-, and 2,6-dimethylpiperazine, along with their respective stereoisomers—each with a unique history of discovery, synthetic pathway, and application. This technical guide provides an in-depth exploration of these isomers for researchers, scientists, and drug development professionals. We will delve into the historical context of their initial synthesis, detail the evolution of experimental methodologies, and explain the causal relationships behind key synthetic choices. This document emphasizes the critical importance of isomeric purity and provides validated protocols and characterization data to support the rational design and development of novel therapeutics.

Introduction: The Piperazine Core and the Significance of Isomerism

Piperazine, a six-membered heterocycle containing two nitrogen atoms at opposing positions, is a privileged scaffold in drug discovery.[1][2] Its derivatives are central to a wide range of therapeutic areas, including antipsychotic, antidepressant, and anxiolytic applications.[2] The introduction of methyl groups to this core structure creates dimethylpiperazine isomers, which serve as versatile intermediates. However, the specific arrangement of these methyl groups profoundly influences the molecule's three-dimensional shape, basicity, and ability to interact with biological targets.[3] Consequently, a thorough understanding of the discovery, synthesis, and characterization of each specific isomer is paramount for any drug development program utilizing these foundational building blocks. This guide will systematically explore the major positional and stereoisomers of dimethylpiperazine.

Overview of Dimethylpiperazine Isomers

There are three primary positional isomers of dimethylpiperazine, two of which also exhibit stereoisomerism.

  • 1,4-Dimethylpiperazine: A symmetrical molecule with methyl groups on each nitrogen atom. It has no chiral centers.

  • 2,5-Dimethylpiperazine: Methyl groups are located on opposing carbon atoms. This gives rise to two stereoisomers: cis-2,5-dimethylpiperazine and trans-2,5-dimethylpiperazine.[4]

  • 2,6-Dimethylpiperazine: Methyl groups are on carbon atoms adjacent to the same nitrogen. This also results in two stereoisomers: cis-2,6-dimethylpiperazine and trans-2,6-dimethylpiperazine.

Caption: Positional and stereoisomers of dimethylpiperazine.

The N-Substituted Isomer: 1,4-Dimethylpiperazine

Discovery and Historical Synthesis

1,4-Dimethylpiperazine (also known as N,N'-dimethylpiperazine) has a long history, with early synthetic reports dating back to at least 1935.[5] An early method involved the reaction of piperazine with aqueous formaldehyde, followed by reduction with hydrogen generated from zinc and hydrochloric acid.[5] This classic approach is a variation of the Eschweiler-Clarke reaction, a robust method for the N-methylation of amines.[6] Due to its straightforward synthesis from readily available piperazine, it became a widely accessible compound. Interestingly, it was marketed by Bayer in the early 20th century as an anthelmintic, a class of drugs used to expel parasitic worms. Its mode of action involves paralyzing the parasites by acting as an agonist at the inhibitory GABA receptor.

Modern Synthetic Methodologies

While the Eschweiler-Clarke reaction remains a valid laboratory-scale method, industrial production often employs catalytic hydrogenation. This involves reacting piperazine with formaldehyde in an aqueous medium and then hydrogenating the crude product in the presence of a nickel or cobalt catalyst.[5] An alternative industrial route involves the reaction of N-methyldiethanolamine with monomethylamine over a copper-based composite catalyst at high temperatures and pressures.[6][7]

Experimental Protocol: Reductive Amination (Eschweiler-Clarke)

This protocol describes a laboratory-scale synthesis of 1,4-dimethylpiperazine.

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add piperazine and an aqueous solution of formaldehyde.

  • Stir and cool the mixture to maintain a temperature below 50°C.

Step 2: Addition of Reducing Agent

  • Slowly add formic acid to the reaction mixture. The rate of addition must be controlled to manage the evolution of carbon dioxide gas.

  • The choice of formic acid as the reducing agent is key to the Eschweiler-Clarke mechanism, where it serves as the hydride source.

Step 3: Reaction

  • After the addition is complete, remove the ice bath and allow the mixture to stir at a temperature between 40°C and 60°C until the reaction is complete (monitored by TLC or GC).[6] The reaction proceeds at atmospheric pressure.[6]

Step 4: Isolation and Purification

  • Upon completion, the reaction mixture is basified with a strong base (e.g., NaOH) to neutralize excess formic acid and deprotonate the product.

  • The 1,4-dimethylpiperazine is then isolated, typically by extraction with an organic solvent, followed by purification via distillation.[6]

G cluster_workflow Workflow: Eschweiler-Clarke Synthesis of 1,4-Dimethylpiperazine Piperazine Piperazine + Formaldehyde (aq) FormicAcid Add Formic Acid (Control CO2 evolution) Piperazine->FormicAcid 1. Form Intermediate Heat Heat to 40-60°C FormicAcid->Heat 2. Reduction Workup Basify (NaOH) & Extract Heat->Workup 3. Isolation Purify Distillation Workup->Purify 4. Purification Product Pure 1,4-Dimethylpiperazine Purify->Product

Caption: Experimental workflow for the synthesis of 1,4-dimethylpiperazine.

The C-Substituted Isomers: 2,5- and 2,6-Dimethylpiperazine

The synthesis of C-substituted dimethylpiperazines is more complex, inherently generating stereoisomers that require careful control and separation.

2,5-Dimethylpiperazine: Cyclization and Stereocontrol

The primary method for preparing 2,5-dimethylpiperazine, detailed in a 1958 patent, involves the catalytic cyclization of 2-aminopropanol-1.[8] This reaction highlights a fundamental strategy in heterocyclic chemistry: constructing the ring system from an acyclic precursor. The process requires high pressure and temperature and yields a mixture of the cis and trans isomers.[8]

The reaction proceeds via the intermolecular condensation of two molecules of 2-aminopropanol-1. Under the influence of a Raney nickel catalyst and hydrogen, the alcohol groups are likely oxidized to aldehydes, which then undergo reductive amination with another molecule of the aminopropanol. Subsequent intramolecular cyclization and dehydration/reduction steps form the piperazine ring. The high pressure and temperature are necessary to overcome the activation energy for these transformations. Raney nickel is the catalyst of choice due to its high activity in both hydrogenation and dehydrogenation reactions.[8]

The separation of cis and trans-2,5-dimethylpiperazine from the crude reaction product is a critical step. The trans isomer can be selectively crystallized from the mixture using acetone, a method that relies on the differing solubilities of the two stereoisomers.[8] The stereochemistry of the isomers has been confirmed through various spectroscopic methods and X-ray crystallography, which shows the trans isomer adopting a chair conformation with both methyl groups in equatorial positions.[9]

Step 1: Reactor Charging

  • In a high-pressure autoclave, charge 2-aminopropanol-1 and a slurry of Raney nickel catalyst in a suitable solvent or neat.[8]

Step 2: Reaction Conditions

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to between 750 and 2,000 psi.[8]

  • Heat the mixture to a temperature between 140°C and 220°C and maintain for 4 to 8 hours with vigorous stirring.[8]

Step 3: Product Isolation

  • After the reaction period, cool the reactor and carefully release the pressure.

  • Filter the reaction mass to remove the Raney nickel catalyst.

  • Distill the filtrate to remove water and any unreacted starting material. The crude 2,5-dimethylpiperazine product is collected.[8]

Step 4: Isomer Separation (Recrystallization)

  • Dissolve the crude isomer mixture in dry acetone.

  • Cool the solution to induce crystallization. The trans-2,5-dimethylpiperazine, being less soluble, will precipitate out.[8]

  • Collect the crystals by filtration to obtain the pure trans isomer. The cis isomer remains enriched in the mother liquor.

ParameterRoute 1: Cyclization of 2-Aminopropanol-1Route 2: Reductive Amination
Target Product 2,5-Dimethylpiperazine (cis/trans mixture)1,4-Dimethylpiperazine
Starting Materials 2-Aminopropanol-1Piperazine, Formaldehyde, Formic Acid
Catalyst/Reagent Raney NickelFormic Acid (reducing agent)
Reaction Temp. 140-220 °C[8]40-60 °C[6]
Reaction Pressure 750-2000 psi[8]Atmospheric[6]
Reported Yield ~64.5% (mixed isomers)[8]High conversion[6]
Table 1: Comparison of Synthesis Routes for Dimethylpiperazine Isomers.
2,6-Dimethylpiperazine: The Importance of Cis-Selectivity

The synthesis of 2,6-dimethylpiperazine is typically achieved through the reductive amination/cyclization of diisopropanolamine with ammonia and hydrogen over a catalyst.[10] This process, similar to the 2,5-isomer synthesis, can produce a mixture of all four C-methylated isomers (cis/trans-2,6- and cis/trans-2,5-).[10]

The cis-2,6-dimethylpiperazine isomer is of particular industrial and pharmaceutical importance as it is a key starting material for certain antibacterials, such as Sparfloxacin.[10] This has driven the development of synthetic methods that selectively favor the formation of the cis isomer.

Research has shown that the choice of solvent plays a crucial role in directing the stereochemical outcome of the cyclization. Performing the reaction in an organic solvent, such as toluene, significantly improves the selectivity for cis-2,6-dimethylpiperazine.[11] The rationale is that the solvent influences the conformation of the reaction intermediates, favoring the transition state that leads to the cis product. Following the reaction, a combination of distillation and recrystallization can be used to isolate the cis-2,6-dimethylpiperazine in high purity.[10] Furthermore, the undesired trans isomer can sometimes be isomerized back to the cis form at high temperatures, further increasing the overall process yield.[10]

Analytical Techniques for Isomer Differentiation

The reliable identification and quantification of dimethylpiperazine isomers are essential for quality control and research. A variety of analytical methods have been employed over time.

  • Chromatographic Methods: Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating the different isomers.[12][13] Capillary electrophoresis has also been successfully used to separate chlorophenylpiperazine isomers, demonstrating its utility for this class of compounds.[14] For HPLC analysis of piperazine, which lacks a strong UV chromophore, chemical derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to create a UV-active derivative, enabling detection at low levels.[15]

  • Spectroscopic Methods:

    • Mass Spectrometry (MS): Often coupled with GC (GC-MS), it provides molecular weight information and fragmentation patterns that help identify the core structure.[13]

    • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[16]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for distinguishing between cis and trans isomers. The chemical shifts and coupling constants of the methyl and ring protons are highly sensitive to their spatial orientation (axial vs. equatorial), allowing for unambiguous stereochemical assignment.[17][18]

Conclusion: From Discovery to Rational Design

The history of dimethylpiperazine isomers is a story of evolving chemical synthesis and analytical science. From early, straightforward N-methylation reactions to complex, stereoselective C-alkylation and cyclization strategies, the methods for producing these valuable building blocks have been continuously refined. This progression has been driven by the increasing demand for isomerically pure compounds in the pharmaceutical industry, where precise three-dimensional structure is a prerequisite for therapeutic efficacy and safety. The protocols and data presented in this guide offer a comprehensive foundation for scientists working with these versatile scaffolds, enabling them to make informed decisions in the synthesis, purification, and application of dimethylpiperazine isomers in the pursuit of novel drug discovery.

References

  • Process for the preparation of cis-2,6-dimethylpiperazine. (n.d.). Google Patents.
  • Preparation of 1-methylpiperazine and 1,4-dimethylpiperazine as co-products. (n.d.). Google Patents.
  • Mrad, H., Elboulali, A., Baptiste, B., Akriche, S., & Zid, M. F. (2022). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 263–268. Retrieved from [Link]

  • Preparation of 2,5-dimethylpiperazine. (n.d.). Google Patents.
  • Lijinsky, W., Reuber, M. D., Singer, S. S., & Singer, G. M. (1982). Carcinogenesis by isomers of N-nitroso-3,5-dimethylpiperidine. Journal of the National Cancer Institute, 68(6), 989–991. Retrieved from [Link]

  • 2,6-DIALKYLPIPERAZINES. I. SYNTHESIS OF CIS-2,6-DIMETHYLPIPERAZINE DERIVATIVES. (1964). Journal of Medicinal Chemistry, 7, 241-242. Retrieved from [Link]

  • Brandt, S. D., et al. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Drug testing and analysis, 10(4), 656-666. Retrieved from [Link]

  • Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2). Retrieved from [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. Retrieved from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2018). ResearchGate. Retrieved from [Link]

  • Czoskowska, A., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(11), 3354. Retrieved from [Link]

  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. (n.d.). National Institute of Justice. Retrieved from [Link]

  • 1,4-Dimethylpiperazine. (n.d.). PubChem. Retrieved from [Link]

  • Method for producing cis-2,6-dimethylpiperazine. (n.d.). Google Patents.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Retrieved from [Link]

  • Stewart, C. D., & White, N. G. (2022). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Retrieved from [Link]

  • Piperazine, 2,5-dimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. (2021). MDPI. Retrieved from [Link]

  • Stewart, C. D., & White, N. G. (2022). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Retrieved from [Link]

  • 2,5-Dimethylpiperazine. (n.d.). PubChem. Retrieved from [Link]

  • Preparation method of 1, 4-dimethylpiperazine. (n.d.). Google Patents.
  • Scott, J. S., et al. (2021). Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. ACS medicinal chemistry letters, 12(12), 1913–1920. Retrieved from [Link]

  • Piperazine, 1,4-dimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Piperazine, 2,5-dimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • cis-2,5-dimethylpiperazine. (n.d.). Stenutz. Retrieved from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). UNODC. Retrieved from [Link]

  • Piperazine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. (2023). Organic Chemistry Portal. Retrieved from [Link]

  • Novel chiral N,N'-dimethyl-1,4-piperazines with metal binding abilities. (2009). ResearchGate. Retrieved from [Link]

  • de Oliveira, R., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & clinical pharmacology, 33(1), 32-48. Retrieved from [Link]

  • da Costa, J. L., et al. (2014). Separation and determination of chlorophenylpiperazine isomers in confiscated pills by capillary electrophoresis. Journal of pharmaceutical and biomedical analysis, 88, 363-369. Retrieved from [Link]

  • 1,4-DIMETHYLPIPERAZINE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • What is the correct number of stereo isomers in case of 3,6-dimethylpiperazine-2,5-dione? (2019). Chemistry Stack Exchange. Retrieved from [Link]

  • Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. (2018). Wiley Online Library. Retrieved from [Link]

  • Piperazine. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Enantioconvergent Synthesis of (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine

Authored by: Gemini, Senior Application Scientist Introduction: The Significance of Chiral Piperazines in Medicinal Chemistry The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged struc...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Chiral Piperazines in Medicinal Chemistry

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds, including numerous blockbuster drugs.[1][2] Molecules incorporating the piperazine core exhibit a vast range of pharmacological activities, from anticancer and antiviral to antidepressant and antihypertensive properties.[1][3] However, a significant portion of the explored chemical space is limited to N,N'-disubstituted piperazines, leaving the potential of carbon-substituted chiral piperazines largely untapped.[1][2] The development of robust asymmetric syntheses for these C-substituted piperazines is crucial for unlocking new therapeutic possibilities.[1]

(-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine is a key chiral intermediate in the synthesis of potent and selective delta-opioid receptor ligands, which are of significant interest for the development of novel analgesics with potentially fewer side effects than traditional opioids.[4][5][6] The challenge lies in producing this intermediate in high enantiomeric purity on a practical scale. This application note details a highly efficient, enantioconvergent synthesis that provides access to the desired (-)-(2R,5S) enantiomer in high yield and purity, starting from the readily available and inexpensive trans-2,5-dimethylpiperazine.[4][5]

The described strategy hinges on a classical resolution of a racemic mixture, followed by a clever interconversion of the undesired enantiomer, thereby theoretically doubling the yield and making the process highly atom-economical.[4][5] This approach avoids costly chiral catalysts or auxiliaries and has been demonstrated to be scalable for laboratory preparations of over 100 grams without the need for chromatographic purification.[4][5]

Overall Synthetic Workflow

The enantioconvergent synthesis is a multi-step process that begins with the mono-allylation of trans-2,5-dimethylpiperazine. The resulting racemic mixture is then resolved using a chiral acid. The core of the enantioconvergence lies in the recycling of the undesired (+)-enantiomer back into the desired (-)-enantiomer.

Enantioconvergent Synthesis Workflow A trans-2,5-Dimethylpiperazine B Racemic (±)-1-Allyl- 2,5-dimethylpiperazine A->B Allyl Bromide C Resolution with (+)-Camphoric Acid B->C D (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine (Desired Product) C->D Isolation E (+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine (Unwanted Enantiomer) C->E Separation F Interconversion of Unwanted Enantiomer E->F Chemical Transformation F->B Recycle

Caption: Overall workflow for the enantioconvergent synthesis.

Experimental Protocols

Part 1: Synthesis of Racemic (±)-1-Allyl-2,5-dimethylpiperazine

This initial step involves the mono-allylation of the starting material. Controlling the stoichiometry is key to minimizing the formation of the di-allylated byproduct.

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )SupplierNotes
trans-2,5-DimethylpiperazineC₆H₁₄N₂114.19Standard SupplierStarting material
Allyl BromideC₃H₅Br120.98Standard SupplierUse fresh, handle in a fume hood
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Standard SupplierBase
Dichloromethane (DCM)CH₂Cl₂84.93Standard SupplierAnhydrous, reaction solvent
Water (H₂O)H₂O18.02-For workup
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Standard SupplierAnhydrous, for drying organic phase

Procedure:

  • To a solution of trans-2,5-dimethylpiperazine (1.0 eq) in dichloromethane, add solid sodium bicarbonate (2.0 eq).

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Add allyl bromide (0.55 eq) dropwise over 1 hour, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by GC/MS to confirm the consumption of the starting material.

  • Filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.

  • The crude product, which contains the desired mono-allylated product, unreacted starting material, and the di-allylated byproduct, is used directly in the next step without further purification.

Rationale: The use of a limited amount of allyl bromide (0.55 eq) is a strategic choice to favor mono-alkylation. Dichloromethane is an effective solvent for this reaction, and sodium bicarbonate acts as a mild base to neutralize the HBr formed during the reaction.

Part 2: Resolution and Isolation of (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine

This step employs a classical resolution technique using a chiral resolving agent to selectively crystallize one enantiomer as a diastereomeric salt.

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )SupplierNotes
Crude (±)-1-Allyl-2,5-dimethylpiperazineC₉H₁₈N₂154.25From Part 1-
(+)-Camphoric AcidC₁₀H₁₆O₄200.23Standard SupplierResolving agent
AcetoneC₃H₆O58.08Standard SupplierCrystallization solvent
Sodium Hydroxide (NaOH)NaOH40.00Standard SupplierFor basification and liberation of free amine
Chloroform (CHCl₃)CHCl₃119.38Standard SupplierExtraction solvent

Procedure:

  • Dissolve the crude product from Part 1 in acetone.

  • In a separate flask, dissolve (+)-camphoric acid (molar equivalent based on the estimated amount of racemic product) in warm acetone.

  • Slowly add the (+)-camphoric acid solution to the solution of the crude amine.

  • Allow the mixture to stand at room temperature, which will induce the crystallization of the diastereomeric salt of the desired (-)-enantiomer.

  • Collect the crystalline solid by vacuum filtration and wash with cold acetone. This solid is the (+)-camphoric acid salt of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine.

  • To liberate the free amine, suspend the crystalline salt in water and basify with a concentrated NaOH solution until the pH is >12.

  • Extract the aqueous layer with chloroform (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine as a colorless oil.[5]

  • The mother liquor from the filtration in step 5 contains the enriched (+)-enantiomer and is reserved for the enantioconvergence step (Part 3).

Expected Data:

ParameterExpected Value
YieldHigh
Enantiomeric Excess>99% ee (as determined by chiral HPLC or GC)
Specific Rotation[α]D ≈ -54.2 (c 6.51, EtOH)[5]
Part 3: Interconversion of the Unwanted (+)-Enantiomer

This crucial step makes the synthesis "enantioconvergent" by converting the undesired (+)-enantiomer back into the racemic mixture, which can then be re-subjected to the resolution process.

Procedure:

The specific details for the interconversion of the unwanted (+)-enantiomer are proprietary to the original researchers but are described as a key step in achieving a high overall yield.[4][5] The general principle involves a process that temporarily removes the stereochemical information at the chiral centers, allowing for re-equilibration to the racemic mixture. This can often be achieved through reactions that proceed via a planar intermediate, such as oxidation to an imine followed by reduction.

Mechanistic Insights: The Principle of Enantioconvergence

The efficiency of this synthesis is dramatically enhanced by the enantioconvergence strategy. In a standard resolution, the maximum theoretical yield for the desired enantiomer is 50%. By recycling the unwanted enantiomer, the overall yield can be pushed significantly higher.

Enantioconvergence Cycle cluster_0 Resolution Process cluster_1 Recycling Loop Racemate Racemic (±)-Amine Resolution Resolution with Chiral Acid Racemate->Resolution Desired (-)-Enantiomer (Product) Resolution->Desired Unwanted (+)-Enantiomer (Byproduct) Resolution->Unwanted Interconversion Interconversion (e.g., Oxidation/Reduction) Unwanted->Interconversion Interconversion->Racemate Re-racemization

Caption: The cycle of resolution and enantiomer interconversion.

Conclusion

The described enantioconvergent synthesis provides a practical and scalable route to (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, a valuable building block for pharmaceutical research.[4][5] By integrating a classical resolution with an efficient recycling of the undesired enantiomer, this protocol offers high yields of the enantiomerically pure product without the need for expensive reagents or complex purification techniques. This makes it an attractive method for both academic and industrial laboratories focused on the development of novel therapeutics.

References

  • Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. PubMed. Available at: [Link]

  • Enantioconvergent Synthesis of (−)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. ACS Publications. Available at: [Link]

  • Asymmetric Synthesis of Biologically Active Piperazine Derivatives. Bentham Science. Available at: [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. National Center for Biotechnology Information. Available at: [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Royal Society of Chemistry. Available at: [Link]

  • Asymmetric Synthesis of Chiral Piperazines. Sci-Hub. Available at: [Link]

  • Enantioconvergent Synthesis of (−)-( 2R ,5 S )-1Allyl2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands | Request PDF. ResearchGate. Available at: [Link]

Sources

Application

Application Note: Streamlined Asymmetric Synthesis of Potent Delta-Opioid Receptor (DOR) Ligands Utilizing the (2R,5S)-1-Allyl-2,5-dimethylpiperazine Synthon

Abstract The delta-opioid receptor (DOR), a G protein-coupled receptor (GPCR), is a compelling therapeutic target for managing chronic pain, depression, and anxiety, potentially offering a safer alternative to traditiona...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The delta-opioid receptor (DOR), a G protein-coupled receptor (GPCR), is a compelling therapeutic target for managing chronic pain, depression, and anxiety, potentially offering a safer alternative to traditional mu-opioid receptor (MOR) agonists.[1][2] A significant challenge in developing DOR-selective ligands is the precise control of stereochemistry, which is critical for receptor affinity and functional activity. This guide provides a detailed methodology for the asymmetric synthesis of potent DOR ligands, exemplified by analogs of SNC80, using the chiral building block (2R,5S)-1-Allyl-2,5-dimethylpiperazine.[3][4] The use of this enantiomerically pure synthon circumvents challenging resolutions of final products and ensures stereochemical fidelity, a cornerstone of modern drug design. We present field-proven protocols for the key synthetic transformations, characterization techniques, and an overview of the underlying pharmacological principles.

Introduction: The Therapeutic Promise of Delta-Opioid Receptors

Opioid receptors are central to pain modulation, but the clinical utility of widely used MOR agonists like morphine is hampered by severe side effects, including respiratory depression, dependence, and tolerance.[2] In contrast, DORs, which are also widely distributed in the central nervous system, offer a promising alternative.[5] Activation of DORs produces significant analgesia, particularly in chronic pain models, and may also exert anxiolytic and antidepressant effects.[1] The development of selective, non-peptide DOR agonists like SNC80 marked a major advancement, demonstrating the therapeutic potential of targeting this receptor subtype.[6]

The molecular architecture of SNC80 and its analogs reveals the critical role of the substituted piperazine core.[7] Specifically, the stereochemistry of the dimethylpiperazine ring is a key determinant of both affinity and selectivity for the DOR over MOR and kappa-opioid receptors (KOR).[7][8] The (2R,5S) configuration, in particular, has been established as optimal for high-affinity DOR binding.[3] This necessitates a synthetic strategy that guarantees stereochemical purity from the outset.

The Strategic Advantage of the (2R,5S)-1-Allyl-2,5-dimethylpiperazine Synthon

(2R,5S)-1-Allyl-2,5-dimethylpiperazine is a versatile and enantiomerically pure intermediate that serves as an ideal starting point for the synthesis of a library of DOR ligands.[9] Its strategic advantages include:

  • Pre-installed Stereocenters: The chiral centers at C2 and C5 are fixed in the optimal (R,S) configuration, eliminating the need for chiral chromatography or resolution of the final, often more complex, product.

  • Differential Reactivity: The piperazine ring contains two nitrogen atoms with distinct chemical environments. The secondary amine (N4) is a nucleophile available for direct functionalization, while the tertiary amine (N1) is substituted with an allyl group. This allyl group is not merely a placeholder; it plays a role in receptor interaction but can also be modified or replaced in advanced synthetic schemes.

  • Proven Synthetic Utility: This synthon is the direct precursor to well-characterized and highly selective DOR agonists like SNC80, providing a validated pathway for developing novel analogs.[3][4]

An efficient enantioconvergent synthesis for preparing this key intermediate in large quantities from inexpensive racemic trans-2,5-dimethylpiperazine has been developed, making it an accessible building block for research and development.[9]

Synthetic Workflow: From Chiral Synthon to DOR Ligand

The synthesis of SNC80 analogs from (2R,5S)-1-Allyl-2,5-dimethylpiperazine can be conceptualized as a two-stage process. The first stage involves the construction of the core diarylmethylpiperazine structure, and the second involves the elaboration of the peripheral functionality required for potent receptor agonism.

Figure 1: General Synthetic Workflow.

Protocol 1: Reductive Amination for Core Assembly

This protocol describes the key C-N bond-forming reaction to couple the chiral piperazine with the substituted benzyl moiety. Reductive amination is a robust and high-yielding method for this transformation.[1]

Objective: To synthesize (R)-4-(((2S,5R)-4-allyl-2,5-dimethylpiperazin-1-yl)(3-methoxyphenyl)methyl)benzonitrile (Intermediate 1).

Materials:

  • (2R,5S)-1-Allyl-2,5-dimethylpiperazine (1.0 eq)

  • 3-Methoxy-4-formylbenzonitrile (or a suitable substituted benzaldehyde) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount, optional)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, dissolve (2R,5S)-1-Allyl-2,5-dimethylpiperazine (1.0 eq) and 3-methoxy-4-formylbenzonitrile (1.1 eq) in anhydrous DCM.

  • Stir the mixture at room temperature for 30-60 minutes. If imine formation is slow, a catalytic amount of acetic acid can be added.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. The addition may be mildly exothermic.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to yield the desired intermediate.

Causality & Insights: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde but efficiently reduces the iminium ion formed in situ.[11] This selectivity minimizes side reactions and leads to cleaner product formation. The use of an anhydrous solvent is critical to prevent hydrolysis of the reducing agent and the iminium intermediate.

Protocol 2: Elaboration to the Final N,N-Diethylbenzamide Ligand

This two-step protocol converts the benzonitrile group of Intermediate 1 into the N,N-diethylbenzamide moiety characteristic of SNC80 and many potent analogs.[12][13]

Objective: To synthesize (+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide (SNC80).

Step 2a: Hydrolysis of the Benzonitrile

Materials:

  • Intermediate 1 (from Protocol 1)

  • Ethanol

  • Aqueous Sodium Hydroxide (e.g., 6M NaOH)

  • Hydrochloric Acid (e.g., 6M HCl)

Procedure:

  • Dissolve Intermediate 1 in ethanol in a round-bottom flask.

  • Add the aqueous NaOH solution and heat the mixture to reflux for 4-8 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully acidify the solution with HCl to a pH of ~3-4 to precipitate the corresponding benzoic acid.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry thoroughly. This benzoic acid intermediate is often used in the next step without further purification.

Step 2b: Amide Coupling

Materials:

  • Benzoic acid intermediate (from Step 2a) (1.0 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2 eq)

  • Anhydrous DCM or Toluene

  • Diethylamine (2.5 eq)

  • Triethylamine (Et₃N) (3.0 eq)

Procedure:

  • Suspend the benzoic acid intermediate in anhydrous DCM under an inert atmosphere.

  • Add thionyl chloride (or oxalyl chloride) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours until the solid dissolves and gas evolution ceases, indicating the formation of the acyl chloride.

  • Remove the solvent and excess reagent under reduced pressure.

  • Re-dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, prepare a solution of diethylamine and triethylamine in anhydrous DCM.

  • Add the amine solution dropwise to the stirring acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.[13]

  • Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the final compound by silica gel column chromatography or recrystallization.

Causality & Insights: The conversion of the carboxylic acid to a more reactive acyl chloride is a classic and efficient method to facilitate amide bond formation with a relatively non-nucleophilic amine like diethylamine.[13] Triethylamine acts as an acid scavenger, neutralizing the HCl generated during the reaction and driving the equilibrium towards product formation.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the structure, purity, and stereochemical integrity of the synthesized ligands.

TechniquePurposeExpected Observations for SNC80 Analog
¹H & ¹³C NMR Structural elucidation and purity assessment.Characteristic peaks for aromatic protons, allyl group, N,N-diethyl groups, methoxy group, and piperazine ring protons. The number and splitting patterns confirm the connectivity.[14]
Mass Spectrometry (LC-MS, HRMS) Molecular weight confirmation and purity analysis.Detection of the [M+H]⁺ ion corresponding to the calculated exact mass of the target compound. LC analysis provides purity data.[15]
Chiral HPLC Enantiomeric purity assessment.A single peak should be observed, confirming that no racemization occurred during the synthesis.
FT-IR Spectroscopy Functional group identification.Characteristic stretching frequencies for C=O (amide), C-O (ether), and aromatic C=C bonds.

Pharmacological Context: DOR Signaling

The synthesized ligands act as agonists at the delta-opioid receptor, which is a G protein-coupled receptor (GPCR). The binding of an agonist like an SNC80 analog initiates a conformational change in the receptor, leading to the activation of an associated inhibitory G protein (Gαi/o).[5][16]

DOR_Signaling cluster_membrane Plasma Membrane DOR DOR G_protein Gα(i/o)βγ DOR->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Ligand DOR Agonist (SNC80 Analog) Ligand->DOR ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CellularResponse Cellular Response (e.g., ↓ Neuronal Excitability, Analgesia) PKA->CellularResponse

Sources

Method

Application Notes and Protocol for the Selective N-allylation of trans-2,5-dimethylpiperazine

Abstract This document provides a comprehensive guide for the selective mono-N-allylation of trans-2,5-dimethylpiperazine, a critical reaction for synthesizing intermediates in pharmaceutical and materials science resear...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the selective mono-N-allylation of trans-2,5-dimethylpiperazine, a critical reaction for synthesizing intermediates in pharmaceutical and materials science research. Allylic amines, and specifically N-allylated piperazines, are versatile precursors for a variety of valuable nitrogen-containing organic compounds.[1][2] This guide details a robust protocol using allyl bromide under phase-transfer catalysis (PTC) conditions, a method chosen for its efficiency, use of milder inorganic bases, and often improved yields by minimizing common side reactions.[3][4] We will explore the underlying chemical principles, provide a detailed step-by-step protocol, and discuss methods for the validation and characterization of the final product, (±)-trans-1-Allyl-2,5-dimethylpiperazine.

Introduction: The Significance of N-Allylated Piperazines

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs. The introduction of an allyl group onto one of the nitrogen atoms of trans-2,5-dimethylpiperazine yields a valuable intermediate. The preserved secondary amine can be further functionalized, while the allyl group itself can participate in various subsequent chemical transformations, such as metathesis, hydroformylation, or oxidation, thus providing a gateway to diverse molecular architectures.

Direct N-alkylation of secondary amines with alkyl halides is a fundamental SN2 reaction.[5] However, for a symmetric diamine like piperazine, achieving selective mono-alkylation is a significant challenge.[6] The initial product, a mono-allylated piperazine, is still a secondary amine and can react further with the allyl halide to form a di-allylated byproduct.[7] Even more problematic is the potential for the tertiary amine product to undergo a second alkylation to form a quaternary ammonium salt, rendering it highly water-soluble and difficult to isolate.[8]

To circumvent these challenges, several strategies can be employed:

  • Use of a Large Excess of the Amine: This statistically favors mono-alkylation.[6]

  • Protecting Group Chemistry: One nitrogen can be protected (e.g., with a Boc group), followed by alkylation and deprotection.[8][9] This is a reliable but less atom-economical approach.

  • In Situ Mono-protonation: Reacting the piperazine with one equivalent of acid renders one nitrogen less nucleophilic.[6][10]

  • Phase-Transfer Catalysis (PTC): This technique is particularly effective for N-alkylation.[3] It facilitates the reaction between a water-soluble nucleophile (the deprotonated piperazine) and an organic-soluble electrophile (allyl bromide) by using a catalyst that can transport the nucleophile into the organic phase. This often allows for the use of inexpensive and milder inorganic bases like potassium carbonate and can be performed under heterogeneous conditions, simplifying workup.[4][11]

This protocol will focus on the Phase-Transfer Catalysis approach due to its balance of efficiency, selectivity, and operational simplicity.

Reaction Mechanism and Rationale

The N-allylation of trans-2,5-dimethylpiperazine with allyl bromide under phase-transfer catalysis proceeds through a series of steps involving both the aqueous and organic phases.

Causality of Experimental Choices
  • trans-2,5-Dimethylpiperazine: The trans stereochemistry of the starting material is generally retained throughout the reaction. The methyl groups provide steric hindrance that can influence the reactivity of the nitrogen atoms.

  • Allyl Bromide: A potent electrophile, ideal for SN2 reactions. It is preferred over allyl chloride for its higher reactivity and over allyl iodide which can sometimes "poison" quaternary ammonium catalysts.[3]

  • Potassium Carbonate (K₂CO₃): An inexpensive, moderately strong inorganic base. It is sufficient to deprotonate one of the secondary amines of the piperazine, creating the nucleophilic species. Its limited solubility in the organic solvent necessitates the use of a phase-transfer catalyst.

  • Tetrabutylammonium Bromide (TBAB): A common and effective phase-transfer catalyst. The bulky butyl groups render the cation lipophilic, allowing it to dissolve in the organic phase. The bromide counter-ion can exchange with the carbonate in the aqueous phase, but more importantly, the tetrabutylammonium cation (Q⁺) pairs with the deprotonated piperazine anion (Pip-N⁻) to form a lipophilic ion pair [Q⁺][Pip-N⁻] that is soluble in the organic solvent.[12]

  • Acetonitrile (CH₃CN): A polar aprotic solvent that can dissolve both the allyl bromide and the catalyst-amine ion pair, facilitating the SN2 reaction. It offers a good balance of polarity and boiling point for this transformation.

Visualizing the Workflow

The following diagram illustrates the key steps in the phase-transfer catalyzed N-allylation process.

PTC_N_allylation cluster_aqueous Aqueous Phase cluster_organic Organic Phase (Acetonitrile) K2CO3 K₂CO₃ Pip_deprotonated Deprotonated Piperazine (R₂N⁻ K⁺) K2CO3->Pip_deprotonated Deprotonation Pip trans-2,5-dimethylpiperazine (R₂NH) Pip->Pip_deprotonated IonPair Ion Pair ([Q⁺][R₂N⁻]) Pip_deprotonated->IonPair Ion Exchange with Q⁺ TBAB_aq TBAB (Q⁺Br⁻) TBAB_org TBAB (Q⁺Br⁻) TBAB_aq->TBAB_org Phase Equilibrium AllylBr Allyl Bromide (CH₂=CHCH₂Br) Product N-Allyl-trans-2,5-dimethylpiperazine AllylBr->Product Product->TBAB_org Release Q⁺Br⁻ end_node Workup & Purification Product->end_node IonPair->Product SN2 Attack start Combine Reactants start->K2CO3 start->Pip start->TBAB_aq start->AllylBr

Caption: Phase-Transfer Catalysis (PTC) workflow for N-allylation.

Experimental Protocol

This protocol is designed for the synthesis of (±)-trans-1-Allyl-2,5-dimethylpiperazine.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (per 10 mmol scale)Molar Eq.
trans-2,5-Dimethylpiperazine2815-34-1114.191.14 g (10 mmol)1.0
Allyl Bromide106-95-6120.981.33 g (0.91 mL, 11 mmol)1.1
Potassium Carbonate (K₂CO₃), fine powder584-08-7138.212.76 g (20 mmol)2.0
Tetrabutylammonium Bromide (TBAB)1643-19-2322.37161 mg (0.5 mmol)0.05
Acetonitrile (CH₃CN), anhydrous75-05-841.0540 mL-
Dichloromethane (DCM)75-09-284.93~100 mL for workup-
Deionized Water (H₂O)7732-18-518.02~100 mL for workup-
Brine (Saturated NaCl solution)7647-14-558.44~30 mL for workup-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~5 g for drying-

Safety Precautions:

  • trans-2,5-Dimethylpiperazine is a flammable solid and toxic upon dermal contact.[13]

  • Allyl bromide is a lachrymator, toxic, and a suspected carcinogen. Handle in a well-ventilated fume hood.

  • Acetonitrile and Dichloromethane are volatile and toxic. Avoid inhalation and skin contact.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add trans-2,5-dimethylpiperazine (1.14 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and tetrabutylammonium bromide (161 mg, 0.5 mmol).

  • Solvent Addition: Add 40 mL of anhydrous acetonitrile to the flask.

  • Initiation of Reaction: Begin vigorous stirring to create a fine suspension. Add allyl bromide (0.91 mL, 11 mmol) dropwise to the suspension at room temperature over 5 minutes.

  • Reaction Progress: Heat the reaction mixture to a gentle reflux (approximately 80-82°C) and maintain for 4-6 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • TLC System: Silica gel plates with a mobile phase of Dichloromethane/Methanol/Ammonium Hydroxide (90:9:1). Visualize with potassium permanganate stain. The product will have a higher Rf value than the starting material.

  • Workup - Quenching and Extraction:

    • Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

    • Filter the solid salts and wash the filter cake with a small amount of dichloromethane.

    • Transfer the filtrate to a separatory funnel. Add 50 mL of deionized water.

    • Extract the aqueous layer with dichloromethane (3 x 30 mL).

    • Combine the organic extracts and wash with brine (1 x 30 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a pale yellow oil, can be purified by flash column chromatography on silica gel.

    • Eluent System: A gradient of 0% to 5% methanol in dichloromethane is typically effective.

    • The final product, (±)-trans-1-Allyl-2,5-dimethylpiperazine, should be a colorless to pale yellow oil.[14]

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured through in-process controls and comprehensive characterization of the final product.

  • Reaction Monitoring (TLC/GC-MS): Regular monitoring provides clear evidence of the consumption of the starting material and the formation of the product. This allows for precise determination of the reaction endpoint, preventing the formation of degradation products or excessive byproducts from prolonged heating.

  • Aqueous Wash: The workup procedure is designed to remove key impurities. The water wash removes the inorganic salts (K₂CO₃, KBr) and the phase-transfer catalyst (TBAB). The basicity of piperazine compounds means they can be sensitive to acidic conditions, hence the avoidance of an acid wash which could protonate the product and pull it into the aqueous layer.[8][15]

  • Chromatographic Purification: Flash chromatography provides a definitive method to separate the desired mono-allylated product from any unreacted starting material, di-allylated byproduct, or other minor impurities.[16]

  • Spectroscopic Characterization: The identity and purity of the final product must be confirmed by spectroscopic methods.

    • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most critical characterization technique. The spectrum should clearly show the disappearance of one of the N-H protons from the starting material and the appearance of the characteristic allyl group protons: a multiplet around 5.7-5.9 ppm (the internal vinyl proton), two doublets around 5.0-5.2 ppm (the terminal vinyl protons), and a doublet around 3.0-3.2 ppm (the allylic CH₂ protons). The signals corresponding to the piperazine ring protons and the methyl groups will also be present.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will confirm the presence of the correct number of carbon atoms and the introduction of the three new carbons from the allyl group (two sp² and one sp³).

    • Mass Spectrometry (MS): Will show the correct molecular ion peak (m/z) for the product (C₉H₁₈N₂), which has a molecular weight of 154.25 g/mol .[17]

Conclusion

This application note provides a detailed and reliable protocol for the selective mono-N-allylation of trans-2,5-dimethylpiperazine using phase-transfer catalysis. The rationale behind the choice of reagents and conditions is explained to provide a deeper understanding of the reaction. By following the outlined experimental procedure and implementing the recommended validation and characterization techniques, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and chemical synthesis.

References

  • BenchChem. (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. BenchChem.
  • Mewalal, R., et al. (2022). Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. ACS Sustainable Chemistry & Engineering.
  • National Center for Biotechnology Information. (n.d.). Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. PMC - NIH.
  • Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. Organic Chemistry Portal.
  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate.
  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. University of Calgary Chemistry.
  • BenchChem. (2025). Technical Support Center: Selective Mono-acylation of Piperazine. BenchChem.
  • Sahoo, B., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Wikipedia.
  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online.
  • Google Patents. (n.d.). US2919275A - Purification of piperazine. Google Patents.
  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem.
  • ResearchGate. (2022). (PDF) Enzymatic N -Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine. Google Patents.
  • Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedres. Retrieved from [Link]

  • PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. phasetransfer.com. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Piperazines. BenchChem.
  • Landolsi, T., & Abid, Y. (2022). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. IUCrData. Retrieved from [Link]

  • O'Brien, P., et al. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Results for piperazine and other N-monoalkyl-substituted piperazines. ResearchGate. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Angewandte Chemie. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. ResearchGate. Retrieved from [Link]

  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida Digital Collections. Retrieved from [Link]

  • NIST. (n.d.). Piperazine, 2,5-dimethyl-. NIST WebBook. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Large-Scale Preparation of Enantiomerically Pure (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine

Introduction: The Significance of Chiral Piperazines in Medicinal Chemistry The piperazine scaffold is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its frequent appearance in a va...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Piperazines in Medicinal Chemistry

The piperazine scaffold is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its frequent appearance in a vast array of biologically active compounds.[1] Its unique conformational properties and ability to engage in multiple binding interactions make it a highly versatile building block. Specifically, chiral substituted piperazines, such as (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, are of paramount importance as key intermediates in the synthesis of high-value active pharmaceutical ingredients (APIs). This particular enantiomer is a crucial component in the development of potent and selective δ-opioid receptor ligands, which hold therapeutic promise for a range of neurological and psychiatric disorders.[1][2]

The large-scale production of enantiomerically pure compounds presents a significant challenge in process chemistry, demanding not only high yields and purity but also cost-effectiveness and operational simplicity. This guide provides a detailed, in-depth technical overview of a robust and scalable enantioconvergent synthesis of (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, adapted from the seminal work of Janetka et al.[1][2] This method is particularly noteworthy for its ability to produce hundred-gram quantities of the target molecule without the need for expensive and time-consuming chromatographic purification.

Strategic Overview: An Enantioconvergent Approach

The synthetic strategy hinges on an elegant enantioconvergent process. This approach begins with the preparation of racemic (±)-1-Allyl-trans-2,5-dimethylpiperazine, followed by a classical chiral resolution using a readily available and inexpensive chiral auxiliary, (+)-tartaric acid. The key to the efficiency of this large-scale process lies in the subsequent interconversion of the undesired (+)-(2S,5R) enantiomer back into the desired (-)-(2R,5S) form, thereby theoretically allowing for a 100% yield of the target enantiomer from the racemic mixture.

This guide will dissect each stage of this process, providing not only detailed, step-by-step protocols but also the scientific rationale behind the chosen conditions and manipulations.

Visualizing the Workflow: A Step-by-Step Synthesis Map

G cluster_0 Part 1: Racemate Synthesis cluster_1 Part 2: Chiral Resolution cluster_2 Part 3: Enantioconvergence A trans-2,5-Dimethylpiperazine C (±)-1-Allyl-trans-2,5-dimethylpiperazine A->C Acetone, Reflux B Allyl Bromide B->C E (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine • (+)-Tartrate Salt C->E Fractional Crystallization D (+)-Tartaric Acid D->E G Enantiomerically Pure (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine E->G Basification & Extraction F (+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine (in mother liquor) H (+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine F->H Isolation I (2R,5S)-1-Benzyloxycarbonyl- 2,5-dimethylpiperazine H->I 1. Cbz-Cl 2. Pd/C, H2 J (-)-(2R,5S)-2,5-Dimethylpiperazine I->J Deprotection K Recycled to Part 1 or Re-allylation J->K

Figure 1. Overall synthetic workflow for the enantioconvergent preparation of (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine.

Part 1: Synthesis of Racemic (±)-1-Allyl-trans-2,5-dimethylpiperazine

The initial step involves the mono-N-allylation of the commercially available and inexpensive starting material, trans-2,5-dimethylpiperazine.

Protocol 1: Mono-N-allylation
  • Reaction Setup: In a well-ventilated fume hood, equip a suitable round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagent Charging: To the flask, add trans-2,5-dimethylpiperazine (2.0 mol) and dry acetone (1.68 L). The use of dry acetone is crucial to prevent the crystallization of the hydrobromide salt of the starting material as the reaction progresses.[2]

  • Initiation of Reflux: Heat the mixture to a gentle reflux to ensure complete dissolution of the starting material.

  • Addition of Allyl Bromide: In a separate container, prepare a solution of allyl bromide (1.6 mol) in dry acetone (256 mL). Add this solution dropwise to the refluxing mixture over approximately 1 hour.

    • Causality: The stoichiometry is controlled with a slight excess of the piperazine to favor mono-allylation and minimize the formation of the di-allylated byproduct. The slow addition of allyl bromide helps to maintain a low concentration of the alkylating agent, further suppressing di-alkylation.

  • Reaction Monitoring and Work-up: After the addition is complete, maintain the reflux for an additional 30 minutes. Cool the reaction mixture to room temperature.

  • Isolation of the Product: The reaction mixture is then subjected to a work-up procedure involving filtration and extraction to isolate the crude (±)-1-Allyl-trans-2,5-dimethylpiperazine.

Reagent/SolventMolar Quantity (mol)Mass/Volume
trans-2,5-Dimethylpiperazine2.0228.4 g
Allyl Bromide1.6193.6 g (138.3 mL)
Dry Acetone-1.936 L

Table 1. Reagent quantities for the synthesis of racemic (±)-1-Allyl-trans-2,5-dimethylpiperazine.

Part 2: Chiral Resolution via Diastereomeric Salt Formation

This critical step leverages the differential solubility of the diastereomeric salts formed between the racemic amine and an enantiomerically pure chiral acid.

Protocol 2: Formation and Isolation of the (-)-(2R,5S)-Enantiomer Salt
  • Salt Formation: The crude racemic piperazine derivative is dissolved in a suitable solvent, and a solution of (+)-tartaric acid is added.

  • Fractional Crystallization: The mixture is allowed to cool slowly, leading to the preferential crystallization of the less soluble diastereomeric salt, (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine • (+)-tartrate.

    • Causality: The choice of solvent and a controlled cooling rate are critical parameters to maximize the yield and diastereomeric purity of the crystalline product.

  • Isolation: The crystalline salt is isolated by filtration and washed with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble (+)-(2S,5R) diastereomer.

  • Liberation of the Free Base: The isolated tartrate salt is then treated with a base (e.g., aqueous sodium hydroxide) to neutralize the tartaric acid and liberate the free amine.

  • Extraction and Purification: The enantiomerically enriched (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine is extracted into an organic solvent, dried, and the solvent is removed under reduced pressure to yield the purified product.

Part 3: The Enantioconvergence Strategy - Recycling the "Unwanted" Enantiomer

A key innovation of this large-scale process is the efficient recycling of the undesired (+)-(2S,5R) enantiomer, which remains in the mother liquor after the initial resolution.[1][2]

Protocol 3: Interconversion of the (+)-(2S,5R) Enantiomer
  • Isolation of the (+)-Enantiomer: The mother liquor from the chiral resolution is basified and extracted to recover the crude (+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine.

  • N-Benzyloxycarbonyl (Cbz) Protection: The isolated (+)-enantiomer is protected with benzyl chloroformate (Cbz-Cl) to form the corresponding carbamate.

  • De-allylation and Deprotection: The crucial step involves the catalytic hydrogenolysis of the Cbz-protected intermediate. This reaction simultaneously removes the allyl group and the Cbz protecting group, yielding the achiral trans-2,5-dimethylpiperazine.

    • Causality: This step effectively "erases" the chiral information from the unwanted enantiomer, converting it back to the original achiral starting material for the entire synthetic sequence.

  • Recycling: The recovered trans-2,5-dimethylpiperazine can then be reintroduced into the initial N-allylation reaction (Protocol 1), thus completing the enantioconvergent cycle.

Characterization of the Final Product

The enantiomerically pure (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine is typically obtained as a clear, colorless oil. Its identity and purity are confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be consistent with the expected structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the enantiomeric excess (e.e.), which should be >99%.

  • Optical Rotation: A specific rotation measurement will confirm the identity of the enantiomer.

PropertyValue
Molecular FormulaC₉H₁₈N₂
Molecular Weight154.25 g/mol
AppearanceLight yellow to light orange oil
Storage-20°C Freezer

Table 2. Physical and chemical properties of (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine.

Safety and Handling Considerations

  • trans-2,5-Dimethylpiperazine: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Allyl Bromide: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Lachrymator. Work exclusively in a well-ventilated fume hood.

  • Benzyl Chloroformate (Cbz-Cl): Toxic and corrosive. Lachrymator. Handle with extreme care in a fume hood.

  • Palladium on Carbon (Pd/C): Flammable solid. Handle with care, avoiding ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Conclusion

The enantioconvergent strategy detailed in these application notes provides a highly efficient, scalable, and economically viable route to enantiomerically pure (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine. By avoiding chromatography and implementing a clever recycling of the undesired enantiomer, this process is ideally suited for the large-scale production required in the pharmaceutical industry. The protocols and explanations provided herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully implement this valuable synthetic transformation.

References

  • Janetka, J. W., Furness, M. S., Zhang, X., Coop, A., Folk, J. E., Mattson, M. V., Jacobson, A. E., & Rice, K. C. (2003). Enantioconvergent Synthesis of (−)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. The Journal of Organic Chemistry, 68(10), 3976–3980. [Link]

  • Janetka, J. W., Furness, M. S., Zhang, X., Coop, A., Folk, J. E., Mattson, M. V., Jacobson, A. E., & Rice, K. C. (2003). Enantioconvergent Synthesis of (−)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. PubMed. [Link]

Sources

Method

Application Notes &amp; Protocols: (2R,5S)-1-Allyl-2,5-dimethylpiperazine as a Chiral Ligand in Asymmetric Catalysis

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract (2R,5S)-1-Allyl-2,5-dimethylpiperazine is a well-established chiral building block, notably serving as a critical intermediate in the syn...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,5S)-1-Allyl-2,5-dimethylpiperazine is a well-established chiral building block, notably serving as a critical intermediate in the synthesis of potent and selective δ-opioid receptor agonists like SNC 80.[1][2][3] While its role as a synthetic precursor is extensively documented, its application as a directing chiral ligand in asymmetric catalysis remains a largely unexplored frontier. This guide elucidates the untapped potential of this C2-symmetric diamine as a chiral ligand. Drawing upon established principles of asymmetric catalysis and leveraging data from structurally analogous chiral diamines, we present detailed application notes and representative protocols for its use in key transition metal-catalyzed transformations. This document is intended to serve as a foundational resource for researchers seeking to expand the utility of this versatile chiral molecule.

Introduction to (2R,5S)-1-Allyl-2,5-dimethylpiperazine: Structure & Rationale for Use as a Chiral Ligand

(2R,5S)-1-Allyl-2,5-dimethylpiperazine possesses a unique combination of structural features that make it a compelling candidate as a chiral ligand for asymmetric catalysis:

  • C2-Symmetry: The trans-disposed methyl groups create a C2-symmetric chiral environment. This symmetry is a highly desirable feature in chiral ligands as it reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity in catalytic reactions.[4]

  • Bidentate Coordination: The two nitrogen atoms of the piperazine ring can act as a bidentate ligand, chelating to a metal center. This chelation provides a rigid and well-defined chiral pocket around the metal, which is essential for effective stereochemical communication during the catalytic cycle.

  • Tunable Steric and Electronic Properties: The presence of the N-allyl group and the two methyl groups provides steric bulk that can influence the orientation of the substrate in the catalytic complex. The nitrogen atoms themselves offer tunable electronic properties that can be modified to influence the reactivity of the metal center.

While direct literature on its use as a ligand is sparse, the well-established success of other C2-symmetric chiral diamines in a variety of asymmetric transformations provides a strong basis for exploring its potential.[5][6][7]

Potential Applications in Asymmetric Catalysis

Based on the performance of structurally similar chiral diamines, (2R,5S)-1-Allyl-2,5-dimethylpiperazine is a promising ligand for several classes of asymmetric reactions, particularly those catalyzed by late transition metals.

Iridium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) of Ketones

Rationale: Chiral diamine ligands are cornerstones in the field of iridium-catalyzed ATH, most notably in the Noyori-type catalysts.[1][2][8] These systems are highly effective for the enantioselective reduction of a wide range of ketones to chiral secondary alcohols, which are valuable intermediates in pharmaceutical synthesis. The diamine ligand, in concert with the iridium metal center, facilitates the stereoselective transfer of a hydride from a hydrogen source (e.g., formic acid or isopropanol) to the prochiral ketone.

Proposed Catalytic Cycle:

ATH_Cycle cluster_legend Legend Ir-H [Ir(III)-H(L)]+ Substrate_Complex Substrate Coordination Ir-H->Substrate_Complex + Ketone Hydride_Transfer Diastereoselective Hydride Transfer Substrate_Complex->Hydride_Transfer Outer-sphere mechanism Product_Release Product Release & Catalyst Regeneration Hydride_Transfer->Product_Release - Chiral Alcohol Product_Release->Ir-H + H-source Ir_Precatalyst [Ir(I)(L)]+ Ir_Precatalyst->Ir-H + H-source - Anion L_star L* = (2R,5S)-1-Allyl-2,5-dimethylpiperazine

Caption: Proposed catalytic cycle for Iridium-catalyzed Asymmetric Transfer Hydrogenation.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Rationale: The palladium-catalyzed AAA is a powerful C-C bond-forming reaction. Chiral ligands are crucial for controlling the enantioselectivity of the nucleophilic attack on the π-allyl palladium intermediate.[9][10][11] Chiral diamines, often in combination with phosphine ligands or as standalone ligands, have been shown to induce high levels of asymmetry in these reactions. The C2-symmetric nature of (2R,5S)-1-Allyl-2,5-dimethylpiperazine could effectively differentiate the two enantiotopic termini of the π-allyl intermediate.

Proposed Experimental Workflow:

AAA_Workflow start_end start_end process process reagents reagents analysis analysis start Start: Inert Atmosphere Setup reagent_prep Prepare Stock Solutions: - Pd precatalyst - Ligand - Base start->reagent_prep reaction_setup Charge Reactor: - Allylic Substrate - Nucleophile - Solvent start->reaction_setup catalyst_addition Add Catalyst & Ligand Solution reagent_prep->catalyst_addition reaction_setup->catalyst_addition reaction Stir at Defined Temperature & Time catalyst_addition->reaction quench Quench Reaction reaction->quench workup Aqueous Workup & Extraction quench->workup purification Purification (Column Chromatography) workup->purification analysis_node Analysis: - NMR (Yield) - Chiral HPLC (ee) purification->analysis_node end End: Isolated Product analysis_node->end

Caption: General workflow for a Palladium-catalyzed Asymmetric Allylic Alkylation experiment.

Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reaction

Rationale: The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound. The development of asymmetric variants is of great importance as the resulting β-nitro alcohols are versatile precursors to chiral β-amino alcohols and α-hydroxy carboxylic acids. Copper(II) complexes with chiral diamine ligands have emerged as highly effective catalysts for this transformation, providing excellent yields and enantioselectivities.[12][13][14] The (2R,5S)-1-Allyl-2,5-dimethylpiperazine-Cu(II) complex could create a chiral environment that directs the facial attack of the nitronate onto the aldehyde.

Experimental Protocols

Disclaimer: The following protocols are representative examples adapted from literature procedures for analogous chiral diamine ligands. Optimal conditions for (2R,5S)-1-Allyl-2,5-dimethylpiperazine may vary and require systematic screening of parameters such as solvent, temperature, catalyst loading, and additives.

Protocol 1: Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is adapted from established procedures for Ir-diamine catalyzed ATH reactions.[1][15]

Materials:

  • [Cp*IrCl2]2 (Pentamethylcyclopentadienyl iridium(III) chloride dimer)

  • (2R,5S)-1-Allyl-2,5-dimethylpiperazine (Ligand, L*)

  • Acetophenone (Substrate)

  • Formic acid/Triethylamine azeotrope (5:2 molar ratio) as the hydrogen source

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate, anhydrous

Procedure:

  • Catalyst Pre-formation (in situ): In a nitrogen-purged Schlenk flask, dissolve [Cp*IrCl2]2 (0.0025 mmol) and (2R,5S)-1-Allyl-2,5-dimethylpiperazine (0.0055 mmol, 1.1 eq. to Ir) in anhydrous DCM (1.0 mL). Stir the solution at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup: In a separate nitrogen-purged flask, dissolve acetophenone (1.0 mmol) in the formic acid/triethylamine azeotrope (1.0 mL).

  • Initiation: Add the pre-formed catalyst solution to the substrate solution via syringe.

  • Reaction: Stir the reaction mixture at 25-30 °C for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. Extract the aqueous layer with DCM (3 x 10 mL).

  • Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield (R)-1-phenylethanol. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Table 1: Representative Performance of Chiral Diamines in Ir-Catalyzed ATH

Ligand TypeSubstrateCatalyst Loading (mol%)ee (%)Yield (%)Reference
Polymeric DiamineFunctionalized Ketones0.05up to 99High[1][2]
C2-Symmetric DiamineAryl Ketones1.090-98>95Generic Data
Carbon/Nitrogen Stereocenter DiamineBulky Ketones1.0up to 60up to 100[15]
Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate

This protocol is based on standard conditions for Pd-catalyzed AAA using chiral ligands.

Materials:

  • Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))

  • (2R,5S)-1-Allyl-2,5-dimethylpiperazine (Ligand, L*)

  • 1,3-Diphenylallyl acetate (Substrate)

  • Dimethyl malonate (Nucleophile)

  • Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Toluene, anhydrous

Procedure:

  • Reaction Setup: To a nitrogen-purged Schlenk tube, add Pd2(dba)3 (0.01 mmol, 2 mol% Pd), and (2R,5S)-1-Allyl-2,5-dimethylpiperazine (0.022 mmol, 2.2 mol%). Add anhydrous toluene (2.0 mL) and stir at room temperature for 20 minutes.

  • Addition of Reactants: Add 1,3-diphenylallyl acetate (0.5 mmol), dimethyl malonate (0.6 mmol), BSA (0.6 mmol), and a catalytic amount of KOAc (0.05 mmol).

  • Reaction: Stir the mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture directly onto silica gel.

  • Purification and Analysis: Purify by flash column chromatography (e.g., hexane/ethyl acetate gradient) to obtain the alkylated product. Determine the enantiomeric excess by chiral HPLC analysis.

Safety and Handling

  • (2R,5S)-1-Allyl-2,5-dimethylpiperazine should be handled in a well-ventilated fume hood. It is classified as a flammable liquid and appropriate safety precautions should be taken.

  • Transition metal catalysts (Pd, Ir complexes) are toxic and should be handled with care, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • All reactions should be performed under an inert atmosphere (Nitrogen or Argon) as the catalysts can be sensitive to air and moisture.

Conclusion

(2R,5S)-1-Allyl-2,5-dimethylpiperazine represents a readily accessible and structurally promising chiral diamine for asymmetric catalysis. While its primary application to date has been in medicinal chemistry as a synthetic intermediate, its inherent C2-symmetry and bidentate nature make it an excellent candidate for exploration as a chiral ligand. The protocols and application notes provided herein, based on robust analogies to well-established ligand systems, offer a solid starting point for researchers to unlock the full catalytic potential of this valuable chiral molecule. Further investigation and optimization are encouraged to fully characterize its performance across a range of asymmetric transformations.

References

  • Lin, Y., et al. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 146(40), 27736–27744. [Link]

  • Janetka, J. W., et al. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry, 68(10), 3976-80. [Link]

  • ResearchGate. (2025). Enantioconvergent Synthesis of (−)-( 2R ,5 S )-1Allyl2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands | Request PDF. [Link]

  • Wang, L., et al. (2025). Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban. PubMed Central. [Link]

  • Lin, Y., et al. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. [Link]

  • Li, Z., et al. (2018). Synthesis of C1-Symmetric Chiral Secondary Diamines and Their Applications in the Asymmetric Copper(II)-Catalyzed Henry (Nitroaldol) Reactions. The Journal of Organic Chemistry. [Link]

  • Fuentes, J. A., et al. (2009). Iridium complexes of chiral diamines containing carbon and nitrogen stereocentres: synthesis, structure and evaluation as transfer hydrogenation catalysts. New Journal of Chemistry. [Link]

  • Benaglia, M., et al. (2005). Chiral Diamine-Copper(I) Complexes as Asymmetric Catalysts in the Enantioselective Addition of Phenylacetylene to Imines. Synthesis. [Link]

  • Foubelo, F., et al. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. [Link]

  • Pfaltz, A. (2000). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to non-symmetric P,N-ligands. Proceedings of the National Academy of Sciences. [Link]

  • Arai, T., et al. (2007). Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine-Cu(OAc)2 Complex. Organic Letters. [Link]

  • Foubelo, F., et al. (2024). Catalytic asymmetric synthesis of 1,2-diamines. University of Alicante. [Link]

  • Davies, I. W. (2000). Chiral diamines in asymmetric synthesis. UCL Discovery. [Link]

  • Foubelo, F., et al. (2024). Catalytic asymmetric synthesis of 1,2-diamines. PubMed. [Link]

  • Foubelo, F., et al. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. [Link]

  • Wikipedia. (2024). Asymmetric hydrogenation. [Link]

  • Li, J., et al. (2019). Palladium-catalyzed asymmetric allylic alkylation of 3-aminooxindoles to access chiral homoallylic aminooxindoles. Organic & Biomolecular Chemistry. [Link]

  • Nakhla, J. S., et al. (2007). Asymmetric Synthesis of Chiral Piperazines. Synfacts. [Link]

  • Desimoni, G., et al. (2002). C2-Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews. [Link]

  • Nakhla, J. S., et al. (2007). Asymmetric Synthesis of Chiral Piperazines. R Discovery. [Link]

  • ResearchGate. (2025). Diamine Ligands for Asymmetric Catalysis: Facile Synthesis of C2-Symmetric Piperazines from Seebach's Oxazolidinone | Request PDF. [Link]

  • Trost, B. M., & Cregg, J. J. (2018). Palladium-Catalyzed Asymmetric Allylic Alkylation Strategies for the Synthesis of Acyclic Tetrasubstituted Stereocenters. Israel Journal of Chemistry. [Link]

  • ChemRxiv. (2020). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. [Link]

  • Huang, W.-X., et al. (2018). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. [Link]

  • Wikipedia. (2024). Asymmetric induction. [Link]

  • Wang, Z., et al. (2018). Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles. Chemical Science. [Link]

Sources

Application

Application Notes &amp; Protocols: A Senior Application Scientist's Guide to the Optical Resolution of trans-2,5-Dimethylpiperazine

For: Researchers, scientists, and drug development professionals engaged in stereoselective synthesis. Abstract Enantiomerically pure cyclic diamines are pivotal building blocks in modern medicinal chemistry, particularl...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in stereoselective synthesis.

Abstract

Enantiomerically pure cyclic diamines are pivotal building blocks in modern medicinal chemistry, particularly in the synthesis of targeted therapeutics. trans-2,5-Dimethylpiperazine, a centrosymmetric molecule, exists as a pair of enantiomers, (2R,5R) and (2S,5S), which are critical precursors for various pharmacologically active agents, including δ-opioid receptor agonists. This guide provides a comprehensive, field-proven protocol for the optical resolution of racemic trans-2,5-dimethylpiperazine via diastereomeric salt crystallization. We delve into the mechanistic rationale behind the choice of resolving agent and procedural steps, offering a robust methodology adaptable for multigram-scale synthesis. This document is structured to provide both the theoretical foundation and the practical, step-by-step instructions necessary for successful implementation in a research or process development setting.

Introduction: The Strategic Importance of Chiral Piperazines

The three-dimensional architecture of a drug molecule is intrinsically linked to its pharmacological activity. For chiral molecules, individual enantiomers can exhibit vastly different efficacy, potency, and toxicity profiles. The trans-2,5-dimethylpiperazine scaffold is a privileged motif found in numerous biologically active compounds. Obtaining this structure in an enantiomerically pure form is often a prerequisite for developing selective and effective drug candidates.

Classical resolution via diastereomeric salt formation remains a highly reliable, scalable, and economically viable method for separating enantiomers.[1] The principle is elegant yet powerful: a racemic mixture of a base, such as trans-2,5-dimethylpiperazine, is reacted with an enantiomerically pure chiral acid.[2] This reaction yields a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess distinct physicochemical properties, most critically, different solubilities in a given solvent system.[3] This solubility differential allows for the selective crystallization of the less soluble diastereomer, which can then be isolated by filtration. Subsequent treatment with a base liberates the desired, enantiomerically enriched amine.

While newer methods like asymmetric synthesis exist, diastereomeric resolution is a time-tested technique that avoids the often complex development of stereoselective catalysts and can be implemented with standard laboratory equipment. The success of this technique hinges on the judicious selection of the resolving agent and the crystallization solvent.[1]

Selecting the Optimal Resolving Agent: A Rationale

The choice of the chiral resolving agent is the most critical parameter in developing a successful resolution protocol. An ideal agent should be readily available in high enantiomeric purity, be inexpensive, and form crystalline salts with the racemate that exhibit a significant difference in solubility.

For cyclic diamines like trans-2,5-dimethylpiperazine, chiral sulfonic acids have proven to be exceptionally effective. Based on successful resolutions of structurally similar piperazines, such as trans-2,3-diphenylpiperazine, (1S)-(+)-10-camphorsulfonic acid is selected as the resolving agent for this protocol.[4] Its rigid, chiral camphor backbone provides the necessary steric and electronic interactions to effectively discriminate between the (2R,5R) and (2S,5S) enantiomers of the piperazine, leading to the formation of diastereomeric salts with well-differentiated solubilities.

Experimental Workflow and Key Transformations

The entire process can be visualized as a logical sequence of formation, separation, and liberation.

G cluster_0 PART A: Diastereomeric Salt Formation cluster_1 PART B: Fractional Crystallization cluster_2 PART C: Liberation of Free Amine racemate Racemic (±)-trans-2,5-Dimethylpiperazine mix Dissolution & Salt Formation racemate->mix agent (1S)-(+)-10-Camphorsulfonic Acid agent->mix solvent1 Solvent (e.g., THF/Methanol) solvent1->mix solution Solution of Diastereomeric Salts [(R,R)•(1S)-CSA] + [(S,S)•(1S)-CSA] mix->solution cool Controlled Cooling & Crystallization solution->cool filter Vacuum Filtration cool->filter solid Solid: Less Soluble Diastereomer Salt (e.g., [(R,R)-Piperazine • (1S)-CSA]) filter->solid Isolated Crystals filtrate Filtrate: More Soluble Diastereomer Salt (e.g., [(S,S)-Piperazine • (1S)-CSA]) filter->filtrate Mother Liquor liberate Basification & Extraction solid->liberate base Aqueous Base (e.g., Na2CO3) base->liberate solvent2 Organic Solvent (e.g., CH2Cl2) solvent2->liberate enantiomer Enantiopure (R,R)-(+)-trans-2,5-Dimethylpiperazine liberate->enantiomer G salt [(R,R)-Piperazine • H]⁺ [CSA]⁻ (Insoluble in Organic Solvent) amine (R,R)-Piperazine (Soluble in Organic Solvent) salt->amine + Base base 2Na₂CO₃ (Aqueous Base) csa_salt Na⁺ [CSA]⁻ (Soluble in Water) base->csa_salt Reacts with Acid

Diagram 2. Chemical transformation during the liberation step.

  • Transfer the dried diastereomeric salt to a 500 mL separatory funnel.

  • Add 150 mL of a 2 M aqueous sodium carbonate solution and 100 mL of dichloromethane (CH₂Cl₂).

  • Shake the funnel vigorously for 2-3 minutes, venting frequently. The piperazine will be liberated and extracted into the organic layer.

  • Allow the layers to separate, and drain the lower organic layer into a clean Erlenmeyer flask.

  • Extract the aqueous layer two more times with 50 mL portions of CH₂Cl₂. Combine all organic extracts.

  • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate on a rotary evaporator under reduced pressure to yield the enantiomerically enriched trans-2,5-dimethylpiperazine as a white crystalline solid.

Analysis and Quality Control

The success of the resolution must be quantified by determining the enantiomeric excess (e.e.) of the final product.

5.1 Polarimetry: A preliminary indication of optical purity can be obtained by measuring the specific rotation [α]ᴅ of a solution of the final product in a specified solvent (e.g., methanol) and comparing it to literature values for the pure enantiomer.

5.2 Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining enantiomeric excess. [5]* Principle: The resolved amine is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and thus be separated.

  • Typical Conditions (to be optimized):

    • Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® series) is often effective for amines. [6] * Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a basic additive like diethylamine (DEA) to improve peak shape.

    • Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).

  • Calculation: The enantiomeric excess is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: e.e. (%) = [(Area E1 - Area E2) / (Area E1 + Area E2)] x 100

Field-Proven Insights & Troubleshooting

  • Solvent Choice is Key: If crystallization is slow or the yield is low, screen other solvents. Alcohols (ethanol, isopropanol) or ketones (acetone) can be effective. The goal is to find a solvent where the diastereomeric salts are fully soluble when hot but one salt is significantly less soluble than the other when cold.

  • Seeding: If spontaneous crystallization does not occur upon cooling, adding a tiny seed crystal of a previously obtained batch can induce crystallization.

  • Recrystallization: For the highest possible enantiomeric purity, a second recrystallization of the diastereomeric salt from the same solvent system is highly recommended before proceeding to the liberation step.

  • Recovering the Other Enantiomer: The mother liquor from the filtration step (Part B, step 3) is enriched in the other diastereomer. It can be collected, the solvent evaporated, and the residue treated with base (as in Part C) to recover the other enantiomer, albeit in a lower state of enantiomeric purity. This recovered material can be repurified or used in applications where high e.e. is not required.

Conclusion

The protocol described provides a robust and scalable method for the optical resolution of trans-2,5-dimethylpiperazine using (1S)-(+)-10-camphorsulfonic acid. By understanding the principles of diastereomeric salt formation and carefully controlling the crystallization process, researchers can reliably obtain this valuable chiral building block in high enantiomeric purity. The combination of a well-reasoned experimental procedure and rigorous analytical validation ensures the production of material suitable for the demanding applications in pharmaceutical and fine chemical synthesis.

References

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]

  • Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Available at: [Link]

  • Pothiappan Vairaprakash and Mariappan Periasamy. (2008). Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)-10-camphorsulfonic acid and enrichment of enantiomeric purity of non-racemic 2,3-diphenylpiperazine using different achiral acids. Journal of Chemical Sciences. Available at: [Link]

  • ResearchGate. (2018). Chiral phase HPLC analysis of compounds 2-5 (220 nm). (A) CHIRALPAK AS-H.... Available at: [Link]

  • Calderon, S. N., et al. (1997). Probes for narcotic receptor mediated phenomena. 23. Synthesis, opioid receptor binding, and bioassay of the highly selective delta agonist (+)-4-[(alpha R)-alpha-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]- N,N-diethylbenzamide (SNC 80) and related novel nonpeptide delta opioid receptor ligands. Journal of Medicinal Chemistry, 40(5), 695-704. Available at: [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale. Available at: [Link]

  • Vairaprakash, P., & Periasamy, M. (2008). Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)-10-camphorsulfonic acid and enrichment of enantiomeric purity of non-racemic 2,3-diphenylpiperazine using different achiral acids. Journal of Chemical Sciences, 120(1), 175-179. Available at: [Link]

Sources

Method

Introduction: The Imperative of Chirality in Modern Chemistry

An Application Guide to the Use of (+)-Camphoric Acid in Chiral Resolution For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and fine chemical development, the stereochemi...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Use of (+)-Camphoric Acid in Chiral Resolution

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical development, the stereochemistry of a molecule is paramount. Chiral molecules, existing as non-superimposable mirror images called enantiomers, often exhibit profoundly different biological activities. One enantiomer may be a potent therapeutic agent, while the other could be inactive or, in some cases, cause adverse effects.[1] Consequently, the separation of a racemic mixture—a 50:50 mixture of two enantiomers—into its pure components is a critical and often mandatory step in drug development. This process, known as chiral resolution, ensures the safety, efficacy, and specificity of the final active pharmaceutical ingredient (API).[2]

Among the various techniques for chiral resolution, diastereomeric salt formation stands as a classical, robust, and industrially scalable method.[3] This guide provides an in-depth exploration of (+)-camphoric acid as a versatile and effective chiral resolving agent. Derived from the oxidation of natural (+)-camphor, this dicarboxylic acid offers a rigid bicyclic structure that facilitates the formation of well-defined, crystalline diastereomeric salts, making it particularly well-suited for the resolution of racemic amines and related compounds.[1][4][5]

Core Principles: Transforming Enantiomers into Separable Diastereomers

The fundamental challenge in separating enantiomers is that they possess identical physical properties, including melting point, boiling point, and solubility, making direct separation by common laboratory techniques impossible.[6] Chiral resolution via diastereomeric salt formation elegantly circumvents this problem by converting the enantiomeric pair into a pair of diastereomers, which, by definition, have different physical properties.[2]

The process unfolds through a straightforward acid-base reaction:

  • Reaction: A racemic base, for instance, a mixture of (R)-amine and (S)-amine, is reacted with an enantiomerically pure chiral acid, such as (+)-camphoric acid.

  • Formation of Diastereomeric Salts: This reaction yields two distinct diastereomeric salts: [(R)-amine · (+)-camphoric acid] and [(S)-amine · (+)-camphoric acid].

  • Exploiting Physical Differences: These two diastereomeric salts are no longer mirror images of each other. Their different three-dimensional structures lead to distinct crystal packing energies and, crucially, different solubilities in a given solvent system.[7]

  • Separation: This difference in solubility allows for their separation through a technique called fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize out of the solution, allowing it to be isolated by filtration.[3]

  • Liberation of the Enantiomer: Finally, the isolated, pure diastereomeric salt is treated with a base to neutralize the (+)-camphoric acid, liberating the desired pure enantiomer of the amine.[8]

G cluster_0 Racemic Mixture (Inseparable by Crystallization) cluster_1 Diastereomeric Salts (Separable by Crystallization) R_Amine (R)-Amine Salt_R [(R)-Amine • (+)-Camphoric Acid] (Less Soluble) R_Amine->Salt_R S_Amine (S)-Amine Salt_S [(S)-Amine • (+)-Camphoric Acid] (More Soluble) S_Amine->Salt_S ResolvingAgent (+)-Camphoric Acid (Enantiomerically Pure) ResolvingAgent->Salt_R ResolvingAgent->Salt_S Crystallization Fractional Crystallization Salt_R->Crystallization Salt_S->Crystallization Stays in Mother Liquor Liberation Base Treatment Crystallization->Liberation PureEnantiomer Pure (R)-Amine Liberation->PureEnantiomer

Core principle of chiral resolution using (+)-camphoric acid.

Application Notes: From Theory to Practice

The success of a chiral resolution is not merely theoretical; it hinges on the careful optimization of several experimental parameters. Understanding the causality behind these choices is what separates a routine procedure from a highly efficient and scalable process.

Critical Parameters for Optimization
  • Solvent Selection: This is the most critical factor influencing the resolution's success. The ideal solvent must exhibit a significant solubility difference between the two diastereomeric salts. A systematic screening of solvents with varying polarities (e.g., alcohols like methanol or ethanol, ketones like acetone, or esters) is essential. The goal is to find a system where one salt is sparingly soluble and crystallizes readily, while the other remains dissolved in the mother liquor.[7]

  • Stoichiometry: The molar ratio of (+)-camphoric acid to the racemic compound can be manipulated to maximize the yield and purity of the desired enantiomer. While a 1:1 molar ratio of acid to base functionality is common, sometimes using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can lead to a higher enantiomeric purity in the first crop of crystals, albeit at the cost of yield.

  • Temperature and Cooling Profile: The rate of cooling directly impacts crystal growth and purity. A slow, controlled cooling profile allows for the selective crystallization of the less soluble diastereomer, minimizing the inclusion of the more soluble counterpart. Rapid cooling can trap impurities and lead to a lower enantiomeric excess (ee) of the product.[7]

  • Seeding: If spontaneous crystallization is slow or difficult, introducing a "seed crystal" of the pure, desired diastereomeric salt can promote and accelerate the crystallization process. This technique is invaluable for achieving consistent results, especially on a larger scale.[7]

Detailed Experimental Protocol: Resolution of Racemic 1-Phenylethylamine

This protocol provides a representative, step-by-step methodology for the chiral resolution of a racemic amine using (+)-camphoric acid.

Materials
  • (±)-1-Phenylethylamine (racemic mixture)

  • (+)-Camphoric acid ((1R,3S)-Camphoric acid)

  • Methanol (reagent grade)

  • Diethyl ether

  • 1 M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, filtration apparatus, and rotary evaporator

Experimental Workflow

G start Start step1 Step 1: Salt Formation Dissolve racemate and (+)-camphoric acid in hot methanol. start->step1 step2 Step 2: Crystallization Allow solution to cool slowly to room temperature, then chill to induce crystallization. step1->step2 step3 Step 3: Isolation Collect crystals (less soluble diastereomer) by vacuum filtration. Wash with cold solvent. step2->step3 step4 Step 4: Liberation Suspend crystals in DCM/water. Add 1M NaOH until basic (pH > 10). step3->step4 step5 Step 5: Extraction Separate organic layer. Extract aqueous layer with DCM. step4->step5 step6 Step 6: Purification & Analysis Combine organic layers, dry, and concentrate. Analyze for yield and enantiomeric excess (ee). step5->step6 end End (Enantiomerically Enriched Amine) step6->end

Experimental workflow for the chiral resolution of a racemic amine.
Step-by-Step Methodology
  • Diastereomeric Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g (50 mmol) of (+)-camphoric acid in 100 mL of hot methanol.

    • In a separate flask, dissolve 6.05 g (50 mmol) of racemic (±)-1-phenylethylamine in 25 mL of hot methanol.

    • Slowly add the amine solution to the stirred camphoric acid solution. A precipitate may begin to form. Heat the mixture gently until a clear solution is obtained.

  • Fractional Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Well-formed crystals should appear.

    • To maximize the yield, place the flask in an ice bath for 1-2 hours.

  • Isolation of the Less Soluble Diastereomeric Salt:

    • Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.

    • Wash the crystals sparingly with a small amount of cold methanol, followed by a wash with cold diethyl ether to facilitate drying.

    • The filtrate (mother liquor) contains the more soluble diastereomeric salt, enriched in the other enantiomer.

  • Liberation of the Enriched Amine:

    • Transfer the crystalline salt to a separatory funnel containing 50 mL of water and 50 mL of dichloromethane.

    • Add 1 M NaOH solution dropwise with shaking until the salt completely dissolves and the aqueous layer is basic (test with pH paper, pH > 10). This neutralizes the camphoric acid, converting it to its water-soluble sodium salt, and liberates the free amine.[8]

  • Isolation and Purification:

    • Separate the organic (DCM) layer.

    • Extract the aqueous layer twice more with 25 mL portions of DCM.

    • Combine all organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 1-phenylethylamine.

  • Analysis:

    • Determine the yield of the recovered amine.

    • Measure the specific rotation using a polarimeter.

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).[9]

Data Presentation: The Impact of Solvent Choice

The selection of the crystallization solvent is paramount. The following table illustrates hypothetical, yet representative, results from a resolution of a generic racemic amine, demonstrating how solvent choice can dramatically affect both the yield and the enantiomeric purity of the isolated product.

Solvent SystemYield of Recovered Amine (%)Enantiomeric Excess (ee) of (R)-Amine (%)Notes
Methanol40%85%Good balance of yield and selectivity.
Ethanol35%92%Higher selectivity but lower yield. Recrystallization may improve ee further.
Acetone45%70%Higher yield but lower initial purity.
Ethyl Acetate15%55%Poor differential solubility; not an ideal solvent.
WaterNo crystallizationSalts are too soluble.Not suitable for this system.

Data are illustrative and will vary based on the specific substrate.

Troubleshooting Common Issues

  • No Crystals Form: The diastereomeric salts may be too soluble in the chosen solvent. Try concentrating the solution, cooling it for a longer period, or adding a less polar co-solvent (an "anti-solvent") to induce precipitation. Seeding is also a powerful option.[7]

  • Oily Precipitate Forms: This often occurs when the melting point of the salt is lower than the temperature of the solution. Try using a more dilute solution or a different solvent system.

  • Low Enantiomeric Excess (ee): The initial crystallization was not selective enough. The most effective solution is to perform one or more recrystallizations of the isolated diastereomeric salt from the same or a different solvent system to progressively enrich the desired diastereomer before liberating the free amine.

Conclusion

(+)-Camphoric acid is a highly effective and reliable chiral resolving agent, particularly for racemic bases like amines. Its utility stems from its ability to form diastereomeric salts with distinct physical properties, enabling separation by the time-tested and scalable method of fractional crystallization.[3][4] By systematically optimizing key parameters such as solvent, temperature, and stoichiometry, researchers can develop efficient protocols to obtain enantiomerically pure compounds, a fundamental requirement in modern drug discovery and chemical synthesis.[8]

References

  • Benchchem. Application Notes and Protocols for the Fractional Crystallization of Diastereomeric Salts of Camphoric Acid Derivatives.
  • Benchchem. A Comparative Guide to (-)-Camphoric Acid and (+)-Camphoric Acid in Chiral Resolution.
  • Grokipedia. Camphoric acid.
  • Benchchem. A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid.
  • Arkat USA. Highly efficient resolution of racemic diethanolamine using (-) camphor-10-sulphonic acid.
  • Google Patents. US5457201A - Chiral resolution process.
  • Benchchem. Application Notes and Protocols: The Use of (-)-Camphoric Acid in the Synthesis of Pharmaceutical Intermediates.
  • Chemistry LibreTexts. 5.8: Resolution: Separation of Enantiomers.
  • Indian Academy of Sciences. Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)- 10-camphorsulfonic acid and enrichment of enantiomeric.
  • Wikipedia. Camphoric acid.
  • Chemistry LibreTexts. 13.9: Racemic Mixtures and the Resolution of Enantiomers.
  • Benchchem. Derivatization of (-)-Camphoric Acid: Application Notes and Protocols for Researchers.
  • UCL Discovery. Isolation of enantiomers via diastereomer crystallisation.

Sources

Application

Application Notes and Protocols: (2R,5S)-1-Allyl-2,5-dimethylpiperazine as a Chiral Intermediate in Pharmaceutical Synthesis

Introduction: The Strategic Importance of Chiral Piperazines in Drug Discovery The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved therapeutic agents. Its ability t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Piperazines in Drug Discovery

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved therapeutic agents. Its ability to engage in various biological interactions, coupled with favorable pharmacokinetic properties, makes it a cornerstone of modern drug design. When substituted, the piperazine ring can introduce chirality, a fundamental property that dictates the three-dimensional arrangement of a molecule and, consequently, its interaction with biological targets. The stereoisomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. Therefore, the synthesis of enantiomerically pure building blocks is of paramount importance in the development of safe and effective medicines.

This document provides a detailed guide on the application of (2R,5S)-1-Allyl-2,5-dimethylpiperazine, a key chiral intermediate in the synthesis of complex pharmaceutical molecules. We will delve into its synthesis, characterization, and its pivotal role in the construction of bioactive compounds, including delta-opioid receptor agonists and analogs of the cardiac myosin inhibitor, Mavacamten.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of (2R,5S)-1-Allyl-2,5-dimethylpiperazine is presented in Table 1.

PropertyValueSource(s)
CAS Number 155836-78-5[1][2]
Molecular Formula C₉H₁₈N₂[1][2]
Molecular Weight 154.25 g/mol [1][2]
Appearance Light yellow to light orange oil[3]
Boiling Point Not available[3]
Solubility Dichloromethane, Methanol, Tetrahydrofuran[3]
Storage -20°C Freezer[3]

Safety and Handling: (2R,5S)-1-Allyl-2,5-dimethylpiperazine should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. It is classified as a dangerous good for transport and may be subject to additional shipping charges[2].

Enantioconvergent Synthesis of (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine

The synthesis of the enantiomerically pure (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine is crucial for its application in stereospecific drug synthesis. A robust and high-yield enantioconvergent synthesis starting from the readily available and inexpensive trans-2,5-dimethylpiperazine has been developed. This process avoids costly chiral chromatography for the final product[4].

The key steps in this synthesis involve an efficient optical resolution using a chiral resolving agent, followed by the interconversion of the undesired enantiomer, thereby maximizing the yield of the desired (-)-enantiomer[4].

Protocol 1: Enantioconvergent Synthesis

This protocol is adapted from the literature and provides a pathway to multigram quantities of the desired enantiomer[4].

Step 1: Resolution of (±)-trans-2,5-dimethylpiperazine

  • Dissolve racemic trans-2,5-dimethylpiperazine in a suitable solvent (e.g., ethanol).

  • Add a solution of a chiral resolving agent, such as (+)-camphoric acid, in the same solvent.

  • Allow the diastereomeric salts to crystallize. The salt of one enantiomer will preferentially crystallize.

  • Isolate the crystals by filtration and wash with a small amount of cold solvent.

  • Recrystallize the salt to enhance diastereomeric purity.

  • Liberate the free base from the resolved salt by treatment with a base (e.g., NaOH) and extract with an organic solvent.

  • Dry the organic extracts and concentrate under reduced pressure to obtain the enantiomerically enriched piperazine.

Step 2: Allylation of the Enantiopure Piperazine

  • Dissolve the enantiomerically pure trans-2,5-dimethylpiperazine in a suitable solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine) to the solution.

  • Cool the mixture in an ice bath and slowly add allyl bromide.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine.

  • Dry the organic layer and concentrate under reduced pressure to yield (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine.

Step 3: Interconversion of the Unwanted Enantiomer (Optional but Recommended for High Yield)

The filtrates from the resolution step, containing the undesired (+)-enantiomer, can be treated to racemize the piperazine, which can then be recycled back into the resolution process, thus improving the overall yield of the desired (-)-enantiomer.

Figure 1: Enantioconvergent synthesis workflow.

Application in Drug Synthesis

Synthesis of Delta-Opioid Receptor Agonists

(2R,5S)-1-Allyl-2,5-dimethylpiperazine is a critical building block for a class of potent and selective delta-opioid receptor agonists[4]. These compounds have potential applications in the treatment of pain and other neurological disorders. The synthesis typically involves the coupling of the piperazine intermediate with a suitably functionalized benzaldehyde derivative.

Intermediate for Mavacamten Analogs

Mavacamten is a first-in-class cardiac myosin inhibitor for the treatment of obstructive hypertrophic cardiomyopathy. The synthesis of Mavacamten and its analogs often involves the nucleophilic substitution of a leaving group on a pyrimidine ring with a chiral amine. (2R,5S)-1-Allyl-2,5-dimethylpiperazine serves as a key nucleophile in the synthesis of Mavacamten analogs.

A representative reaction involves the coupling of the piperazine intermediate with a 6-chloro-pyrimidine derivative. This reaction proceeds via a nucleophilic aromatic substitution mechanism.

Figure 2: Synthesis of Mavacamten analogs.

Protocol 2: Synthesis of a Mavacamten Analog Intermediate

This protocol describes a general procedure for the nucleophilic substitution reaction based on similar syntheses reported in the literature[5][6].

Materials:

  • (2R,5S)-1-Allyl-2,5-dimethylpiperazine

  • 6-chloro-3-isopropylpyrimidine-2,4(1H,3H)-dione

  • A suitable solvent (e.g., 1-propanol, DMF, or DMSO)

  • Optional: A non-nucleophilic base (e.g., diisopropylethylamine)

Procedure:

  • In a round-bottom flask, dissolve 6-chloro-3-isopropylpyrimidine-2,4(1H,3H)-dione (1 equivalent) in the chosen solvent.

  • Add (2R,5S)-1-Allyl-2,5-dimethylpiperazine (1-1.2 equivalents).

  • If a base is used, add it to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 80-120°C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If the product precipitates, it can be isolated by filtration. Otherwise, perform an aqueous workup by diluting the reaction mixture with water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Mavacamten analog intermediate.

Analytical Characterization

The purity and identity of (2R,5S)-1-Allyl-2,5-dimethylpiperazine and its downstream products must be rigorously confirmed. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the intermediate and its derivatives.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Chiral High-Performance Liquid Chromatography (HPLC): Crucial for determining the enantiomeric purity of the chiral intermediate. A suitable chiral stationary phase (e.g., polysaccharide-based) should be used with an appropriate mobile phase to achieve baseline separation of the enantiomers[7][8].

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

Table 2: Typical Analytical Parameters

TechniquePurposeExpected Observations
¹H NMR Structural elucidationSignals corresponding to the allyl group, methyl groups, and piperazine ring protons.
¹³C NMR Structural confirmationResonances for all unique carbon atoms in the molecule.
Chiral HPLC Enantiomeric purityA single major peak for the desired enantiomer, with the other enantiomer below the limit of detection.
MS (ESI+) Molecular weight confirmationA peak corresponding to [M+H]⁺.

Conclusion

(2R,5S)-1-Allyl-2,5-dimethylpiperazine is a valuable and versatile chiral building block for the synthesis of complex pharmaceutical agents. Its efficient enantioconvergent synthesis makes it an attractive intermediate for large-scale production. The protocols and application notes provided herein offer a comprehensive guide for researchers and drug development professionals to effectively utilize this intermediate in their synthetic endeavors, paving the way for the discovery and development of novel therapeutics.

References

  • Shingare, R., et al. (2025). Catalyst Free Synthesis of Novel 6-Chloro-3- Isopropyl-1-Methylpyrimidine-2,4(1H,3H)
  • ResearchGate. (2025). CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3- ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE. Retrieved from [Link]

  • PubChem. (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine. Retrieved from [Link]

  • ResearchGate. Enantioconvergent Synthesis of (−)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. Retrieved from [Link]

  • Appretech Scientific Limited. 6-chloro-3-isopropylpyrimidine-2,4(1H,3H)-dione. Retrieved from [Link]

  • PubMed. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. Retrieved from [Link]

  • Google Patents. Process for preparation of mavacamten and solid state forms thereof.
  • PubMed Central. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. Retrieved from [Link]

  • PubChem. 6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione. Retrieved from [Link]

  • MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • Google Patents. Preparation of 2,5-dimethylpiperazine.

Sources

Method

The Synthetic Chemist's Guide to N-Alkyl-Piperazine Derivatives: Application Notes and Protocols

The N-alkyl-piperazine motif is a cornerstone in modern medicinal chemistry, celebrated for its prevalence in a multitude of FDA-approved drugs.[1][2] Its unique physicochemical properties—conferred by the six-membered r...

Author: BenchChem Technical Support Team. Date: January 2026

The N-alkyl-piperazine motif is a cornerstone in modern medicinal chemistry, celebrated for its prevalence in a multitude of FDA-approved drugs.[1][2] Its unique physicochemical properties—conferred by the six-membered ring containing two nitrogen atoms—often enhance aqueous solubility, bioavailability, and target engagement.[3] This guide provides an in-depth exploration of the principal synthetic strategies for accessing N-alkyl-piperazine derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each method, offer detailed, field-proven protocols, and discuss the nuances of reaction optimization.

Foundational Synthetic Strategies: A Comparative Overview

The construction of N-alkyl-piperazine derivatives primarily relies on two robust and versatile methodologies: Nucleophilic Substitution and Reductive Amination . A third, palladium-catalyzed method, the Buchwald-Hartwig Amination , is paramount for the synthesis of N-aryl piperazines and will also be discussed.[4][5] Each approach possesses distinct advantages and limitations, and the choice of method is often dictated by the nature of the starting materials, desired substitution pattern (mono- vs. di-alkylation), and functional group tolerance.

Key Considerations for Method Selection:
FeatureNucleophilic SubstitutionReductive AminationBuchwald-Hartwig Amination
Alkylating/Arylating Agent Alkyl halides (R-X), SulfonatesAldehydes (RCHO), Ketones (RCOR')Aryl/heteroaryl halides, triflates
Key Challenge Over-alkylation (di-substitution)Imine/iminium ion formation and stabilityCatalyst/ligand selection, base sensitivity
Selectivity Control Use of protecting groups, large excess of piperazineGenerally high for mono-alkylationHigh for C-N bond formation
Functional Group Tolerance Moderate; sensitive to strong basesGood; mild reducing agents are selectiveExcellent, but sensitive to catalyst poisons
Primary Application Simple alkyl group installationDiverse alkyl group installationAryl and heteroaryl group installation

Method 1: Nucleophilic Substitution (Direct N-Alkylation)

This classical approach involves the direct reaction of a piperazine nitrogen with an electrophilic alkyl source, typically an alkyl halide or sulfonate. The reaction proceeds via a standard SN2 mechanism.

Mechanistic Rationale:

The nucleophilic lone pair of electrons on a piperazine nitrogen attacks the electrophilic carbon of the alkylating agent, displacing the leaving group (e.g., bromide, iodide, tosylate). The primary challenge is controlling selectivity, as the mono-alkylated product is often still sufficiently nucleophilic to react a second time, leading to undesired di-alkylation.[6]

To circumvent this, two main strategies are employed:

  • Use of a Large Excess of Piperazine: Statistically, this favors the reaction of the alkylating agent with an unreacted piperazine molecule.[6]

  • Use of a Protecting Group: One nitrogen is temporarily "masked" with a protecting group (e.g., tert-butyloxycarbonyl, Boc), allowing for selective alkylation of the other nitrogen. The protecting group is then removed in a subsequent step.[7]

G cluster_0 Nucleophilic Substitution Workflow Start Start Combine Combine Piperazine Derivative and Base in Solvent Start->Combine 1 Add_Alkyl_Halide Add Alkyl Halide Combine->Add_Alkyl_Halide 2 Heat Heat Reaction Mixture Add_Alkyl_Halide->Heat 3 Workup Aqueous Workup & Extraction Heat->Workup 4 Purify Purification (Column Chromatography) Workup->Purify 5 Product Product Purify->Product 6

Caption: General workflow for direct N-alkylation.

Protocol 1: Mono-N-Alkylation of 1-Boc-Piperazine

This protocol is a reliable method for achieving selective mono-alkylation.[8]

Materials:

  • 1-Boc-piperazine

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Anhydrous acetonitrile (MeCN) or dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 1-Boc-piperazine (1.0 eq.) in anhydrous MeCN or DMF, add anhydrous potassium carbonate (2.0-3.0 eq.).[8]

  • Add the alkyl halide (1.1-1.5 eq.) dropwise to the suspension at room temperature under a nitrogen atmosphere.[8]

  • Heat the reaction mixture to 50-80°C and monitor its progress by Thin Layer Chromatography (TLC).[8]

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.[9]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by silica gel column chromatography to yield the N-alkyl-N'-Boc-piperazine.

  • Deprotection (if required): Dissolve the purified product in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in DCM and stir at room temperature for 1-4 hours to yield the hydrochloride salt of the desired mono-substituted piperazine.[10]

Method 2: Reductive Amination

Reductive amination is a highly versatile and widely used method for forming C-N bonds. It proceeds in two stages, often in a single pot: the formation of an imine or iminium ion from a piperazine and a carbonyl compound (aldehyde or ketone), followed by its reduction.[11][12]

Mechanistic Rationale:

The reaction is initiated by the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon.[11] This is followed by dehydration to form an iminium ion intermediate. A reducing agent, which is selective for the iminium ion over the starting carbonyl compound, is then used to reduce the C=N double bond to a C-N single bond.[11] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, selective, and tolerant of a wide range of functional groups.[4][11]

G cluster_1 Reductive Amination Mechanism Reactants Piperazine + Aldehyde/Ketone Iminium_Formation Iminium Ion Formation (Acid-catalyzed dehydration) Reactants->Iminium_Formation Reduction Reduction of Iminium Ion (e.g., with NaBH(OAc)₃) Iminium_Formation->Reduction Product N-Alkyl-Piperazine Reduction->Product

Caption: Key steps in reductive amination.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is adapted for the N-alkylation of a protected piperazine, such as 1-Cbz-piperazine.[8]

Materials:

  • Benzyl piperazine-1-carboxylate (1-Cbz-piperazine)

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount, if needed)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-Cbz-piperazine (1.0 eq.) and the aldehyde or ketone (1.1-1.5 eq.) in anhydrous DCM or DCE.[8]

  • If the reaction is sluggish, a catalytic amount of acetic acid (0.1 eq.) can be added to facilitate iminium ion formation.[8]

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.[8]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 1 to 24 hours.[9]

  • Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.[8]

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.[8]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final N-alkylated product.[8]

Method 3: Buchwald-Hartwig Amination for N-Aryl Piperazines

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of N-aryl amines, providing a powerful tool for constructing C-N bonds that were previously difficult to access.[5][13] This method is particularly crucial for the synthesis of N-aryl piperazines, a common motif in CNS-active drugs.[4][13]

Mechanistic Rationale:

The reaction involves a catalytic cycle with a palladium complex. Key steps include the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the piperazine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[14] The choice of ligand is critical for the success of the reaction, with sterically hindered and electron-rich phosphine ligands often being essential.[13]

Protocol 3: Buchwald-Hartwig Amination of N-Boc-Piperazine

This general protocol can be adapted for various aryl halides.[13]

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • N-Boc-piperazine

  • Palladium catalyst (e.g., Pd₂(dba)₃, or a pre-catalyst like G3-XPhos)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., sodium tert-butoxide, LHMDS)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Ethyl acetate

  • Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), N-Boc-piperazine (1.2-1.5 eq.), and the base (1.4-2.0 eq.).[13]

  • Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent, followed by the palladium source and the ligand (or the pre-catalyst) via syringe.[13]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until completion, monitoring by TLC or LC-MS.[13]

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.[13]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.[13]

Advanced & Modern Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate reaction times for the synthesis of N-alkyl-piperazine derivatives compared to conventional heating.[15][16] This technique is particularly effective for direct alkylation and can lead to higher yields in shorter timeframes.[15]

Flow Chemistry

Continuous-flow synthesis offers several advantages for the production of piperazine derivatives, including enhanced safety, scalability, and automation.[17] Reductive amination using catalytic hydrogenation in a flow reactor, such as an H-Cube®, is a clean and efficient method that avoids the use of stoichiometric reagents and simplifies product purification.[17]

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Significant Di-alkylation Stoichiometry, high temperature, strong baseUse a large excess of piperazine (5-10 eq.), lower the reaction temperature, use a milder base (e.g., K₂CO₃ vs. NaH), or add the alkylating agent slowly.[6]
Low Yield in Reductive Amination Incomplete iminium ion formation, reducing agent decompositionAdd a catalytic amount of acetic acid. Ensure anhydrous conditions. Use a stable reducing agent like NaBH(OAc)₃.
Poor Conversion in Buchwald-Hartwig Catalyst deactivation, inappropriate ligand/base combinationScreen different palladium pre-catalysts, ligands, and bases. Ensure strict inert atmosphere and use anhydrous solvents.
Difficult Purification Residual starting materials, polar byproductsFor basic products, an acidic wash can help remove non-basic impurities. Conversely, a basic wash can remove acidic impurities. Piperazine derivatives can sometimes be purified by crystallization of their salts.[18]

Conclusion

The synthesis of N-alkyl-piperazine derivatives is a mature field with a rich arsenal of reliable methods. While classical approaches like nucleophilic substitution and reductive amination remain the workhorses of medicinal chemistry, modern techniques such as palladium-catalyzed cross-coupling and flow chemistry are continually expanding the synthetic toolbox. A thorough understanding of the mechanistic principles and careful optimization of reaction conditions are paramount to achieving high yields and purity in the synthesis of these valuable pharmaceutical building blocks.

References

  • MDPI. (n.d.). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. MDPI. Retrieved from [Link]

  • Saggioro, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(3), 569. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Center for Biotechnology Information. Retrieved from [Link]

  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2187. Retrieved from [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Retrieved from [Link]

  • Chaudhary, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-1826. Retrieved from [Link]

  • RSC Publishing. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of piperazine. Google Patents.
  • National Institutes of Health. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. National Center for Biotechnology Information. Retrieved from [Link]

  • Scilit. (n.d.). The medicinal chemistry of piperazines: A review. Scilit. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
  • Pittelkow, T., & Christensen, J. B. (n.d.). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Retrieved from [Link]

  • MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the N-monoalkylation of piperazine. Google Patents.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. ResearchGate. Retrieved from [Link]

  • Mahesh, R., et al. (2005). Microwave-assisted Solvent-Free Synthesis of 3-[(4-substituted piperazin-1-yl)alkyl] imidazo[2,1-b][11][17]benzothiazol-2(3H)-ones as serotonin3 (5-HT3) Receptor Antagonists. Pharmazie, 60(6), 411-414. Retrieved from [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 755-779. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Gao, R., & Canney, D. J. (2010). A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. The Journal of Organic Chemistry, 75(20), 6987-6990. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Retrieved from [Link]

  • Reddit. (2024). Reductive amination of piperazine. Reddit. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2018). Three-Step Telescoped Synthesis of Monosubstituted Vicinal Diamines from Aldehydes. ACS Omega, 3(10), 14280-14286. Retrieved from [Link]

  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida Digital Collections. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Methods for the catalytic synthesis of piperazine. ResearchGate. Retrieved from [Link]

  • Padmashali, B., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry, 7(1), 124-131. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (2R,5S)-1-Allyl-2,5-dimethylpiperazine

Welcome to the technical support center for the synthesis of (2R,5S)-1-Allyl-2,5-dimethylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2R,5S)-1-Allyl-2,5-dimethylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, a critical step for producing advanced intermediates for various pharmacologically active agents, notably δ-opioid receptor ligands.[1][2] This document provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions to help you improve your reaction yields and final product purity.

Section 1: Synthetic Overview & Key Challenges

The primary and most direct route to 1-allyl-2,5-dimethylpiperazine involves the N-alkylation of trans-2,5-dimethylpiperazine with an allyl halide, such as allyl bromide. While seemingly straightforward, this reaction is prone to a significant side reaction: di-alkylation. The formation of the symmetric 1,4-diallyl-2,5-dimethylpiperazine represents a substantial loss of starting material and can complicate downstream purification, directly impacting the yield of the desired mono-allylated product.[2]

Diagram: Primary Synthesis Pathway and Byproduct Formation

G start trans-2,5-Dimethylpiperazine product (2R,5S)-1-Allyl-2,5-dimethylpiperazine (Desired Mono-alkylation Product) start->product 1.0 eq. Allyl Bromide (Controlled Addition) reagent Allyl Bromide (CH₂=CHCH₂Br) byproduct 1,4-Diallyl-2,5-dimethylpiperazine (Di-alkylation Byproduct) product->byproduct Excess Allyl Bromide or Poor Control

Caption: Core reaction pathway and the competing di-alkylation side reaction.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My yield is significantly reduced by the formation of 1,4-diallyl-2,5-dimethylpiperazine. How can I minimize this byproduct?

A1: The formation of the di-allylated byproduct is a classic challenge in piperazine chemistry, arising from the fact that the mono-allylated product is still a nucleophilic secondary amine. Published studies have reported this byproduct accounting for up to 20% of the material, representing a major loss in efficiency.[2] Controlling the reaction to favor mono-alkylation is paramount.

Causality: The second nitrogen on the piperazine ring remains reactive after the first allylation. If the concentration of the alkylating agent (allyl bromide) is too high or the reaction conditions are too harsh, this second reaction will compete effectively with the first.

Mitigation Strategies:

  • Stoichiometric Control: The most critical factor is the molar ratio of reactants. Using a slight excess of the trans-2,5-dimethylpiperazine relative to the allyl bromide can statistically favor the alkylation of the more abundant starting material over the newly formed mono-substituted product. However, for valuable chiral precursors, this may not be ideal. The key is to avoid any excess of the allyl halide.

  • Slow Reagent Addition: Adding the allyl bromide dropwise to the solution of piperazine over an extended period is highly effective.[3] This maintains a very low instantaneous concentration of the alkylating agent, ensuring it is more likely to react with the un-allylated piperazine.

  • Temperature Control: Lowering the reaction temperature (e.g., starting at 0 °C and allowing it to slowly warm to room temperature) can decrease the rate of the second alkylation, which often requires a slightly higher activation energy than the first.[4]

  • Solvent and Base Selection: The choice of solvent and base is crucial. Aprotic polar solvents like acetonitrile or DMF are common. The base, typically an inorganic carbonate like K₂CO₃ or an organic base like DIPEA, neutralizes the HBr formed during the reaction.[3] A weaker, non-nucleophilic base is preferable to prevent deprotonation and activation of the mono-substituted product.[4]

ParameterRecommendationRationale
Stoichiometry 1.0 eq. Allyl Bromide to 1.0-1.2 eq. PiperazineAvoids excess alkylating agent available for the second reaction.
Addition Method Slow, dropwise addition of Allyl BromideMaintains low concentration of the electrophile, favoring mono-alkylation.[3]
Temperature 0 °C to Room TemperatureReduces the rate of the competing di-alkylation reaction.[4]
Base K₂CO₃ (Potassium Carbonate)Effective acid scavenger without being overly activating.
Solvent AcetonitrileAprotic polar solvent that facilitates the Sₙ2 reaction.
Q2: I've minimized di-allylation, but my yield of the specific (2R,5S) enantiomer is still poor. What am I missing?

A2: This is a crucial point often overlooked in initial planning. The starting material, trans-2,5-dimethylpiperazine, is a meso compound. While it has chiral centers, the molecule as a whole is achiral due to a plane of symmetry. The two nitrogen atoms are enantiotopic.[5] Therefore, the direct allylation of this starting material will produce a racemic mixture of (2R,5S)-1-allyl-2,5-dimethylpiperazine and (2S,5R)-1-allyl-2,5-dimethylpiperazine in a 1:1 ratio.

Q3: How can I achieve a high yield of the specific (2R,5S) enantiomer?

A3: To overcome the 50% yield barrier, a high-yield enantioconvergent synthesis is the most effective strategy.[1][2] This process involves intentionally creating the racemic mixture, separating the desired enantiomer, and then chemically converting the unwanted enantiomer back into the desired one or its precursor.

Workflow for Enantioconvergent Synthesis:

  • Racemic Synthesis: Perform the mono-allylation of trans-2,5-dimethylpiperazine to produce the racemic mixture of (±)-1-allyl-2,5-dimethylpiperazine.

  • Optical Resolution: Separate the enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as (+)-camphoric acid or a tartaric acid derivative, followed by fractional crystallization.[2]

  • Interconversion of the Unwanted Enantiomer: This is the key to high yield. The unwanted (+)-(2S,5R) enantiomer is not discarded. It is converted back into a useful intermediate that can be reintroduced into the synthesis pipeline.

Diagram: Enantioconvergent Synthesis Workflow

G start trans-2,5-Dimethylpiperazine (Meso) racemic_product Racemic (±)-1-Allyl-2,5-dimethylpiperazine start->racemic_product Mono-Allylation resolution Optical Resolution (e.g., with Chiral Acid) racemic_product->resolution desired Desired (-)-(2R,5S) Enantiomer (Final Product) resolution->desired Isolation unwanted Unwanted (+)-(2S,5R) Enantiomer resolution->unwanted Isolation interconversion Enantiomer Interconversion (Recycling Step) unwanted->interconversion interconversion->start Re-introduce to Synthesis

Caption: Workflow for maximizing yield via enantioconvergent synthesis.

Section 3: Frequently Asked Questions (FAQs)

  • FAQ 1: What are the best analytical methods for monitoring this reaction?

    • Reaction Progress: Thin Layer Chromatography (TLC) is excellent for qualitatively tracking the consumption of the starting material and the appearance of the mono- and di-allylated products. Gas Chromatography-Mass Spectrometry (GC-MS) can provide quantitative ratios of the components in the crude reaction mixture.

    • Enantiomeric Purity: To determine the enantiomeric excess (ee) of your final product after resolution, Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the standard and most reliable method.

  • FAQ 2: Are there alternative routes that avoid the di-alkylation problem altogether?

    • Yes, a common strategy for ensuring mono-alkylation is to use a protecting group.[3] One nitrogen can be protected with a group like Boc (tert-butyloxycarbonyl), the allylation is then performed on the free secondary amine, and the Boc group is subsequently removed. While this adds steps to the synthesis (protection and deprotection), it provides excellent control and can be beneficial in complex syntheses.

  • FAQ 3: Can the 1,4-diallyl-2,5-dimethylpiperazine byproduct be salvaged?

    • Yes. The work by Bergman et al. describes a procedure to recycle the di-allylated byproduct.[2] The process involves a de-allylation step, which can convert the byproduct back into a precursor, significantly improving the overall atom economy of the synthesis. See Protocol 2 below for a detailed methodology.

Section 4: Detailed Experimental Protocols

Protocol 1: Optimized Mono-N-Allylation of trans-2,5-Dimethylpiperazine

This protocol is optimized to minimize the formation of the di-allylated byproduct.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add trans-2,5-dimethylpiperazine (1.1 eq.) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent: Add anhydrous acetonitrile to the flask to create a stirrable slurry.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Dissolve allyl bromide (1.0 eq.) in a small amount of anhydrous acetonitrile and add it to the dropping funnel. Add the allyl bromide solution to the cooled, stirring reaction mixture dropwise over a period of 1-2 hours.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purification: The crude product can be purified by distillation under reduced pressure to separate the mono-allylated product from any unreacted starting material and the higher-boiling di-allylated byproduct.[2]

Protocol 2: Recycling of 1,4-Diallyl-2,5-dimethylpiperazine Byproduct

This protocol is adapted from the literature to convert the byproduct back into a useful intermediate.[2]

  • Setup: In a suitable reaction vessel, combine the isolated 1,4-diallyl-2,5-dimethylpiperazine byproduct (1.0 eq.), glacial acetic acid, and 10% Palladium on Carbon (Pd/C) catalyst in water.

  • Reaction: Heat the mixture to reflux for 3-4 hours. The palladium catalyst facilitates the transfer of the allyl group to a scavenger or its isomerization and subsequent cleavage.

  • Workup: After cooling, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Extraction: Basify the filtrate with a strong base (e.g., NaOH solution) until it is strongly alkaline, then extract with an organic solvent like chloroform (CHCl₃).

  • Purification: Combine the organic extracts, dry over Na₂SO₄, and concentrate. The resulting crude material, containing de-allylated piperazine species, can be purified and reintroduced into the synthesis pipeline.

References

  • Bergman, R., et al. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry, 68(10), 3976-80. [Link]

  • Bergman, R., et al. (2003). Enantioconvergent Synthesis of (−)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. ACS Publications. [Link]

  • Request PDF (2025). Enantioconvergent Synthesis of (−)-( 2R ,5 S )-1Allyl2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. ResearchGate. [Link]

  • Royal Society of Chemistry (2015). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. [Link]

  • Royal Society of Chemistry (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]

  • Zhang, Z., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3082–3085. [Link]

Sources

Optimization

Technical Support Center: Non-Chromatographic Purification of (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of chiral piperazine derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of chiral piperazine derivatives. Here, we address common challenges and provide in-depth guidance on the purification of (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine without resorting to chromatographic techniques. Our focus is on leveraging the principles of diastereomeric salt resolution, a robust and scalable method ideal for producing this key intermediate in high enantiomeric purity[1][2].

Our approach is rooted in providing not just protocols, but a deep understanding of the underlying chemical principles, enabling you to troubleshoot and adapt these methods effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific issues you might encounter during the synthesis and purification process.

Q1: My initial synthesis of racemic (±)-1-Allyl-2,5-dimethylpiperazine from trans-2,5-dimethylpiperazine resulted in a significant amount of the 1,4-diallyl byproduct. How does this affect the resolution, and can I avoid it?

A1: The formation of 1,4-diallyl-2,5-dimethylpiperazine is a common issue in the initial alkylation step and represents a significant loss of material[2]. While its presence can interfere with the subsequent resolution by consuming the starting material, the primary purification challenge it poses is its removal. Fortunately, its purification from the desired mono-allyl product can often be managed by vacuum distillation before proceeding to the resolution step[2].

  • Expert Insight: To minimize the formation of the diallylated product, you can experiment with the stoichiometry of the allyl bromide (or other allylating agent). Using a slight excess of the trans-2,5-dimethylpiperazine relative to the allylating agent can favor mono-alkylation. However, a more robust, non-chromatographic approach involves the resolution of the un-allylated trans-2,5-dimethylpiperazine first, followed by the allylation of the desired enantiomer. This route can offer a cleaner reaction profile.

Q2: I am attempting a diastereomeric salt resolution for the first time. How do I select the right chiral resolving agent and solvent?

A2: This is the most critical decision in the process. The goal is to form a pair of diastereomeric salts where one salt is significantly less soluble than the other in a specific solvent system, allowing it to crystallize preferentially[3][4].

  • Choosing the Resolving Agent: For a basic compound like your piperazine derivative, a chiral acid is the appropriate choice[5][6]. The literature demonstrates that derivatives of tartaric acid and camphoric acid are highly effective for resolving piperazine enantiomers[4][7]. For the resolution of (±)-1-Allyl-2,5-dimethylpiperazine, (+)-camphoric acid has been successfully used[7].

  • Solvent Selection: The ideal solvent (or solvent mixture) should meet several criteria:

    • Differential Solubility: It must provide a large difference in solubility between the two diastereomeric salts[8][9].

    • Good Crystal Formation: It should promote the formation of well-defined, easily filterable crystals, not an oil or an amorphous solid.

    • Moderate Solvation: The desired salt should be sparingly soluble at a lower temperature but reasonably soluble at a higher temperature to allow for recrystallization if needed.

  • Screening Process: An empirical approach is often necessary. Small-scale screening experiments with different resolving agents (e.g., (+)-tartaric acid, (-)-tartaric acid, (+)-dibenzoyl-D-tartaric acid, (+)-camphoric acid) and various solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof) are highly recommended.

Q3: My resolution attempt yielded a crystalline solid, but the enantiomeric excess (e.e.) is low after liberating the free base. What went wrong?

A3: Low enantiomeric excess is a common problem and can stem from several factors.

  • Cause 1: Insufficient Solubility Difference: The most likely cause is that the solubilities of the two diastereomeric salts are too similar in the chosen solvent system[10][11]. The mother liquor remains rich in the "less-soluble" diastereomer, and the precipitated solid is not significantly enriched.

    • Solution: Re-evaluate your solvent system. Try mixtures of solvents to fine-tune polarity. Sometimes a less polar co-solvent can decrease the solubility of both salts but increase the relative difference in solubility.

  • Cause 2: Co-precipitation: Rapid cooling or using a highly supersaturated solution can cause both diastereomers to crash out of solution together[3].

    • Solution: Employ a controlled cooling profile. Allow the solution to cool slowly to room temperature and then further cool in an ice bath or refrigerator. Seeding the solution with a small crystal of the desired pure diastereomeric salt can promote selective crystallization[3].

  • Cause 3: Incomplete Salt Formation: Ensure you are using the correct stoichiometry of the resolving agent. For a diamine like 1-allyl-2,5-dimethylpiperazine, the molar ratio is critical and may require optimization.

  • Troubleshooting Workflow:

    • Take a small sample of your crystalline salt and the mother liquor.

    • Liberate the free base from both samples separately by treating them with a strong base (e.g., NaOH).

    • Extract the free amine and analyze the enantiomeric purity of both fractions (e.g., by chiral HPLC or polarimetry). This will tell you if any separation is occurring and which enantiomer is precipitating.

Q4: After filtering my diastereomeric salt, how do I recover the purified (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine free base?

A4: This is a straightforward acid-base chemistry procedure[12].

  • Dissolution: Suspend the filtered and dried diastereomeric salt in water.

  • Basification: Add a strong aqueous base, such as 2M sodium hydroxide (NaOH) or potassium hydroxide (KOH), until the solution is strongly basic (pH > 12). This neutralizes the chiral acid, breaking the salt and "liberating" your amine as a free base. The chiral resolving agent will remain in the aqueous layer as its sodium or potassium salt.

  • Extraction: Extract the aqueous solution multiple times with an appropriate organic solvent like dichloromethane (DCM), chloroform, or ethyl acetate to move your organic amine into the organic phase[2].

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified oily amine[2].

Experimental Protocols & Workflows

Protocol 1: Diastereomeric Salt Resolution of (±)-1-Allyl-2,5-dimethylpiperazine

This protocol is a generalized procedure based on established methods for resolving chiral amines and piperazines[2][7]. Optimization of solvent and resolving agent is likely required.

Materials:

  • (±)-1-Allyl-2,5-dimethylpiperazine (crude, distilled)

  • Chiral Resolving Agent (e.g., (+)-Camphoric Acid or (+)-Tartaric Acid)

  • Solvent (e.g., Ethanol, Methanol, or Acetone)

  • 2M Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Workflow Diagram:

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Separation cluster_3 Step 4: Liberation of Free Base racemate Racemic (±)-Amine in Solvent mix Mix & Heat to Dissolve racemate->mix resolver Chiral Acid (e.g., (+)-Camphoric Acid) resolver->mix cool Slow Cooling & Crystallization mix->cool filter Vacuum Filtration cool->filter solid Solid: Less Soluble Salt ((-)-Amine • (+)-Acid) filter->solid liquid Mother Liquor: More Soluble Salt ((+)-Amine • (+)-Acid) filter->liquid basify Treat with NaOH(aq) solid->basify extract Extract with DCM basify->extract purified Purified (-)-Amine (Free Base) extract->purified

Sources

Troubleshooting

Technical Support Center: Synthesis of N-Allylpiperazines

Welcome to the technical support center for the synthesis of N-allylpiperazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-allylpiperazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific N-alkylation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed protocols, and visual aids to optimize your synthetic strategies and ensure the integrity of your results.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the synthesis of N-allylpiperazines.

Q1: What are the most common side reactions in N-allylpiperazine synthesis?

A1: The primary side reactions are over-alkylation leading to the formation of the N,N'-diallylpiperazine byproduct, and to a lesser extent, potential Hofmann elimination of the quaternary ammonium salt intermediate, especially under harsh basic conditions.[1]

Q2: My reaction is producing a significant amount of the di-substituted byproduct. How can I favor mono-allylation?

A2: To enhance mono-allylation selectivity, several strategies can be employed. A highly effective method is to use a large excess of piperazine (5-10 equivalents) relative to the allyl halide.[2] This statistically favors the reaction of the electrophile with an unsubstituted piperazine. Another robust strategy is the use of a mono-protected piperazine , such as N-Boc-piperazine, which physically blocks one nitrogen from reacting.[3][4]

Q3: I'm observing a complex mixture of products and low yield. What are the likely causes?

A3: A complex product mixture often points to issues with reaction conditions. High temperatures and prolonged reaction times can promote di-alkylation.[1] The choice of base is also critical; a strong base can lead to undesired side reactions. Additionally, the purity of your starting materials, particularly the allyl halide, is crucial, as impurities can lead to unexpected byproducts.

Q4: How can I effectively remove the unreacted piperazine and the di-allylated byproduct from my desired N-allylpiperazine?

A4: An acid-base extraction is a powerful technique for purification. By dissolving the crude mixture in an organic solvent and extracting with an acidic aqueous solution (e.g., 1M HCl), the basic piperazine and its mono- and di-allylated derivatives will move to the aqueous layer as their hydrochloride salts, leaving non-basic impurities behind.[5] Subsequent careful basification and extraction or column chromatography can then be used to separate the mono- and di-allylated products based on their differing polarities.

II. Troubleshooting Guide: In-Depth Solutions

This guide provides a more detailed analysis of specific problems, their root causes, and actionable solutions.

Problem 1: Excessive Formation of N,N'-Diallylpiperazine

Root Cause Analysis:

The two nitrogen atoms in piperazine have comparable nucleophilicity, making di-substitution a common challenge.[2] The mono-allylated product is often still nucleophilic enough to react with the remaining allyl halide, especially under forcing conditions.[1]

Solutions & Mitigation Strategies:

  • Stoichiometric Control: As highlighted in the FAQs, using a significant excess of piperazine is the simplest method to statistically favor mono-alkylation.[2]

  • Slow Addition of Allyl Halide: Adding the allyl halide dropwise to the reaction mixture at a controlled temperature can help maintain a low concentration of the electrophile, thereby reducing the likelihood of the mono-substituted product reacting further.[2]

  • Use of Protecting Groups: Mono-protection of piperazine with groups like Boc (tert-butyloxycarbonyl) is a highly reliable method to ensure mono-substitution.[3][4] The protecting group can be removed in a subsequent step.

  • In Situ Mono-protonation: A clever strategy involves the in-situ formation of piperazine monohydrochloride by using a mixture of piperazine and piperazine dihydrochloride.[3] The mono-protonated species is less nucleophilic, effectively "protecting" one nitrogen and favoring mono-alkylation on the free basic nitrogen.[3]

Problem 2: Potential for Hofmann Elimination

Root Cause Analysis:

While less common with simple N-allylation, the potential for Hofmann elimination exists, particularly if the reaction proceeds to the quaternary ammonium salt stage (over-alkylation with a third equivalent of allyl halide). Under basic conditions, this intermediate can undergo elimination to form a non-piperazine-containing alkene. Hofmann elimination is an elimination reaction of an amine that results in the formation of the least stable (least substituted) alkene, known as the Hofmann product.[6][7][8] This occurs because the bulky quaternary ammonium leaving group directs the base to abstract the most sterically accessible proton.[6][9]

Solutions & Mitigation Strategies:

  • Control of Stoichiometry: Strictly controlling the stoichiometry to a 1:1 ratio (or with excess piperazine) of allyl halide to the reactive nitrogen of piperazine minimizes the formation of the quaternary ammonium salt precursor.

  • Choice of Base: Employing a non-nucleophilic, sterically hindered base can favor the desired SN2 reaction over elimination. If a base is required to scavenge the generated acid, potassium carbonate is a common choice.[10] Avoid strong, non-hindered bases like hydroxides if quaternary salt formation is a concern.

  • Temperature Control: Lowering the reaction temperature can disfavor the higher activation energy pathway of elimination relative to substitution.[1]

III. Experimental Protocols & Data

Protocol 1: Mono-N-Allylation of Piperazine Using Excess Piperazine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Piperazine (10 equivalents)

  • Allyl bromide (1 equivalent)

  • Potassium carbonate (2 equivalents)

  • Acetonitrile (solvent)

Procedure:

  • To a round-bottom flask, add piperazine and acetonitrile.

  • Add potassium carbonate to the solution.

  • Slowly add allyl bromide to the mixture at room temperature while stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or LC-MS.[2]

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product using column chromatography to separate the desired mono-allylated product from excess piperazine and any di-allylated byproduct.

Protocol 2: Mono-N-Allylation Using N-Boc-Piperazine

Materials:

  • N-Boc-piperazine (1.2 equivalents)

  • Allyl bromide (1 equivalent)

  • Potassium carbonate (2 equivalents)

  • Acetonitrile (solvent)

Procedure:

  • To a round-bottom flask, add N-Boc-piperazine, potassium carbonate, and acetonitrile.

  • Add allyl bromide to the mixture.

  • Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Filter the mixture and concentrate the solvent.

  • The crude N-Boc-N'-allylpiperazine can be purified by column chromatography.

  • The Boc group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane to yield the final N-allylpiperazine.[11]

Table 1: Influence of Reaction Parameters on Selectivity
ParameterConditionEffect on Mono-allylationEffect on Di-allylationRecommendation
Stoichiometry (Piperazine:Allyl Halide) 1:1LowHighNot recommended for direct synthesis
5:1HighLowGood starting point
10:1Very HighVery LowOptimal for maximizing mono-selectivity[2]
Temperature Room TemperatureFavorableMinimizedRecommended starting point
RefluxCan decrease selectivityIncreased rate[1]Use with caution, monitor closely
Base K₂CO₃EffectiveMinimal side reactionsStandard choice[10]
Et₃NEffectiveCan promote quaternizationUse with care
Strong Bases (e.g., NaH, NaOH)EffectiveIncreased risk of eliminationGenerally not recommended

IV. Visualizing Reaction Pathways

Diagram 1: Desired vs. Side Reaction in N-Allylation of Piperazine

G cluster_0 Reaction Pathways piperazine Piperazine mono_allyl N-Allylpiperazine (Desired Product) piperazine->mono_allyl 1st Alkylation (Fast) allyl_halide Allyl Halide allyl_halide->mono_allyl di_allyl N,N'-Diallylpiperazine (Over-alkylation Byproduct) mono_allyl->di_allyl 2nd Alkylation (Slower, competing) allyl_halide_2 Allyl Halide allyl_halide_2->di_allyl

Caption: Competing pathways in the N-allylation of piperazine.

Diagram 2: Troubleshooting Logic for Poor Mono-Allylation Selectivity

G start Low Yield of Mono-Allylpiperazine? check_stoich Check Piperazine:Allyl Halide Ratio start->check_stoich is_excess Is Piperazine in Large Excess (≥5 eq)? check_stoich->is_excess increase_excess Increase Piperazine Excess to 10 eq is_excess->increase_excess No check_temp Review Reaction Temperature is_excess->check_temp Yes increase_excess->check_temp is_high_temp Is Temperature Elevated? check_temp->is_high_temp lower_temp Lower Temperature to Room Temperature is_high_temp->lower_temp Yes use_protection Consider Using Mono-Protected Piperazine (e.g., N-Boc-piperazine) is_high_temp->use_protection No success Improved Selectivity lower_temp->success use_protection->success

Caption: Decision tree for troubleshooting poor mono-allylation.

V. References

  • BenchChem. (2025). Technical Support Center: Optimizing N-Arylpiperazine Synthesis.

  • BenchChem. (2025). Technical Support Center: Optimizing Piperazine Synthesis.

  • Ambeed.com. Reactions of Piperazines.

  • Wikipedia. Hofmann elimination.

  • BenchChem. (2025). Preventing di-substitution in piperazine N-alkylation reactions.

  • Chemistry Steps. The Hofmann Elimination.

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.

  • Chad's Prep. (n.d.). 22.4 Hofmann Elimination and Cope Elimination.

  • National Institutes of Health. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.

  • BYJU'S. (n.d.). Hofmann Elimination.

  • Allen Overseas. (n.d.). Hofmann Elimination Reaction | Definition, Mechanism & Applications.

  • McManus, J. B., Onuska, N. P. R., Jeffreys, M. S., Goodwin, N. C., & Nicewicz, D. A. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679–683.

  • ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines.

  • National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.

  • ResearchGate. (n.d.). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent | Request PDF.

  • Preprints.org. (2022). Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization.

  • PubMed. (2015). Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation.

  • RSC Publishing. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives.

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.

Sources

Optimization

Technical Support Center: 2,5-Dimethylpiperazine Isomer Separation

Welcome to the technical support guide for the separation of cis- and trans-2,5-dimethylpiperazine isomers. This document provides researchers, scientists, and drug development professionals with in-depth protocols, trou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the separation of cis- and trans-2,5-dimethylpiperazine isomers. This document provides researchers, scientists, and drug development professionals with in-depth protocols, troubleshooting advice, and answers to frequently asked questions (FAQs). The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible outcomes in your laboratory.

Introduction: The Challenge of Stereoisomer Separation

2,5-Dimethylpiperazine is a key heterocyclic scaffold in medicinal chemistry.[1] Its synthesis, typically via the cyclization of 2-aminopropanol-1, yields a mixture of cis and trans stereoisomers.[2] The distinct three-dimensional arrangement of the methyl groups in these isomers leads to different physicochemical properties and biological activities. Consequently, their effective separation is a critical step in the development of pharmacologically active compounds. This guide details the primary methods for achieving high-purity separation of these isomers.

Physicochemical Property Comparison

Understanding the differences in the physical properties of the cis and trans isomers is fundamental to selecting and optimizing a separation strategy. The trans isomer, with its higher symmetry and more stable chair conformation (methyl groups in equatorial positions), exhibits a significantly higher melting point and different solubility profile compared to the cis isomer.[3][4]

Propertytrans-2,5-Dimethylpiperazinecis-2,5-DimethylpiperazineRationale for Difference
Melting Point 115-118 °CLower (Not specified, but implied by separation methods)The higher symmetry of the trans isomer allows for more efficient packing in the crystal lattice, leading to a higher melting point.
Boiling Point 162-165 °C~165.9 °C (for mixed isomers)[5]Boiling points are very close, making standard distillation ineffective for separation.
Solubility Lower in non-polar organic solvents (e.g., acetone) at reduced temperatures.[2]Higher in non-polar organic solvents compared to the trans isomer.Differences in polarity and crystal lattice energy affect solubility.
Conformation Predominantly chair conformation with equatorial methyl groups.[3][4]Less stable conformation.The diaxial interactions in the cis isomer make it sterically less favorable.

Part 1: Separation Methodologies & Protocols

The two most effective and widely used methods for separating cis- and trans-2,5-dimethylpiperazine are fractional crystallization and chromatography.

Method 1: Fractional Crystallization

Principle: This technique exploits the significant difference in melting points and solubility between the two isomers.[6] The trans isomer, being less soluble in certain organic solvents at lower temperatures, can be selectively crystallized from a solution containing both isomers.[2]

This protocol is based on a well-established industrial method.[2]

Objective: To isolate the trans-2,5-dimethylpiperazine isomer from a cis/trans mixture.

Materials:

  • Mixture of cis- and trans-2,5-dimethylpiperazine

  • Dry Acetone (ACS grade or higher)

  • Crystallization dish or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Low-temperature bath (ice-salt or cryocooler)

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Dissolve the crude mixture of 2,5-dimethylpiperazine isomers in a minimal amount of dry acetone at room temperature. Stir until the solid is fully dissolved.

  • Cooling & Crystallization: Slowly cool the solution in a low-temperature bath. Aim for a gradual temperature reduction to promote the formation of well-defined crystals. The trans isomer will begin to crystallize out of the solution.

  • Isolation: Once a substantial amount of precipitate has formed, filter the cold suspension quickly through a Büchner funnel under vacuum to separate the crystalline trans isomer.

  • Washing: Wash the collected crystals with a small amount of ice-cold dry acetone to remove any residual mother liquor containing the cis isomer.

  • Drying: Dry the purified trans-2,5-dimethylpiperazine crystals under vacuum.

  • Purity Assessment: Determine the purity of the isolated trans isomer and the composition of the remaining mother liquor (now enriched in the cis isomer) using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

G cluster_workflow Fractional Crystallization Workflow A 1. Dissolve Isomer Mixture in Acetone B 2. Slow Cooling (e.g., Ice Bath) A->B C 3. Selective Crystallization of trans Isomer B->C D 4. Vacuum Filtration C->D E Solid: trans-Isomer Crystals D->E Collect F Filtrate: cis-Isomer Enriched D->F Separate G 5. Wash with Cold Acetone E->G H 6. Dry Crystals G->H I Pure trans-Isomer H->I

Caption: Workflow for separating trans-2,5-dimethylpiperazine.

Method 2: Chromatographic Separation

Principle: While fractional crystallization is effective for the bulk separation of the trans isomer, chromatographic methods offer higher resolution and are suitable for isolating the cis isomer from the mother liquor or for analytical-scale separation. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the scale and required purity.

GC can be a powerful tool for both the analytical and preparative separation of these isomers, especially when derivatization is employed to enhance volatility and selectivity.[8][9]

Recommended GC Conditions (starting point):

  • Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX) or a chiral stationary phase, is recommended for resolving the isomers.[9]

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 220-240 °C.[10]

  • Oven Program: Start with an initial temperature of ~80 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

  • Detector: Flame Ionization Detector (FID).

Reverse-phase HPLC can separate the isomers based on differences in their polarity.[11]

Recommended HPLC Conditions:

  • Column: Phenyl-Hexyl or C18 stationary phase.[11]

  • Mobile Phase: A gradient of methanol in water is often effective. For example, a 5% to 60% methanol gradient over 50 minutes has been shown to provide good separation.[11]

  • Detector: UV detector at a low wavelength (e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD).

G cluster_logic Separation Method Selection Logic Start Isomer Mixture Decision1 Need Bulk trans-Isomer? Start->Decision1 Goal Goal: Isolate Pure Isomer(s) Method1 Fractional Crystallization Decision1->Method1 Yes Decision2 Need High Purity cis-Isomer or Analytical Separation? Decision1->Decision2 No Output1 Pure trans-Isomer Method1->Output1 Method2 Chromatography (GC/HPLC) Decision2->Method2 Yes Output2 Pure cis- and/or trans-Isomer Method2->Output2 Output1->Goal Output2->Goal

Caption: Decision tree for choosing a separation method.

Part 2: Troubleshooting and FAQs

Q1: My fractional crystallization yield of the trans isomer is very low. What could be the cause?

A1:

  • Insufficient Cooling: Ensure your cooling bath is reaching a low enough and stable temperature. Inconsistent temperatures can cause the crystallized product to go back into solution.

  • Solvent Volume: You may have used too much acetone. This will keep more of the trans isomer in solution even at low temperatures. Try reducing the initial solvent volume. The goal is to create a saturated or near-saturated solution at room temperature.

  • Cooling Rate: Cooling the solution too quickly can lead to the formation of small, impure crystals or an oil. A slow, gradual cooling process is crucial for obtaining high-purity crystals.

Q2: I'm not getting good separation of the isomers on my GC. What should I try?

A2:

  • Column Choice: Your column may not be suitable. The polarity of the stationary phase is critical. For these amine compounds, a column designed for basic compounds or a polar column like a WAX phase is often necessary.

  • Temperature Program: Optimize your oven temperature program. A slower ramp rate can often improve resolution between closely eluting peaks.

  • Derivatization: Consider derivatizing the piperazine nitrogens (e.g., acylation). This can improve peak shape and may enhance the separation between the isomers.

Q3: How can I confirm the identity of the separated cis and trans isomers?

A3:

  • NMR Spectroscopy: Proton (¹H) and Carbon (¹³C) NMR are definitive methods. The chemical shifts and coupling constants, particularly for the methyl groups and the protons on the piperazine ring, are distinct for the cis and trans isomers due to their different magnetic environments.[11][12] The trans isomer, with its higher symmetry, will generally show a simpler spectrum.

  • Melting Point: A sharp melting point corresponding to the literature value (115-118 °C) is a strong indicator of the pure trans isomer. The cis isomer will have a different, lower melting point.

Q4: Can the synthesis conditions be altered to favor one isomer over the other?

A4: Yes, the reaction temperature during the cyclization of 2-aminopropanol-1 can influence the isomer ratio. Lower reaction temperatures (e.g., around 150 °C) tend to favor the formation of the thermodynamically more stable trans isomer.[2] Conversely, higher temperatures can lead to an increased proportion of the cis isomer.[2]

Q5: After crystallization, my mother liquor is enriched with the cis isomer. How can I purify it?

A5: The mother liquor is an ideal candidate for chromatographic purification. Since the bulk of the trans isomer has been removed, a smaller-scale preparative HPLC or flash chromatography run will be more efficient for isolating the cis isomer in high purity.

References

  • M. A. T. M. van der Meijden, et al. (2023). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. Marine Drugs. Available at: [Link]

  • Dow Chemical Co. (1958). Preparation of 2,5-dimethylpiperazine. U.S. Patent 2,861,994.
  • National Center for Biotechnology Information. (n.d.). 2,5-Dimethylpiperazine. PubChem Compound Database. Retrieved from [Link]

  • Landolsi, A., & Abid, S. (2021). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate.
  • Stewart, C. D., & White, N. G. (2023).
  • Stewart, C. D., & White, N. G. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Piperazine, 2,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Mimura, M., et al. (2018). Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation.
  • Reimann, S., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances.
  • LookChem. (n.d.). trans-2,5-Dimethylpiperazine. Retrieved from [Link]

  • ResearchGate. (2018). Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation. Request PDF. Available at: [Link]

  • BASF AG. (1999). Process for the preparation of cis-2,6-dimethylpiperazine. German Patent DE19907829A1.
  • National Center for Biotechnology Information. (n.d.). (2S,5S)-2,5-dimethylpiperazine. PubChem Compound Database. Retrieved from [Link]

  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2021). Detection method of 1- [2- (2, 4-dimethyl-thiophenyl) -phenyl ] piperazine and isomer thereof. Chinese Patent CN113125586A.
  • National Institute of Standards and Technology. (n.d.). Piperazine, 2,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Jiangsu Hengrui Medicine Co., Ltd. (2022). Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography. Chinese Patent CN115436528B.
  • Abid, S., et al. (2017). Crystal structure and Hirshfeld surface analysis of trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II).
  • Wikipedia. (n.d.). Fractional crystallization. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). cis-2,5-dimethylpiperazine. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Diastereoselective Alkylation Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for diastereoselective alkylation reactions. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for diastereoselective alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of stereochemically complex molecules. Our approach moves beyond simple checklists to provide in-depth, mechanistically grounded advice to empower you to optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: My diastereoselectivity is low or non-existent. What are the primary factors to investigate?

Low diastereoselectivity is one of the most common challenges and can arise from several interrelated factors. A systematic approach is crucial for diagnosis.

  • Enolate Geometry: The foundation of high diastereoselectivity is the controlled formation of a single enolate geometry ((E) or (Z)).[1] A mixture of geometries will lead to multiple competing reaction pathways and a poor diastereomeric ratio (d.r.). The choice of base, counterion, and solvent are all critical in controlling enolate geometry.

  • Reaction Temperature: Temperature control is paramount. Generally, lower temperatures (−78 °C is common) increase the energy difference between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product and thus enhancing selectivity.[2] However, there are literature reports of an inverse relationship, where increasing temperature leads to higher selectivity in specific radical systems, highlighting the need for empirical evaluation.[3]

  • Incomplete Deprotonation: If the base is not strong enough or if insufficient equivalents are used, incomplete deprotonation occurs. The remaining starting material can participate in non-selective background reactions, eroding the overall diastereoselectivity.[4]

  • Solvent Effects: The solvent influences the aggregation state of the enolate and the tightness of the transition state. Coordinating solvents like tetrahydrofuran (THF) are often used to form well-defined, chelated transition states, which are essential for high facial selectivity.[5]

Q2: My reaction yield is very low, or I'm only recovering starting material. What went wrong?

Low or no conversion points to fundamental issues with reaction setup or reagent reactivity.

  • Atmospheric Contamination: Enolates are highly basic and sensitive to moisture and oxygen. Ensure all glassware is rigorously flame-dried or oven-dried, and the reaction is conducted under a positive pressure of an inert atmosphere (e.g., Argon or Nitrogen).[6] Solvents and liquid reagents must be appropriately dried and degassed.

  • Poor Enolate Formation: The issue may lie in the deprotonation step. The chosen base (e.g., LDA, NaHMDS) may have degraded. It is best practice to titrate organolithium reagents or use freshly prepared LDA.[6] For some systems, the substrate's α-protons may be less acidic than anticipated, requiring a stronger base or different conditions.

  • Electrophile Reactivity: The alkylating agent may be the problem. Alkyl iodides are generally more reactive than bromides or chlorides.[1] If using a less reactive electrophile, a more nucleophilic enolate (e.g., a sodium or potassium enolate) may be required instead of a lithium enolate.[7]

  • Competitive Elimination: If your electrophile is sterically hindered or prone to elimination (e.g., secondary or tertiary halides), you may form an alkene side product instead of the desired alkylated product.[6]

Q3: I'm observing significant side products like O-alkylation. How can I suppress this?

Enolates are ambident nucleophiles, meaning they can react at either the α-carbon (C-alkylation) or the oxygen (O-alkylation).[1]

  • Hard and Soft Acid-Base (HSAB) Theory: C-alkylation is generally favored by "soft" electrophiles (e.g., alkyl iodides), while "hard" electrophiles (e.g., silyl chlorides, acyl chlorides) favor O-alkylation.

  • Solvent and Counterion: Polar, aprotic solvents can solvate the counterion, leading to a "freer" enolate and increasing the likelihood of O-alkylation. Non-polar solvents and tight ion pairing (often seen with Li⁺) favor C-alkylation.[1][2]

  • Reaction Temperature: Higher temperatures can sometimes favor O-alkylation. Running the reaction at the lowest effective temperature is a good general strategy.

Q4: How do I choose the right chiral auxiliary for my system?

The selection of a chiral auxiliary is critical and depends on the target molecule and desired stereochemical outcome.

  • Evans Oxazolidinones: Derived from readily available amino acids like valine and phenylalanine, these are among the most reliable and widely used auxiliaries for generating syn-aldol adducts and alkylated products.[][9] They form rigid, chelated (Z)-enolates that provide excellent and predictable stereocontrol.[10]

  • Myers' Pseudoephedrine Amides: This system is highly effective for the asymmetric alkylation of carboxylic acids.[11] A key feature is the use of lithium chloride (LiCl) to create a tightly coordinated transition state, leading to high diastereoselectivity.[12][13]

  • SAMP/RAMP Hydrazones: Developed by Enders, (S)- and (R)-1-amino-2-(methoxymethyl)pyrrolidine are used to form chiral hydrazones from ketones and aldehydes, enabling their highly diastereoselective alkylation.[][11]

Q5: How do I properly remove the chiral auxiliary without racemization?

The final, critical step is removing the auxiliary without compromising the newly formed stereocenter.

  • Mild Cleavage Conditions: Vigorous conditions, such as strong acid at high temperatures, can cause epimerization at the α-carbon via keto-enol tautomerism.[14]

  • Standard Procedures:

    • Evans Auxiliaries: Mild hydrolysis with lithium hydroperoxide (LiOOH) is a standard method to yield the carboxylic acid.[9][15] Reductive cleavage with agents like LiBH₄ or LiAlH₄ can provide the corresponding alcohol.[16]

    • Myers' Auxiliary: The amide can be cleaved to the carboxylic acid, alcohol, or ketone using various reagents, including organolithiums or lithium aminoborohydride.[13]

In-Depth Troubleshooting Guides

Guide 1: Systematic Optimization of Diastereoselectivity

When initial attempts yield a poor d.r., a systematic optimization of reaction parameters is necessary. The following table outlines the key variables and their expected effects.

ParameterVariationRationale & Expected Outcome
Temperature Decrease from -20 °C to -78 °C or -100 °CPrimary Action. Lowering the temperature increases the free energy difference (ΔΔG‡) between the two diastereomeric transition states, enhancing selectivity for the lower-energy pathway.[2]
Base / Counterion Switch from LDA (Li⁺) to NaHMDS (Na⁺) or KHMDS (K⁺)The counterion significantly affects enolate aggregation and reactivity.[7] Lithium enolates are often well-chelated and provide good selectivity. Larger, "softer" cations like Na⁺ or K⁺ can lead to more reactive, "naked" enolates, which may be necessary for less reactive electrophiles but can sometimes alter selectivity.
Solvent Screen THF, Diethyl Ether, Toluene, DCMThe solvent's coordinating ability is critical. THF is a good starting point due to its ability to solvate the metal cation and favor a well-defined chelated transition state. Less coordinating solvents like toluene may be beneficial in some cases, while others may disrupt the necessary chelation.[5]
Additive (for Myers) Ensure LiCl is anhydrous and in excess (≥6 eq.)In the Myers alkylation, LiCl is not a spectator. It is crucial for forming the rigid, six-membered chelate that dictates the stereochemical outcome.[6][12] Ensure it is rigorously dried (e.g., flame-dried under vacuum).
Electrophile Switch from R-Br to R-I; check purityAlkyl iodides are more reactive and can often be used at lower temperatures, which benefits selectivity.[1] Ensure the electrophile is pure and free of acidic contaminants that could quench the enolate.
Visual Guide 1: The Origin of Stereocontrol in Evans Alkylations

The high diastereoselectivity of Evans N-acyl oxazolidinone alkylations is explained by the Zimmerman-Traxler transition state model. The lithium or sodium counterion chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, forcing the formation of a rigid, planar six-membered ring. The bulky substituent on the auxiliary (e.g., isopropyl or benzyl) effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered face.

Caption: Chelation model showing facial blocking by the chiral auxiliary.

Visual Guide 2: Troubleshooting Workflow for Low Diastereoselectivity

Troubleshooting_Workflow start Low Diastereomeric Ratio (d.r.) Observed check_temp Is reaction run at ≤ -78 °C? start->check_temp lower_temp Action: Lower temperature to -100 °C check_temp->lower_temp No check_enolate Is enolate formation clean and complete? check_temp->check_enolate Yes lower_temp->check_enolate check_base Action: Check base quality. Titrate n-BuLi, use fresh LDA. Consider Na/KHMDS. check_enolate->check_base No check_solvent Screen Solvents check_enolate->check_solvent Yes check_base->check_solvent solvent_action Action: Confirm anhydrous THF. Try Et₂O or Toluene. check_solvent->solvent_action check_additive Using Myers Auxiliary? check_solvent->check_additive additive_action Action: Ensure ≥6 eq. of rigorously dried LiCl is used. check_additive->additive_action Yes final_check Re-evaluate Substrate & Electrophile Sterics check_additive->final_check No additive_action->final_check

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of Chiral Intermediates for Opioid Ligands

Welcome to the Technical Support Center for the scalable synthesis of chiral intermediates crucial for the development of opioid ligands. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scalable synthesis of chiral intermediates crucial for the development of opioid ligands. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereoselective synthesis on an industrial scale. Here, we address common challenges encountered during process development and scale-up, offering practical, field-proven solutions and in-depth explanations to ensure the robust and efficient production of enantiomerically pure intermediates.

I. Troubleshooting Guide: Navigating Common Scale-Up Challenges

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.

Asymmetric Catalysis & Synthesis

Q1: We are observing a significant drop in enantiomeric excess (ee) and overall yield upon scaling up our asymmetric hydrogenation reaction. What are the likely causes and how can we troubleshoot this?

A1: A decrease in enantioselectivity and yield during the scale-up of asymmetric hydrogenations is a common challenge.[1][2] The primary factors to investigate are mass transfer limitations, temperature control, and catalyst deactivation.

  • Mass Transfer (Gas-Liquid): On a larger scale, ensuring efficient mixing of the hydrogen gas, substrate, and catalyst in the solvent becomes more difficult. Poor gas dispersion can lead to localized areas of low hydrogen concentration, slowing down the reaction and potentially promoting side reactions or catalyst decomposition.

    • Troubleshooting:

      • Agitation and Impeller Design: Evaluate the efficiency of your reactor's agitation system. The type of impeller (e.g., Rushton turbine, pitched blade) and the agitation speed are critical. Consider performing engineering studies to model and optimize mixing.

      • Hydrogen Sparging: Ensure your hydrogen delivery system provides fine bubbles for a larger surface area of contact. A sparger with smaller pore sizes can be beneficial.

      • Headspace Pressure: Increasing the hydrogen pressure can improve its solubility in the reaction medium, but this must be done within the safety limits of your equipment.

  • Temperature Control: Exothermic asymmetric hydrogenations that are easily managed in the lab can lead to significant temperature gradients in a large reactor. These "hot spots" can negatively impact catalyst stability and selectivity.

    • Troubleshooting:

      • Reactor Heat Transfer: Assess the heat transfer capabilities of your reactor. Ensure the jacket fluid is at the correct temperature and flow rate.

      • Controlled Dosing: Instead of adding the substrate all at once, consider a controlled feed to manage the rate of heat evolution.

  • Catalyst Deactivation: Trace impurities in the starting materials or solvent, or exposure to air (oxygen), can poison the chiral catalyst. This issue is often magnified on a larger scale due to the larger quantities of materials being handled.[1]

    • Troubleshooting:

      • Raw Material Purity: Re-evaluate the purity specifications for your starting materials and solvents. Even ppm-level impurities can be detrimental.

      • Inert Atmosphere: Ensure your reactor is thoroughly purged with an inert gas (e.g., nitrogen or argon) before introducing the catalyst and hydrogen. Maintain a positive inert gas pressure throughout the reaction.

      • Catalyst Loading: While it may seem counterintuitive, sometimes a slight increase in catalyst loading on scale-up can compensate for minor deactivation, although this is not the most cost-effective solution.[3]

Q2: Our biocatalytic resolution of a key piperidine intermediate is stalling at around 50% conversion, and we are struggling to isolate the desired enantiomer with high purity. What steps should we take?

A2: Biocatalytic resolutions often face challenges related to enzyme inhibition, equilibrium limitations, and downstream processing.[4] Stalling at 50% conversion is typical for a kinetic resolution where only one enantiomer is reacting.

  • Overcoming Equilibrium and Inhibition:

    • Product Inhibition: The product (the acylated amine or the remaining alcohol) can inhibit the enzyme, slowing down the reaction.

      • Troubleshooting: Consider in-situ product removal (ISPR) techniques. This could involve using a scavenger resin to bind the product or performing the reaction in a biphasic system where the product is extracted into a second solvent phase.

    • Equilibrium: For some enzymatic reactions, the reverse reaction can become significant, limiting the conversion.

      • Troubleshooting: Employing an acylating agent that results in a virtually irreversible reaction is crucial. For example, using vinyl esters as acyl donors is a common strategy.

  • Improving Separation and Purity:

    • Dynamic Kinetic Resolution (DKR): If your starting material can be racemized in situ without degrading, a dynamic kinetic resolution can theoretically achieve a 100% yield of the desired enantiomer.[5] This involves adding a racemization catalyst that is compatible with the enzyme and reaction conditions.

      • Workflow for DKR Development:

        • Enzyme Screening: Identify a highly selective enzyme for the kinetic resolution.

        • Racemization Catalyst Screening: Find a catalyst (e.g., a metal complex) that efficiently racemizes the starting material under conditions where the enzyme is stable.

        • Compatibility Check: Ensure the racemization catalyst and the enzyme do not inhibit or deactivate each other.

    • Downstream Processing: The separation of the product from the unreacted starting material is critical.

      • Troubleshooting:

        • Extraction: Optimize the pH and solvent system for liquid-liquid extraction to selectively separate the acylated product from the unreacted amine.

        • Crystallization: If the product is crystalline, developing a robust crystallization procedure can be highly effective for purification and achieving high enantiomeric purity.

Chiral Chromatography & Purification

Q3: We are experiencing poor resolution and peak tailing when scaling up the chiral HPLC purification of our morphinan intermediate. What are the key parameters to optimize?

A3: Scaling up chiral HPLC requires careful consideration of column packing, mobile phase composition, and loading capacity.[6][7]

  • Column Performance:

    • Poor Resolution: This can be due to a loss of column efficiency.

      • Troubleshooting:

        • Column Packing: Ensure the preparative column is packed uniformly and to the correct density. Voids in the packed bed can lead to significant band broadening.

        • Inlet Frit: Check for blockage of the inlet frit, which can be caused by particulates in the sample or mobile phase.[6][8] Back-flushing the column at a low flow rate can sometimes resolve this.

        • Mobile Phase: Re-optimize the mobile phase composition. Small changes in the ratio of the organic modifier or the type and concentration of the additive can have a large impact on selectivity.[9] For basic opioid intermediates, the addition of a small amount of a basic modifier like diethylamine (DEA) is often necessary to improve peak shape and resolution.[7]

    • Peak Tailing: This is often an issue with basic compounds like many opioid intermediates.

      • Troubleshooting:

        • Additive Concentration: Increase the concentration of the basic additive in the mobile phase.

        • Sample Solvent: Dissolve the sample in the mobile phase whenever possible. Injecting in a stronger solvent can cause peak distortion.[7]

  • Loading Capacity: Overloading the column is a common cause of poor performance in preparative chromatography.

    • Troubleshooting:

      • Loading Study: Perform a loading study to determine the maximum amount of sample that can be injected without sacrificing resolution.

      • Sample Concentration: Optimize the concentration of the sample in the injection solvent. A lower concentration may improve peak shape.

Table 1: Troubleshooting Chiral HPLC Scale-Up Issues

Issue Potential Cause Troubleshooting Steps
Poor Resolution Inefficient column packing, incorrect mobile phase, column overloadCheck column packing, re-optimize mobile phase and additives, perform a loading study
Peak Tailing Secondary interactions with silica, inappropriate additive concentrationAdd/increase basic modifier (e.g., DEA), dissolve sample in mobile phase
High Backpressure Blocked inlet frit, precipitated sampleBack-flush column, filter sample and mobile phase, check sample solubility in mobile phase[6]
Inconsistent Retention Times Inadequate column equilibration, mobile phase composition changesFlush with sufficient column volumes of new mobile phase, prepare fresh mobile phase daily[7]
Crystallization-Based Resolution

Q4: We are attempting a crystallization-induced asymmetric transformation (CIAT) to isolate a single diastereomer of our opioid precursor, but the enrichment of the desired diastereomer is inconsistent. How can we improve the robustness of this process?

A4: Crystallization-induced asymmetric transformations are powerful but sensitive processes that rely on the interplay between crystallization and in-situ epimerization.[10] Inconsistency often points to issues with controlling these two phenomena.

  • Controlling Epimerization: The rate of epimerization in solution must be faster than the rate of crystallization of the undesired diastereomer.

    • Troubleshooting:

      • Base/Acid Catalyst: The concentration and strength of the catalyst used for epimerization are critical. Screen different catalysts and concentrations to find the optimal conditions.

      • Temperature: Temperature affects both the rate of epimerization and the solubility of the diastereomers. A carefully controlled temperature profile is often necessary.

  • Controlling Crystallization:

    • Supersaturation: The level of supersaturation must be carefully controlled to promote the crystallization of the desired diastereomer while keeping the undesired one in solution.

      • Troubleshooting:

        • Solvent System: Screen different solvent and anti-solvent systems to find one that provides a significant solubility difference between the two diastereomers.

        • Seeding: A robust seeding strategy is crucial. The amount, size, and crystalline form of the seed crystals can significantly impact the outcome.

        • Cooling Profile: A linear cooling profile may not be optimal. A controlled, non-linear cooling profile can provide better control over supersaturation.

Workflow for Optimizing CIAT:

CIAT_Optimization cluster_SolutionPhase Solution Phase Dynamics cluster_SolidPhase Solid Phase Control Epimerization Optimize Epimerization (Catalyst, Temperature) Crystallization Control Crystallization (Solvent, Cooling, Seeding) Epimerization->Crystallization Ensure Epimerization > Crystallization Rate Solubility Determine Solubility Curves of Both Diastereomers Solubility->Crystallization Define Metastable Zone Isolation Filter and Dry Desired Diastereomer Crystallization->Isolation End Single Pure Diastereomer Isolation->End Start Diastereomeric Mixture in Solution Start->Epimerization Start->Solubility

II. Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using biocatalysis for the synthesis of chiral opioid intermediates compared to traditional chemical methods?

A1: Biocatalysis offers several key advantages, particularly in the context of green chemistry and process efficiency:

  • High Enantioselectivity: Enzymes are often highly specific, leading to products with very high enantiomeric excess, reducing the need for extensive chiral purification.[11]

  • Mild Reaction Conditions: Biocatalytic reactions are typically run under mild conditions (ambient temperature and pressure, neutral pH), which can prevent the degradation of sensitive functional groups present in complex opioid precursors.[11]

  • Reduced Environmental Impact: The use of aqueous media and biodegradable catalysts aligns with green chemistry principles, reducing solvent waste and the use of heavy metal catalysts.[12]

  • Potential for DKR: As mentioned earlier, enzymes can be integrated into dynamic kinetic resolution processes to overcome the 50% yield limit of traditional kinetic resolutions.[4]

Q2: When should we consider a total synthesis approach versus a semi-synthesis from natural opiates like thebaine?

A2: The choice between total and semi-synthesis depends on several factors, including the complexity of the target molecule, the availability of starting materials, and cost considerations.

  • Semi-synthesis: This is often the more established and cost-effective route for many traditional opioids, as natural products like thebaine provide the complex morphinan core structure.[13][14] However, it can be limiting if novel modifications are desired at positions that are difficult to functionalize selectively.

  • Total Synthesis: A total synthesis approach offers greater flexibility in designing novel opioid ligands with unnatural stereochemistry or substitutions that are not accessible through semi-synthesis.[15][16][17] While historically more expensive and lengthy, recent advances have made total synthesis more practical and scalable.[15][18] For instance, the Fukuyama and Rice syntheses represent significant progress in making total synthesis more efficient.[17][19]

Q3: What are the critical safety considerations when scaling up reactions involving potent opioid intermediates?

A3: Safety is paramount when working with highly potent compounds.

  • Containment: All operations should be conducted in appropriately designed containment facilities (e.g., fume hoods, glove boxes, or isolated suites) to prevent operator exposure.

  • Personal Protective Equipment (PPE): Appropriate PPE, including respirators, specialized gloves, and disposable lab coats, is mandatory.

  • Handling Procedures: Develop and strictly follow standard operating procedures (SOPs) for handling, weighing, and transferring potent compounds to minimize the risk of aerosolization and spills.

  • Decontamination: Have validated decontamination procedures in place for all equipment and surfaces.

  • Emergency Preparedness: Ensure that all personnel are trained on emergency procedures and that opioid antagonists like naloxone are readily available in case of accidental exposure.

III. Experimental Protocols

Protocol 1: General Procedure for Chiral HPLC Method Screening

This protocol provides a starting point for screening chiral stationary phases (CSPs) for the separation of a new chiral opioid intermediate.

  • Sample Preparation: Dissolve the racemic sample in a suitable solvent (e.g., ethanol or isopropanol) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter.

  • Column Selection: Begin with a small library of chiral columns with broad applicability, such as those based on polysaccharide derivatives (e.g., amylose or cellulose tris(3,5-dimethylphenylcarbamate)).[7][20]

  • Initial Mobile Phase (Normal Phase):

    • Start with a simple mobile phase, such as n-Hexane/Isopropanol (90:10 v/v).

    • If the compound is basic, add 0.1% diethylamine (DEA) to the mobile phase to improve peak shape.

  • Initial HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at a suitable wavelength (e.g., 280 nm).

  • Screening and Optimization:

    • Inject the sample onto each column and observe the chromatogram.

    • If no separation is observed, systematically vary the ratio of the alcohol modifier (e.g., 80:20, 70:30).

    • If separation is achieved but resolution is poor (Rs < 1.5), further optimization of the mobile phase (e.g., trying different alcohols like ethanol, or adjusting the additive concentration) is necessary.[9]

IV. References

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies. Retrieved January 14, 2026, from

  • Van Arnum, P. (2011). Advancing Chiral Chemistry in API Synthesis. Pharmaceutical Technology, 35(7). Retrieved January 14, 2026, from

  • Fülöp, F., & Szatmári, I. (2018). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Beilstein Journal of Organic Chemistry, 14, 2366–2395. Retrieved January 14, 2026, from [Link]

  • BenchChem Technical Support Team. (2025, December). Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. BenchChem. Retrieved January 14, 2026, from

  • Asymmetric Synthesis in Industry: From Lab to Market. (2024, September 5). Chiralpedia. Retrieved January 14, 2026, from

  • Orbell, G. B., & Scammells, P. J. (2012). Improved synthesis of 14-hydroxy opioid pharmaceuticals and intermediates. RSC Advances, 2(30), 11318-11325. Retrieved January 14, 2026, from

  • Applying Enzymatic Synthesis for Chiral Molecules. (2019, May 24). Pharma's Almanac. Retrieved January 14, 2026, from

  • Shaw, G. (2007, September 6). Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development. Retrieved January 14, 2026, from

  • The Challenges and Solutions of Chiral Drug Preparation Techniques. (2024, January 16). SCIREA Journal of Chemistry. Retrieved January 14, 2026, from

  • Asymmetric Synthesis of Chiral Alcohols for API Production using Microorganisms - A Mini Review. (2017). Research Journal of Pharmacy and Technology, 10(10), 3616-3620. Retrieved January 14, 2026, from

  • Tufvesson, P., Lima-Ramos, J., Jensen, J. S., Al-Haque, N., Neto, W., & Woodley, J. M. (2011). Process Considerations for the Asymmetric Synthesis of Chiral Amines Using Transaminases. Biotechnology and Bioengineering, 108(7), 1479-1493. Retrieved January 14, 2026, from [Link]

  • Letter, W. (2014, September 17). How can I improve my chiral column resolution? ResearchGate. Retrieved January 14, 2026, from [Link]

  • The Future of Chirality: Challenges and Innovations. (2025, April 12). Chiralpedia. Retrieved January 14, 2026, from

  • Li, G., et al. (2021). Bioinspired Scalable Total Synthesis of Opioids. CCS Chemistry, 3(5), 1845-1855. Retrieved January 14, 2026, from

  • Blackmond, D. G. (2007). Developing Processes for Crystallization-Induced Asymmetric Transformation. Organic Process Research & Development, 11(3), 458-463. Retrieved January 14, 2026, from

  • Umihara, H., Yokoshima, S., Inoue, M., & Fukuyama, T. (2017). Total Synthesis of (-)-Morphine. Chemistry – A European Journal, 23(29), 6993-6995. Retrieved January 14, 2026, from [Link]

  • Coop, A., & Jacobson, A. E. (2009). Recent advances in process development for opiate-derived pharmaceutical agents. Canadian Journal of Chemistry, 87(5), 669-675. Retrieved January 14, 2026, from

  • The DARK Side of Total Synthesis: Strategies and Tactics in Psychoactive Drug Production. (2018). Israel Journal of Chemistry, 58(9-10), 1079-1093. Retrieved January 14, 2026, from

  • Preparative Chiral Chromatography: What can go wrong and how to solve it. (n.d.). Chiral Technologies Europe. Retrieved January 14, 2026, from _

  • Sarpong, R., & Tantillo, D. J. (2018). Asymmetric synthesis of (-)-naltrexone. Journal of the American Chemical Society, 140(44), 14818-14822. Retrieved January 14, 2026, from [Link]

  • CHIRAL Handbook. (n.d.). BGB Analytik. Retrieved January 14, 2026, from

  • Casy, A. F., & Parfitt, R. T. (2014). Opioid Analgesics: Chemistry and Receptors. Springer.

  • Gates, M., & Tschudi, G. (1952). The Synthesis of Morphine. Journal of the American Chemical Society, 74(5), 1109–1110. Retrieved January 14, 2026, from [Link]

  • Turner, N. J. (2004). Chemoenzymatic dynamic kinetic resolution. Current Opinion in Chemical Biology, 8(2), 114-119. Retrieved January 14, 2026, from [Link]

  • Sheldon, R. A., & Woodley, J. M. (2018). Role of Biocatalysis in Sustainable Chemistry. Chemical Reviews, 118(2), 801-838. Retrieved January 14, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Determination of Enantiomeric Excess of (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine

In the landscape of modern drug discovery, particularly in the development of selective therapeutics targeting the central nervous system, the stereochemical purity of molecular intermediates is paramount. The compound (...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the development of selective therapeutics targeting the central nervous system, the stereochemical purity of molecular intermediates is paramount. The compound (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine stands as a critical chiral building block in the synthesis of potent and selective delta-opioid receptor ligands[1][2]. The precise control and accurate measurement of its enantiomeric excess (ee) are not merely procedural formalities; they are foundational to ensuring the desired pharmacological activity and minimizing potential off-target effects of the final active pharmaceutical ingredient.

This guide provides an in-depth comparison of the principal analytical methodologies for determining the enantiomeric excess of (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine. We will delve into the technical nuances of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each section is designed to provide not only a validated protocol but also the underlying scientific rationale, empowering researchers to select and implement the most suitable technique for their specific analytical challenges.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for enantiomeric excess determination due to its broad applicability and high accuracy[3]. The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation[4].

Causality Behind Experimental Choices

For a cyclic diamine like 1-Allyl-2,5-dimethylpiperazine, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice. These phases offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are effective for compounds with amine functionalities. Normal phase chromatography (using non-polar mobile phases) is typically preferred for such analyses as it tends to provide better enantioselectivity for amines compared to reversed-phase conditions. The choice of alcohol modifier (e.g., isopropanol or ethanol) and an amine additive (e.g., diethylamine) in the mobile phase is critical to sharpen peak shape and modulate retention times by competing with the analyte for active sites on the CSP.

Experimental Workflow: Chiral HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s_start Start: Weigh Analyte s_dissolve Dissolve in Mobile Phase (e.g., Hexane/IPA) s_start->s_dissolve s_filter Filter through 0.45 µm PTFE filter s_dissolve->s_filter a_inject Inject onto Chiral HPLC System s_filter->a_inject a_separate Isocratic Elution on Polysaccharide-based CSP a_inject->a_separate a_detect UV Detection (e.g., 220 nm) a_separate->a_detect d_integrate Integrate Peak Areas of Enantiomers a_detect->d_integrate d_calculate Calculate Enantiomeric Excess (% ee) d_integrate->d_calculate

Caption: Workflow for ee determination by Chiral HPLC.

Detailed Protocol: Chiral HPLC
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 1-Allyl-2,5-dimethylpiperazine sample.

    • Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

  • HPLC Conditions:

    • Instrument: A standard HPLC system with a UV detector.

    • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Data Interpretation:

    • Identify the two peaks corresponding to the enantiomers.

    • Integrate the peak area for each enantiomer (Area1 and Area2).

    • Calculate the enantiomeric excess using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100

Method 2: Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers[5]. For compounds like 1-Allyl-2,5-dimethylpiperazine, which have moderate volatility and contain polar amine groups, derivatization is often a necessary step to improve chromatographic performance and achieve baseline separation[6].

Causality Behind Experimental Choices

The primary amino and secondary amino groups in the piperazine ring can cause peak tailing and poor resolution on many GC columns. Derivatization with an agent like trifluoroacetic anhydride (TFAA) converts these polar groups into non-polar trifluoroacetyl amides. This transformation increases the volatility and thermal stability of the analyte and can enhance the chiral recognition on the CSP. Cyclodextrin-based chiral stationary phases are widely used for the separation of derivatized amines, as they provide a chiral cavity into which one enantiomer can fit better than the other, leading to separation.

Experimental Workflow: Chiral GC

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC Analysis cluster_data Data Processing s_start Start: Weigh Analyte s_dissolve Dissolve in Aprotic Solvent (e.g., Dichloromethane) s_start->s_dissolve s_derivatize Add Derivatizing Agent (TFAA) & Heat s_dissolve->s_derivatize s_evaporate Evaporate to Dryness s_derivatize->s_evaporate s_reconstitute Reconstitute in Solvent (e.g., Ethyl Acetate) s_evaporate->s_reconstitute a_inject Inject onto Chiral GC System s_reconstitute->a_inject a_separate Temperature Programmed Separation on Cyclodextrin CSP a_inject->a_separate a_detect Flame Ionization Detector (FID) a_separate->a_detect d_integrate Integrate Peak Areas of Diastereomers a_detect->d_integrate d_calculate Calculate Enantiomeric Excess (% ee) d_integrate->d_calculate

Caption: Workflow for ee determination by Chiral GC.

Detailed Protocol: Chiral GC
  • Derivatization:

    • In a vial, dissolve approximately 1 mg of 1-Allyl-2,5-dimethylpiperazine in 500 µL of dichloromethane.

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial tightly and heat at 60 °C for 30 minutes.

    • Cool the vial to room temperature and evaporate the solvent and excess reagent under a gentle stream of nitrogen.

    • Reconstitute the dry residue in 1 mL of ethyl acetate for GC analysis.

  • GC Conditions:

    • Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: CycloSil-B, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent beta-cyclodextrin-based CSP).

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 270 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 5 °C/min to 200 °C, and hold for 10 minutes.

    • Injection: 1 µL, split ratio 50:1.

  • Data Interpretation:

    • Identify the two peaks corresponding to the derivatized enantiomers.

    • Integrate the peak area for each enantiomer (Area1 and Area2).

    • Calculate the enantiomeric excess using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100

Method 3: NMR Spectroscopy with a Chiral Derivatizing Agent (CDA)

NMR spectroscopy offers a distinct approach for determining enantiomeric excess. Since enantiomers are indistinguishable in a standard achiral NMR environment, a chiral auxiliary is required. A chiral derivatizing agent (CDA) reacts covalently with both enantiomers of the analyte to form a pair of diastereomers. These diastereomers have different spatial arrangements and, therefore, exhibit distinct signals in the NMR spectrum, allowing for their quantification[7][8].

Causality Behind Experimental Choices

Mosher's acid chloride, (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride, is a classic and highly effective CDA for primary and secondary amines[9]. It reacts with the secondary amine of the piperazine ring to form stable diastereomeric amides. The presence of the trifluoromethyl (-CF3) group is particularly advantageous. It provides a clean, singlet signal in the ¹⁹F NMR spectrum, which is a nucleus with 100% natural abundance and a wide chemical shift range, often resulting in baseline-separated signals for the diastereomers with no background interference. ¹H NMR can also be used, typically by observing the methoxy (-OCH3) protons of the Mosher's amide.

Experimental Workflow: NMR with CDA

NMR_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis NMR Analysis cluster_data Data Processing s_start Start: Dissolve Analyte in Deuterated Solvent s_reagent Add Mosher's Acid Chloride & a Non-nucleophilic Base s_start->s_reagent s_react Allow Reaction to Complete at Room Temp s_reagent->s_react a_acquire Acquire Spectrum (¹H or ¹⁹F NMR) s_react->a_acquire d_integrate Integrate Diastereomeric Signals a_acquire->d_integrate d_calculate Calculate Enantiomeric Excess (% ee) d_integrate->d_calculate

Sources

Comparative

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Featuring (2R,5S)-1-Allyl-2,5-dimethylpiperazine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic organic chemistry, the reliable and predictable installation of stereocenters is paramount. Chiral auxiliaries remain a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the reliable and predictable installation of stereocenters is paramount. Chiral auxiliaries remain a cornerstone of asymmetric synthesis, offering a robust and versatile strategy for the creation of enantiomerically pure compounds.[1] This guide provides an in-depth comparison of several prominent chiral auxiliaries, with a special focus on the strategic use of chiral building blocks like (2R,5S)-1-Allyl-2,5-dimethylpiperazine .

While not a classical chiral auxiliary in the sense of being temporarily attached and then removed, (2R,5S)-1-Allyl-2,5-dimethylpiperazine serves as a powerful chiral synthon. Its primary application lies in the synthesis of the highly selective delta-opioid receptor agonist, SNC 80, a compound of significant interest in pharmacological research.[2][3] This guide will therefore compare the synthetic strategy for incorporating this chiral piperazine derivative with alternative, more traditional chiral auxiliary-based methods for the asymmetric synthesis of related chiral amine structures. We will delve into the methodologies of renowned auxiliaries including Evans' oxazolidinones, Oppolzer's sultams, and Enders' hydrazones, providing a comprehensive analysis of their performance, mechanistic underpinnings, and practical considerations.

The Strategic Role of (2R,5S)-1-Allyl-2,5-dimethylpiperazine as a Chiral Building Block

(2R,5S)-1-Allyl-2,5-dimethylpiperazine is a chiral diamine that has found a crucial niche in medicinal chemistry. Its synthesis has been optimized to be efficient and scalable, most notably through an enantioconvergent process starting from the inexpensive trans-2,5-dimethylpiperazine. This process involves an efficient optical resolution and subsequent interconversion of the undesired enantiomer, allowing for the preparation of large quantities of the enantiomerically pure diamine without the need for chromatography.[4]

The principal application of this chiral building block is in the synthesis of SNC 80 and its analogues.[2][3] In this context, the piperazine core is a permanent feature of the final molecule, and its inherent chirality directs the stereochemical outcome of subsequent transformations.

Comparative Analysis of Chiral Strategies

The asymmetric synthesis of chiral amines and related structures can be approached in several ways. Here, we compare the use of a chiral building block with three of the most reliable and widely used chiral auxiliary methods.

StrategyChiral SourceKey Stereochemistry-Inducing StepTypical Diastereomeric Excess (d.e.)Auxiliary Removal Conditions
Chiral Building Block (2R,5S)-1-Allyl-2,5-dimethylpiperazineIncorporation of the chiral piperazineNot applicable (chiral starting material)Not applicable (part of final structure)
Evans' Oxazolidinones Amino acid-derived oxazolidinonesDiastereoselective alkylation of a metal enolate>98%LiOH/H₂O₂, LiAlH₄, etc.[5][6][7]
Oppolzer's Sultams Camphor-derived sultamsDiastereoselective alkylation/reaction of an N-acyl sultam>95%Hydrolysis (e.g., LiOH/H₂O₂) or reductive cleavage (e.g., LiAlH₄)[8]
Enders' Hydrazones (SAMP/RAMP) Proline-derived hydrazonesDiastereoselective alkylation of a lithiated hydrazone>95%Ozonolysis or other oxidative/hydrolytic methods[9][10]

Mechanistic Insights and Rationale

The high degree of stereocontrol exerted by chiral auxiliaries is a direct consequence of their rigid, well-defined transition states.

Evans_Alkylation cluster_0 Formation of Chelated (Z)-Enolate cluster_1 Diastereoselective Alkylation Acyl_Oxazolidinone N-Acyl Oxazolidinone Chelated_Enolate Rigid Chelated (Z)-Enolate Acyl_Oxazolidinone->Chelated_Enolate Deprotonation Base Base (e.g., NaHMDS) Base->Chelated_Enolate Alkylated_Product Alkylated Product (High d.e.) Chelated_Enolate->Alkylated_Product Attack from less hindered face Electrophile Electrophile (R-X) Electrophile->Alkylated_Product

Figure 1: Stereocontrol in Evans' Asymmetric Alkylation.

In the case of Evans' oxazolidinones, the formation of a rigid, metal-chelated (Z)-enolate is key. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite face with high fidelity.[11]

Enders_Hydrazone_Alkylation cluster_0 Formation of Azaenolate cluster_1 Diastereoselective Alkylation SAMP_Hydrazone SAMP/RAMP Hydrazone Azaenolate Chelated Azaenolate SAMP_Hydrazone->Azaenolate Deprotonation LDA LDA LDA->Azaenolate Alkylated_Hydrazone Alkylated Hydrazone (High d.e.) Azaenolate->Alkylated_Hydrazone Attack from less hindered face Electrophile Electrophile (R-X) Electrophile->Alkylated_Hydrazone

Figure 2: Stereocontrol in Enders' Hydrazone Alkylation.

Enders' hydrazone methodology relies on the formation of a lithiated azaenolate. The stereochemistry is controlled by the chelation of the lithium cation by the methoxymethyl group of the SAMP or RAMP auxiliary, which forces the electrophile to approach from the less sterically encumbered side.

Experimental Protocols

Strategy 1: Synthesis of SNC 80 using (2R,5S)-1-Allyl-2,5-dimethylpiperazine

SNC80_Synthesis Start (2R,5S)-1-Allyl-2,5-dimethylpiperazine Step1 Reaction with 4-(bromomethyl)benzonitrile Start->Step1 Intermediate1 Piperazine-benzonitrile adduct Step1->Intermediate1 Step2 Grignard reaction with 3-methoxybenzaldehyde Intermediate1->Step2 Intermediate2 Diastereomeric alcohol mixture Step2->Intermediate2 Step3 Separation of diastereomers Intermediate2->Step3 Desired_Diastereomer Desired (αR) alcohol Step3->Desired_Diastereomer Step4 Hydrolysis of nitrile to amide Desired_Diastereomer->Step4 Step5 N,N-diethylation Step4->Step5 SNC80 SNC 80 Step5->SNC80

Figure 3: Synthetic workflow for SNC 80.

A key step in the synthesis of SNC 80 involves the reaction of (2R,5S)-1-Allyl-2,5-dimethylpiperazine with an appropriate electrophile to introduce the diarylmethyl moiety. The inherent chirality of the piperazine ring leads to the formation of diastereomers that can be separated to yield the desired stereoisomer.[3]

Representative Protocol: The synthesis of SNC 80 is a multi-step process. A crucial step involves the diastereoselective addition of an organometallic reagent to an aldehyde, where the stereochemistry of the piperazine ring influences the formation of the new stereocenter.

Strategy 2: Asymmetric Alkylation using an Evans' Oxazolidinone

Protocol for Diastereoselective Allylation:

  • To a solution of (R)-4-benzyl-3-propionyl-oxazolidin-2-one (1.0 eq) in anhydrous THF at -78 °C is added sodium bis(trimethylsilyl)amide (1.1 eq, 1.0 M solution in THF) dropwise.

  • The resulting solution is stirred at -78 °C for 30 minutes to form the sodium enolate.

  • Allyl iodide (1.2 eq) is then added, and the reaction mixture is stirred at -78 °C for 2 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride solution and allowed to warm to room temperature.

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure.

  • The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product, which is typically >98:2.

  • Purification by flash column chromatography affords the desired allylated product.

Cleavage of the Auxiliary:

  • The purified N-acyl oxazolidinone (1.0 eq) is dissolved in a 4:1 mixture of THF and water at 0 °C.

  • A 30% aqueous solution of hydrogen peroxide (4.0 eq) is added, followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 eq).

  • The mixture is stirred at 0 °C for 1 hour.

  • The reaction is quenched by the addition of an aqueous solution of sodium sulfite.

  • The mixture is stirred for an additional 30 minutes, and the organic solvent is removed under reduced pressure.

  • The aqueous residue is extracted with dichloromethane to recover the chiral auxiliary.

  • The aqueous layer is then acidified and extracted with diethyl ether to isolate the chiral carboxylic acid.

Conclusion

The choice of a chiral strategy in asymmetric synthesis is a critical decision that impacts the efficiency, scalability, and cost-effectiveness of a synthetic route.

  • (2R,5S)-1-Allyl-2,5-dimethylpiperazine exemplifies the power of using a chiral building block when the chiral moiety is an integral part of the final target molecule. This approach is highly convergent and avoids the additional steps of auxiliary attachment and removal.

  • Evans' oxazolidinones are a gold standard for asymmetric alkylation and aldol reactions , consistently providing exceptionally high levels of diastereoselectivity.[1] The auxiliary is readily available and can be efficiently cleaved and recycled.[5][6][7]

  • Oppolzer's sultams offer a robust and reliable alternative, with a rigid camphor backbone that imparts excellent stereocontrol in a variety of transformations.[12][13]

  • Enders' hydrazones provide a powerful method for the asymmetric α-alkylation of aldehydes and ketones, a transformation that can be challenging with other methods. The SAMP and RAMP auxiliaries are readily prepared from the chiral pool.

For the synthesis of complex molecules like SNC 80, the use of a pre-formed chiral building block like (2R,5S)-1-Allyl-2,5-dimethylpiperazine is often the most logical and efficient approach. However, for the de novo synthesis of novel chiral amines and related structures, the well-established chiral auxiliary methods provide a predictable and versatile toolkit for the modern synthetic chemist.

References

  • Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazines Containing a Tautomeric Hydroxyl Group. Organic Chemistry Frontiers, 2021.

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 2019.

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 2021.

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications, 2019.

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing, 2021.

  • Diastereoselective alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives. A convenient approach to both (S)- and (R)-alanine. The Journal of Organic Chemistry, 1988.

  • Asymmetric Synthesis of Chiral Piperazines. R Discovery, 2007.

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2. ResearchGate, 2019.

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 2008.

  • Asymmetric Synthesis of Chiral Piperazines. Sci-Hub, 2007.

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Semantic Scholar, 2019.

  • Probes for narcotic receptor mediated phenomena. 23. Synthesis, opioid receptor binding, and bioassay of the highly selective delta agonist (+)-4-[(alpha R)-alpha-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]- N,N-diethylbenzamide (SNC 80) and related novel nonpeptide delta opioid receptor ligands. Journal of Medicinal Chemistry, 1997.

  • Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. ResearchGate, 2020.

  • Probes for narcotic receptor mediated phenomena. 19. Synthesis of (+)-4-[(alpha R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3- methoxybenzyl]-N,N-diethylbenzamide (SNC 80): a highly selective, nonpeptide delta opioid receptor agonist. Journal of Medicinal Chemistry, 1994.

  • Technical Support Center: Oppolzer's Camphor-Derived Sultam Auxiliary. Benchchem, 2025.

  • Enantioconvergent Synthesis of (−)-( 2R ,5 S )-1Allyl2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. ResearchGate, 2003.

  • Chiral auxiliary. Wikipedia, 2023.

  • Camphorsultam. Wikipedia, 2023.

  • Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. PubMed, 2006.

  • Camphorsultam. Grokipedia, 2026.

  • Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech, 2011.

  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. NIH, 2011.

  • Evans Aldol Reaction. Chem-Station, 2014.

  • Structure of camphor-derived chiral auxiliary and method for forming the same. Google Patents, 2009.

  • Evans Auxiliaries and a Friend for Aldol Reactions. YouTube, 2024.

  • ChemInform Abstract: Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. ResearchGate, 2011.

  • Chiral N‐Acylhydrazones: Versatile Imino Acceptors for Asymmetric Amine Synthesis. Angewandte Chemie International Edition, 2011.

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Scielo, 2017.

  • Diaryldimethylpiperazine ligands with mu- and delta-opioid receptor affinity: Synthesis of (+)-4-[(alphaR)-alpha-(4-allyl-(2S,5S)-dimethylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-ethyl-N-phenylbenzamide and (-)-4-[(alphaR)-alpha-(2S,5S)-dimethylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-ethyl-N-phenylbenzamide. PubMed, 2003.

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate, 2024.

  • Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. PubMed, 2003.

  • Conditions for hydrazone cleavage. ResearchGate, 2019.

  • Synthesis and pharmacological evaluation of SNC80 analogues with a bridged piperazine ring. PubMed, 2008.

  • Asymmetric Synthesis of Aminochromanes via Intramolecular Indium-Mediated Allylation of Chiral Hydrazones. NIH, 2008.

  • Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. NIH, 2014.

  • Engineered Biocatalyst for Enantioselective Hydrazone Reduction. NIH, 2020.

  • A DFT study on the heterolytic bond cleavage of hydrazones under cathodic conditions in acetonitrile. PubMed, 2024.

  • SNC 80 - PRODUCT INFORMATION. Cayman Chemical, 2022.

  • Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. NIH, 2013.

  • Asymmetric synthesis of amines and amine derivatives: I. The cerium-mediated diastereoselective addition of organometallic reagents to chiral pyrrolidine hydrazones. II. The enantioselective addition of organolithium reagents to imines and hydrazones. University of Illinois, 2011.

  • Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners † , ‡. ResearchGate, 2006.

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central, 2023.

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. NIH, 2021.

  • Preferential cleavage of N-N hydrazone bonds for sequencing bis-arylhydrazone conjugated peptides by electron transfer dissociation. PubMed, 2010.

  • Three distinct strategies for the cleavage of a hydrazone linker:... ResearchGate, 2011.

  • SNC 80. Tocris Bioscience, 2023.

  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich, 2023.

  • Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science, 2018.

  • SNC 80 and related delta opioid agonists. PubMed, 2004.

  • The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors. ACS Chemical Neuroscience, 2015.

Sources

Validation

A Comparative Guide to the Structural Elucidation of (2R,5S)-1-Allyl-2,5-dimethylpiperazine Derivatives: X-ray Crystallography in Focus

For the attention of: Researchers, scientists, and drug development professionals. In the landscape of modern drug discovery, the precise determination of a molecule's three-dimensional structure is paramount. This is pa...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

In the landscape of modern drug discovery, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for chiral molecules, where stereochemistry dictates biological activity. The (2R,5S)-1-Allyl-2,5-dimethylpiperazine scaffold is a key intermediate in the synthesis of potent and selective ligands, most notably the δ-opioid receptor agonist SNC-80.[1][2] Understanding the conformational preferences and solid-state packing of its derivatives is crucial for structure-activity relationship (SAR) studies and the rational design of new chemical entities.

This guide provides an in-depth comparison of X-ray crystallography with other key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural characterization of (2R,5S)-1-Allyl-2,5-dimethylpiperazine derivatives. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Unambiguous Answer: The Power of X-ray Crystallography

X-ray crystallography stands as the gold standard for the unambiguous determination of molecular structure. It provides a high-resolution, three-dimensional map of electron density within a single crystal, revealing precise bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For a molecule like (2R,5S)-1-Allyl-2,5-dimethylpiperazine, this technique can definitively confirm the trans configuration of the methyl groups and the spatial orientation of the allyl substituent.

The primary limitation, however, lies in the prerequisite of a high-quality single crystal. The process of obtaining suitable crystals can be both an art and a science, often requiring meticulous screening of various crystallization conditions.

Visualizing the Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process. The following diagram illustrates the typical workflow for X-ray crystallography of a novel (2R,5S)-1-Allyl-2,5-dimethylpiperazine derivative.

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of (2R,5S)-1-Allyl- 2,5-dimethylpiperazine derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification screening Screening of Crystallization Conditions (Solvents, Temperature) purification->screening growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) screening->growth mounting Crystal Selection & Mounting growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structural Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Figure 1: A generalized workflow for the single-crystal X-ray diffraction analysis of a novel piperazine derivative.

A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides a definitive solid-state structure, it is often complemented by other techniques that offer insights into the molecule's behavior in solution and its fundamental chemical properties.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Phase Solid (Single Crystal)SolutionGas Phase (Ionized)
Primary Information 3D molecular structure, bond lengths/angles, stereochemistry, packingConnectivity, solution conformation, dynamic processesMolecular weight, elemental composition, fragmentation pattern
Resolution Atomic (typically < 1 Å)Atomic, but conformation is an average over timeHigh mass accuracy (ppm)
Key Advantage Unambiguous structural determination[3]Provides data on solution-state structure and dynamicsHigh sensitivity and rapid analysis of molecular formula[4]
Key Limitation Requires high-quality single crystals, which can be difficult to obtainStructure is an interpretation of indirect data (e.g., NOEs)Provides no direct information on 3D structure or stereochemistry
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Perspective

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For (2R,5S)-1-Allyl-2,5-dimethylpiperazine derivatives, 1H and 13C NMR would be the initial steps to confirm the successful synthesis and the presence of all expected functional groups.

Expected NMR Data for (2R,5S)-1-Allyl-2,5-dimethylpiperazine:

Based on the structure and data from similar compounds like trans-2,5-dimethylpiperazine, one would expect to see distinct signals for the methyl and allyl groups, as well as the piperazine ring protons.

Proton (¹H)Expected Chemical Shift (ppm)Multiplicity
Allyl CH=CH₂5.7 - 5.9ddt
Allyl CH=CH5.0 - 5.2m
Allyl CH~3.0d
Piperazine CH -CH₃2.6 - 2.8m
Piperazine Ring Protons1.8 - 2.9m
Methyl CH1.0 - 1.2d

Note: This is a prediction and actual values will vary based on the solvent and specific derivative.

2D NMR techniques, such as COSY and HSQC, would be used to establish the connectivity of the proton and carbon skeletons. Nuclear Overhauser Effect (NOE) experiments, like NOESY or ROESY, are crucial for determining the through-space proximity of protons, which helps to elucidate the preferred conformation of the piperazine ring and the orientation of the substituents in solution.

Mass Spectrometry (MS): Confirming Identity and Purity

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound with high accuracy.[4][5] For a derivative of (2R,5S)-1-Allyl-2,5-dimethylpiperazine, high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. Fragmentation patterns observed in MS/MS experiments can provide further structural information and help to distinguish between isomers.[1][6]

Expected Mass Spectrometry Data for (2R,5S)-1-Allyl-2,5-dimethylpiperazine:

  • Molecular Formula: C₉H₁₈N₂[7][8]

  • Molecular Weight: 154.25 g/mol [7][8]

  • Expected Ion (ESI+): [M+H]⁺ at m/z 155.1543

Experimental Protocols

Crystallization of a (2R,5S)-1-Allyl-2,5-dimethylpiperazine Derivative

Objective: To obtain single crystals suitable for X-ray diffraction.

Rationale: The slow cooling or slow evaporation of a saturated solution allows for the ordered arrangement of molecules into a crystal lattice. The choice of solvent is critical; an ideal solvent will dissolve the compound when heated but have limited solubility at a lower temperature.

Materials:

  • Purified (2R,5S)-1-Allyl-2,5-dimethylpiperazine derivative

  • A selection of solvents for screening (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane, and mixtures thereof)

  • Small vials or test tubes

  • Heating plate and/or oil bath

  • Microscope

Procedure:

  • Solvent Screening: In small vials, test the solubility of a few milligrams of the compound in various solvents at room temperature and upon heating.

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a vial. Cover the vial with parafilm and poke a few small holes with a needle. Allow the solvent to evaporate slowly over several days in a vibration-free environment.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote crystallization.

  • Vapor Diffusion: Dissolve the compound in a small amount of a relatively non-volatile solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble. The vapor of the volatile solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Objective: To determine the three-dimensional structure of the crystallized compound.

Rationale: This procedure follows a standardized workflow to ensure the collection of high-quality diffraction data and the accurate refinement of the crystal structure.[9][10][11]

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

  • Goniometer and cryo-cooling system.

Procedure:

  • Crystal Mounting: Select a well-formed single crystal with sharp edges and no visible defects under a microscope.[12] Mount the crystal on a goniometer head using a suitable cryo-protectant oil.

  • Data Collection: Mount the goniometer head on the diffractometer. Center the crystal in the X-ray beam. A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and obtain the final, accurate structure.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are typically deposited in a crystallographic database.

Conclusion

For the definitive structural elucidation of (2R,5S)-1-Allyl-2,5-dimethylpiperazine derivatives, single-crystal X-ray crystallography is the most powerful and unambiguous technique. It provides a level of detail that is unattainable by other methods. However, a comprehensive understanding of these important pharmaceutical building blocks is best achieved through the synergistic use of X-ray crystallography, NMR spectroscopy, and mass spectrometry. This integrated approach allows for the confirmation of the solid-state structure, the exploration of solution-state conformations and dynamics, and the verification of molecular identity and purity, thereby providing a complete structural picture for the advancement of drug discovery and development.

References

  • Determination of crystal structure by single crystal X-ray diffraction. Available at: [Link]

  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. Available at: [Link]

  • Elucidating the active δ-opioid receptor crystal structure with peptide and small-molecule agonists. Science Advances. Available at: [Link]

  • Guide for crystallization. Available at: [Link]

  • The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors. ACS Chemical Neuroscience. Available at: [Link]

  • Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Catalysts. Available at: [Link]

  • 2,5-Dimethylpiperazine. PubChem. Available at: [Link]

  • The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors. ACS Chemical Neuroscience. Available at: [Link]

  • Crystalline products of CO2 capture by piperazine aqueous solutions. CrystEngComm. Available at: [Link]

  • SNC-80. Wikipedia. Available at: [Link]

  • Determination of crystal structure by single crystal X-ray diffraction. Available at: [Link]

  • X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Single-crystal X-ray Diffraction. Carleton College. Available at: [Link]

  • Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry. Available at: [Link]

  • Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society. Available at: [Link]

  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich. Available at: [Link]

  • The δ opioid receptor agonist SNC80 selectively activates heteromeric μ-δ opioid receptors. ACS Chemical Neuroscience. Available at: [Link]

  • 2,5-Piperazinedione. NIST WebBook. Available at: [Link]

Sources

Comparative

The Delta-Opioid Receptor: A Comparative Guide to Structure-Activity Relationships of its Ligands

For researchers, medicinal chemists, and drug development professionals, the delta-opioid receptor (DOR) presents a compelling target for the development of novel therapeutics, particularly for pain management, mood diso...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the delta-opioid receptor (DOR) presents a compelling target for the development of novel therapeutics, particularly for pain management, mood disorders, and neuroprotection. Unlike the mu-opioid receptor (MOR), the primary target of traditional opioids like morphine, DOR agonists have shown promise for providing analgesia with a reduced liability for respiratory depression, constipation, and addiction. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various classes of DOR ligands, supported by experimental data and detailed methodologies. We will explore the chemical nuances that govern ligand affinity, selectivity, and functional outcomes, offering insights to inform rational drug design and discovery.

The Delta-Opioid Receptor: A Brief Overview

The DOR is a Class A G protein-coupled receptor (GPCR) that is endogenously activated by the enkephalin peptides. Upon agonist binding, the DOR primarily couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channel activity. Beyond this canonical pathway, the DOR can also signal through β-arrestin pathways, which are implicated in receptor desensitization, internalization, and potentially distinct downstream signaling cascades. The divergence of these signaling pathways has given rise to the concept of "biased agonism," where ligands can preferentially activate one pathway over another, offering a potential strategy to separate therapeutic effects from adverse reactions.

Comparative Analysis of DOR Ligand Classes

The landscape of DOR ligands is diverse, encompassing both endogenous and synthetic peptides, as well as a wide array of non-peptidic small molecules. Understanding the SAR within each class is crucial for the design of potent and selective modulators.

Peptide Agonists: From Endogenous Enkephalins to Synthetic Analogs

The endogenous pentapeptides, [Met5]enkephalin and [Leu5]enkephalin, are the natural ligands for the DOR, though they exhibit only moderate selectivity over the MOR. Extensive research has focused on modifying these native peptides to enhance their affinity, selectivity, and metabolic stability.

Key Pharmacophoric Elements of Peptide Agonists:

  • N-terminal Tyrosine: The phenolic hydroxyl and the protonated amine of the N-terminal tyrosine residue are critical for binding to all opioid receptors. This "message" component is largely responsible for initiating the signal.

  • Aromatic Residue at Position 3 or 4: An aromatic residue, typically Phenylalanine, is crucial for high affinity.

  • Conformational Constraint: Cyclization of the peptide backbone, as seen in [D-Pen2, D-Pen5]-enkephalin (DPDPE), significantly increases delta selectivity by restricting the conformational freedom of the molecule to a bioactive conformation favored by the DOR.

  • C-terminal "Address" Region: In linear peptides like the deltorphins, the C-terminal residues play a critical role in conferring delta selectivity. For instance, in dermenkephalin (Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2), the C-terminal residues Met6 and Asp7 are powerful delta-directing elements. A negatively charged side chain at the C-terminus, such as Aspartate, can enhance delta selectivity by reducing affinity for the MOR.

Structure-Activity Relationship of DPDPE Analogs:

DPDPE is a highly selective DOR agonist. Modifications to its structure have provided valuable insights into the SAR of cyclic peptides.

  • Position 3 Substitutions: Replacing Glycine at position 3 with L-Alanine in [L-Ala3]DPDPE results in a compound that is a potent agonist at peripheral DORs but acts as a mixed antagonist at central DORs, suggesting subtle differences in the receptor's binding pocket in different tissues.

  • N-terminal Modifications: N,N-diallylation of the N-terminal tyrosine in DPDPE reduces agonist potency, a modification that typically confers antagonist properties in linear enkephalins.

Structure-Activity Relationship of Deltorphin Analogs:

Deltorphins are a family of naturally occurring, highly selective delta-opioid peptides.

  • Role of Hydrophobicity at Positions 5 and 6: The hydrophobic Valine residues at positions 5 and 6 in [D-Ala2]deltorphin II are important for delta affinity and selectivity. Enhancing the hydrophobicity at these positions can lead to analogs with even greater delta selectivity.

  • Modifications at Position 5: Replacement of Leu5 with tert-Leucine in deltorphin can convert the agonist into a potent delta antagonist.

Peptide LigandDOR Ki (nM)MOR Ki (nM)Selectivity (MOR Ki / DOR Ki)Functional Activity
[Leu5]enkephalin~1.5~4.5~3Agonist
DPDPE8.562073Agonist
Deltorphin II~0.3~500~1667Agonist
[L-Ala3]DPDPE18>10000>610Agonist (peripheral), Antagonist (central)
[Tle5]Deltorphin---Antagonist

Table 1: Comparative pharmacological data for selected peptide DOR ligands. Ki values are approximate and can vary depending on the experimental conditions.

Non-Peptide Ligands: A Diverse Chemical Landscape

The development of non-peptidic DOR ligands has been a major focus of research, aiming for compounds with improved oral bioavailability and central nervous system penetration.

SNC80 is a prototypical non-peptide DOR agonist that has been extensively studied.

Key SAR Insights for SNC80 Analogs:

  • Stereochemistry: The specific stereochemistry of the chiral centers in SNC80 is crucial for its high affinity and selectivity.

  • Substituents on the Benzyl Ring: The 3-methoxy group on the benzyl ring of SNC80 is not essential for high affinity. In fact, its removal in the analog SNC162 leads to a dramatic increase in delta selectivity (over 8700-fold).

  • The N-allyl Group: The allyl group on the piperazine nitrogen is important for agonist activity.

CompoundDOR Ki (nM)MOR Ki (nM)Selectivity (MOR Ki / DOR Ki)Functional Activity (Adenylyl Cyclase EC50, nM)
SNC80~1.5~100~67Full Agonist (9.2)
(+)BW373U861.8158.3Full Agonist
SNC1620.6255500>8700-

Table 2: Comparative pharmacological data for SNC80 and related non-peptide DOR agonists.

Naltrindole (NTI) is a highly selective and potent non-peptide DOR antagonist derived from the non-selective opioid antagonist naltrexone. The addition of an indole ring to the naltrexone scaffold was a key discovery that conferred high delta selectivity.

Key SAR Insights for Naltrindole Analogs:

  • The Indole Moiety: The position and orientation of the indole ring are critical for delta antagonist activity. Fusion of the indole to the 7,8-position of the morphinan system significantly reduces potency compared to naltrindole.

  • N-substituents: The nature of the substituent on the nitrogen at position 17 can dramatically influence the functional activity, converting the antagonist into an agonist or inverse agonist. For example, replacing the cyclopropylmethyl group of naltrindole with a phenethyl group can introduce agonist activity.

CompoundDOR Ki (nM)Functional Activity
Naltrindole (NTI)~0.1Neutral Antagonist
7-Benzylidenenaltrexone (BNTX)~0.2DOR1-selective Antagonist
N-phenethyl-naltrindole analog-Agonist activity

Table 3: Comparative pharmacological data for selected non-peptide DOR antagonists.

Experimental Methodologies for Ligand Characterization

The objective comparison of DOR ligands relies on a suite of standardized in vitro assays. Here, we provide detailed protocols for key experiments.

Radioligand Binding Assay

This assay directly measures the affinity of a ligand for the DOR by assessing its ability to compete with a radiolabeled ligand.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human DOR (e.g., CHO or HEK293 cells).

  • Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a high-affinity, selective DOR radioligand (e.g., [3H]naltrindole or [3H]DPDPE) and varying concentrations of the unlabeled test ligand.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test ligand that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices: The choice of radioligand is critical; a high-affinity and selective radioligand ensures that the binding is primarily to the DOR. The use of a filtration method allows for the rapid separation of bound and free radioligand, which is essential for accurate measurement of binding at equilibrium.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (DOR-expressing cells) incubation Incubate Membranes, Radioligand & Test Ligand prep_membranes->incubation prep_ligands Prepare Radioligand (e.g., [3H]Naltrindole) & Test Ligands prep_ligands->incubation filtration Filter to Separate Bound/Free Ligand incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting plot_data Plot Competition Curve counting->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays: Gauging Ligand Efficacy

Functional assays are essential to determine whether a ligand is an agonist, antagonist, or inverse agonist, and to quantify its potency and efficacy.

This assay measures the ability of a DOR agonist to inhibit adenylyl cyclase and reduce intracellular cAMP levels.

Step-by-Step Protocol:

  • Cell Culture: Culture DOR-expressing cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with forskolin, an adenylyl cyclase activator, to stimulate cAMP production.

  • Ligand Addition: Add varying concentrations of the test ligand to the wells.

  • Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Quantify cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the concentration-response curve and determine the EC50 (potency) and the maximal inhibition (efficacy) for agonists. For antagonists, their ability to rightward shift the concentration-response curve of a standard agonist is measured to determine their potency (Kb).

Causality Behind Experimental Choices: The use of forskolin to pre-stimulate adenylyl cyclase provides a robust and reproducible signal window to measure the inhibitory effect of Gαi-coupled receptors like the DOR.

cAMP_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Culture DOR-expressing cells in 96-well plate pre_treat Pre-treat cells with Forskolin prep_cells->pre_treat prep_ligands Prepare Forskolin & Test Ligands prep_ligands->pre_treat add_ligand Add Test Ligand pre_treat->add_ligand incubation Incubate at 37°C add_ligand->incubation lysis Lyse cells incubation->lysis detection Detect cAMP levels (HTRF, ELISA, etc.) lysis->detection plot_curve Plot Dose-Response Curve detection->plot_curve calc_ec50 Determine EC50/Emax (Agonists) or Kb (Antagonists) plot_curve->calc_ec50

Caption: Workflow for a cAMP inhibition functional assay.

This assay measures the ability of a ligand to promote the interaction between the activated DOR and β-arrestin proteins.

Step-by-Step Protocol:

  • Cell Line: Use a cell line engineered to express the DOR fused to a reporter fragment (e.g., a fragment of β-galactosidase, ProLink) and β-arrestin fused to the complementary fragment (Enzyme Acceptor).

  • Cell Plating: Plate the cells in a 96- or 384-well plate.

  • Ligand Addition: Add varying concentrations of the test ligand.

  • Incubation: Incubate for a sufficient time to allow for receptor activation and β-arrestin recruitment (e.g., 60-90 minutes).

  • Detection: Add a substrate that is converted into a luminescent or fluorescent product by the complemented enzyme.

  • Signal Measurement: Read the signal on a plate reader.

  • Data Analysis: Plot the concentration-response curve to determine the EC50 and Emax for β-arrestin recruitment.

Causality Behind Experimental Choices: Enzyme fragment complementation assays provide a sensitive and high-throughput method to specifically measure the proximity of the receptor and β-arrestin, which is a direct consequence of agonist-induced receptor phosphorylation and subsequent β-arrestin binding.

Beta_Arrestin_Recruitment_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Plate engineered cells (DOR-reporter & β-arrestin-reporter) add_ligand Add Test Ligand prep_cells->add_ligand incubation Incubate to allow recruitment add_ligand->incubation add_substrate Add Detection Substrate incubation->add_substrate measure_signal Measure Luminescence/ Fluorescence add_substrate->measure_signal plot_curve Plot Dose-Response Curve measure_signal->plot_curve calc_ec50 Determine EC50/Emax plot_curve->calc_ec50

Caption: Workflow for a β-arrestin recruitment assay.

Signaling Pathways of the Delta-Opioid Receptor

A deeper understanding of the intracellular signaling cascades activated by DOR ligands is essential for interpreting functional data and for the rational design of biased agonists.

G Protein-Dependent Signaling

The canonical signaling pathway for the DOR involves the activation of Gαi/o proteins.

DOR_G_Protein_Signaling cluster_membrane Plasma Membrane DOR DOR G_protein Gαi/oβγ DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) K_channel GIRK Channel G_protein->K_channel Activates (Gβγ) Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits (Gβγ) cAMP cAMP AC->cAMP Converts K_ion K_channel->K_ion Efflux Agonist Agonist Agonist->DOR Binds ATP ATP Ca_ion Ca_ion->Ca_channel Influx

Caption: Canonical G protein-dependent signaling pathway of the DOR.

β-Arrestin-Dependent Signaling and Biased Agonism

Upon agonist binding and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), DORs can recruit β-arrestins. This leads to receptor desensitization and internalization, and can also initiate G protein-independent signaling, such as the activation of the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2).

DOR_Beta_Arrestin_Signaling cluster_membrane Plasma Membrane DOR_P P | DOR GRK GRK DOR_P->GRK Recruits Beta_Arrestin β-Arrestin DOR_P->Beta_Arrestin Recruits GRK->DOR_P Phosphorylates Agonist Agonist Agonist->DOR_P Binds Clathrin Clathrin Beta_Arrestin->Clathrin Mediates Internalization ERK_pathway ERK1/2 Pathway Beta_Arrestin->ERK_pathway Activates Endosome Endosome

Validation

A Senior Application Scientist's Guide to the Analytical Characterization of Chiral Piperazines

Welcome to a comprehensive guide on the analytical methodologies for characterizing chiral piperazines. As a structural motif present in numerous active pharmaceutical ingredients (APIs), the piperazine ring is of profou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the analytical methodologies for characterizing chiral piperazines. As a structural motif present in numerous active pharmaceutical ingredients (APIs), the piperazine ring is of profound importance in drug development.[1] The stereochemistry of these molecules is not a trivial detail; enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] Therefore, the development of robust, validated analytical methods for their enantioselective separation and characterization is a cornerstone of quality control, regulatory compliance, and fundamental research.

This guide moves beyond simple protocol listings. It is designed to provide you, a fellow researcher or drug development professional, with the causal logic behind experimental choices, empowering you to select, develop, and troubleshoot methods with a deep understanding of the underlying principles.

Navigating Your Analytical Strategy: A Decision Framework

The selection of an analytical technique is dictated by the analytical question. Are you performing routine quality control for enantiomeric excess (% ee), determining an unknown absolute configuration, or screening for optimal separation conditions? The following decision framework provides a logical starting point for navigating your options.

Method_Selection_Workflow start Define Analytical Goal goal1 Routine Quantification & Enantiomeric Purity (% ee) start->goal1 goal2 Absolute Configuration Determination start->goal2 goal3 High-Throughput Screening start->goal3 goal4 Structural Elucidation & Enantiomeric Discrimination start->goal4 hplc Chiral HPLC goal1->hplc Robust & Widely Applicable sfc Chiral SFC goal1->sfc Faster & Greener ce Capillary Electrophoresis (CE) goal1->ce High Efficiency, Low Sample Volume is_volatile Is the analyte volatile & thermally stable? goal1->is_volatile xray X-ray Crystallography goal2->xray Definitive Method nmr Chiral NMR goal2->nmr Correlative Method (with known standard) goal3->hplc Well-established goal3->sfc Highest Speed goal4->xray Solid-state analysis goal4->nmr Solution-state analysis gc Chiral GC is_volatile->hplc No is_volatile->gc Yes

Caption: Decision workflow for selecting an appropriate analytical method.

Chromatographic Techniques: The Workhorse of Enantioseparation

Chromatographic methods are the most widely employed techniques for the routine separation and quantification of chiral piperazines.[2] The core principle involves differential partitioning of the enantiomers between a mobile phase and a chiral stationary phase (CSP).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and versatile technique, considered the gold standard for enantiomeric purity determination.[3]

Principle of Separation: Enantioseparation on a CSP is achieved through the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. The stability of these complexes differs, leading to different retention times and, thus, separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally effective for a broad range of compounds, including piperazines, due to a combination of interaction mechanisms like hydrogen bonding, dipole-dipole, and steric hindrance.[1][2]

Expert Insights & Causality:

  • CSP Selection: Immobilized polysaccharide-based CSPs, such as cellulose tris(3,5-dichlorophenylcarbamate), are often a prime choice for piperazine derivatives due to their broad applicability and robustness.[1][4]

  • Mobile Phase Modifier: Piperazines are basic compounds. The addition of a small amount of an amine modifier, such as diethylamine (DEA), to the mobile phase is often critical.[1][4] This is because the amine competes for highly acidic silanol sites on the silica support, preventing strong, non-enantioselective interactions that cause peak tailing and poor resolution.[5]

Experimental Protocol: Enantioseparation of Piperazin-2-ylmethanol [1]

HPLC_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis prep_mobile 1. Prepare Mobile Phase: 90:10:0.1 (v/v/v) Acetonitrile:Methanol:DEA & Degas prep_sample 2. Prepare Sample: 0.1 mg/mL Racemate in Mobile Phase & Filter (0.45 µm) prep_mobile->prep_sample equilibrate 3. Equilibrate System: Chiralpak® IC Column Flow: 1.0 mL/min Temp: 35 °C prep_sample->equilibrate inject 4. Inject Sample: 10 µL equilibrate->inject run 5. Acquire Data: UV Detection at 205 nm inject->run analyze 6. Calculate Resolution (Rs > 1.5) & Enantiomeric Excess (% ee) run->analyze

Caption: Standard experimental workflow for chiral HPLC analysis.

  • Materials: Chiralpak® IC column (250 x 4.6 mm, 5 µm), HPLC-grade acetonitrile (MeCN), methanol (MeOH), and diethylamine (DEA). Racemic piperazin-2-ylmethanol standard.[1][4]

  • Mobile Phase Preparation: Carefully combine 900 mL of MeCN, 100 mL of MeOH, and 1 mL of DEA. Degas thoroughly using sonication or vacuum filtration.[1][4]

  • Sample Preparation: Prepare a 1 mg/mL stock solution of racemic standard in the mobile phase. Dilute to a working concentration of 0.1 mg/mL and filter through a 0.45 µm syringe filter.[1]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 10 µL

    • Detection: UV at 205 nm (Note: Lacks a strong chromophore, derivatization may be needed for trace analysis).[1]

  • Analysis: Equilibrate the column for at least 30 minutes until a stable baseline is achieved. Inject the sample and record the chromatogram.

  • Data Processing: Identify the two enantiomer peaks. Calculate the resolution (Rs); a value >1.5 indicates baseline separation. For non-racemic samples, calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100.[1]

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC, using a supercritical fluid (typically CO₂) as the main mobile phase.

Principle of Separation: The principle is analogous to HPLC, relying on a chiral stationary phase. However, the use of supercritical CO₂ offers unique advantages.

Expert Insights & Causality:

  • Speed: Supercritical CO₂ has low viscosity and high diffusivity, allowing for much higher flow rates (e.g., 2-4 mL/min) and faster column equilibration. This significantly reduces analysis times, making it ideal for high-throughput screening.[6][7]

  • "Green" Chemistry: SFC drastically reduces the consumption of organic solvents compared to normal-phase HPLC, making it a more environmentally friendly and cost-effective choice.[6]

  • Efficiency for Basic Compounds: SFC often provides superior peak shapes and higher efficiency for basic compounds like piperazines without the need for aggressive mobile phase additives.[6]

Chiral Gas Chromatography (GC)

GC is a high-resolution technique suitable for analytes that are volatile and thermally stable.[8]

Principle of Separation: Enantiomers are separated on a capillary column coated with a chiral stationary phase, typically a cyclodextrin derivative.[9]

Expert Insights & Causality:

  • Applicability: Direct analysis of many piperazine derivatives by GC can be challenging due to their polarity and low volatility. Derivatization to increase volatility and thermal stability is often a necessary prerequisite.[10]

  • High Resolution: The high efficiency of capillary GC columns makes them ideal for separating enantiomers in complex matrices, such as in flavor, fragrance, or metabolite analysis.[8]

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample and solvent.

Principle of Separation: In CE, a chiral selector (CS) is added to the background electrolyte (BGE). Enantiomers form transient diastereomeric complexes with the CS, which have different effective mobilities in the applied electric field, leading to their separation.[11] Sulfated β-cyclodextrins are common chiral selectors for basic compounds like piperazine derivatives.[12][13]

Expert Insights & Causality:

  • Method Development: Key parameters to optimize include the type and concentration of the chiral selector, buffer pH, and the addition of organic modifiers (like methanol).[12] The pH is particularly crucial as it controls the charge state of the basic piperazine analyte, directly impacting its electrophoretic mobility.

  • Advantages: CE offers extremely high separation efficiency (theoretical plates), rapid analysis times, and very low consumption of reagents and sample.[11]

Experimental Protocol: Chiral Separation of H1-Antihistamine Piperazines [12]

  • Materials: Fused-silica capillary, sulfated β-cyclodextrin (S-β-CD), sodium phosphate, methanol.

  • Background Electrolyte (BGE) Preparation: Prepare a 100 mM phosphate buffer at pH 6.0. Add 34 mg/mL of S-β-CD and 40% (v/v) methanol.

  • Capillary Conditioning: Condition a new capillary by flushing with 1 M NaOH, water, and finally the BGE.

  • Electrophoretic Conditions:

    • Voltage: Optimized for separation (e.g., 20-30 kV).

    • Temperature: Controlled, typically around 25 °C.

    • Injection: Hydrodynamic or electrokinetic injection of the sample.

    • Detection: UV detection at a suitable wavelength.

  • Analysis: The method demonstrated excellent linearity (R² > 0.99) and precision, with LODs in the range of 5.9-11.4 µmol/L.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While chromatography separates enantiomers, NMR can be used to discriminate them in the same solution, providing a direct measure of enantiomeric purity.

Principle of Discrimination: Enantiomers are chemically identical and thus indistinguishable in a standard NMR spectrum. By adding a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), the enantiomers are placed into a diastereomeric environment.[14] This breaks their magnetic equivalence, resulting in separate, quantifiable signals for each enantiomer in the NMR spectrum.[15]

Expert Insights & Causality:

  • Chiral Solvating Agents (CSAs): CSAs, like (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, form non-covalent diastereomeric complexes with protonated piperazines.[14] The different spatial arrangements of these complexes cause shifts in the proton (¹H) or carbon (¹³C) NMR signals, allowing for discrimination. This method is non-destructive.

  • ¹⁹F NMR: A powerful, emerging technique involves using a ¹⁹F-labeled chiral probe. The high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion often lead to sharp, well-resolved signals with minimal background, making quantification highly reliable.[16][17]

X-ray Crystallography: The Definitive Answer

For the unambiguous determination of a molecule's absolute configuration (i.e., assigning R or S), single-crystal X-ray crystallography is the ultimate authority.[18]

Principle: This technique analyzes the diffraction pattern of X-rays passing through a single, high-quality crystal of the compound. The resulting electron density map allows for the precise determination of the three-dimensional arrangement of atoms in space.[19] By analyzing anomalous scattering effects, the absolute stereochemistry can be determined.[20]

Expert Insights & Causality:

  • Prerequisite: The primary and often most difficult step is growing a single crystal of sufficient size and quality. This can be a significant bottleneck.[19]

  • Unambiguous Results: When successful, the result is a definitive structural proof. For example, the absolute configuration of the piperazine derivative SYA0340-P2 was unequivocally identified as the S-enantiomer using this method.[21] The Flack parameter is a key metric used in the analysis to confidently assign the absolute structure.[18][22]

Performance Comparison of Analytical Methods

The following table provides a comparative summary of the key performance characteristics for each technique.

ParameterChiral HPLCChiral SFCChiral GC (with Derivatization)Capillary Electrophoresis (CE)Chiral NMR (with CSA)X-ray Crystallography
Primary Application Quantitative % ee, PurityHigh-Throughput Screening, % ee% ee for volatile compoundsQuantitative % ee, High EfficiencyQuantitative % ee, Structural InfoAbsolute Configuration
Resolution Very Good to ExcellentVery Good to ExcellentExcellentExcellent Variable, depends on CSA/analyteNot Applicable (Structural)
Sensitivity (LOD/LOQ) Good (ng-µg/mL)[4]Good (ng-µg/mL)Excellent (pg-ng/mL)Very Good (µmol/L)[12]Lower (mg/mL)Not Applicable
Analysis Speed Moderate (5-30 min)Fast (1-10 min)[6]Fast to Moderate (5-20 min)Fast (5-15 min)Fast (acquisition), slow (prep)Very Slow (days to weeks)
Solvent Consumption HighVery Low LowExtremely Low LowLow (for crystallization)
Sample Requirement Non-destructive (can be collected)Non-destructiveDestructiveNon-destructive (low volume)Non-destructive Destructive (crystal)
Instrumentation Widely availableLess common, growingWidely availableCommonWidely availableSpecialized

Conclusion

The characterization of chiral piperazines is a multifaceted challenge that requires a tailored analytical approach.

  • Chiral HPLC and SFC stand as the primary tools for routine, quantitative determination of enantiomeric purity, with SFC offering significant advantages in speed and sustainability.

  • Capillary Electrophoresis provides a high-efficiency, low-consumption alternative, particularly valuable for precious samples.

  • Chiral NMR offers a powerful, non-separative method for enantiomeric discrimination directly in solution.

  • X-ray Crystallography , while demanding, remains the sole technique for providing unequivocal proof of absolute configuration.

A successful analytical strategy relies not on a single "best" method, but on the intelligent application of the right technique to answer the specific scientific question at hand. By understanding the fundamental principles and causal relationships outlined in this guide, researchers can confidently develop and validate robust methods to ensure the quality, safety, and efficacy of chiral piperazine-containing pharmaceuticals.

References

  • Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486. Retrieved from [Link]

  • Aher, N. G., et al. (2023). Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. ACS Omega. Retrieved from [Link]

  • Lovely, A. E., & Wenzel, T. J. (2006). Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. The Journal of Organic Chemistry, 71(24), 9178-82. Retrieved from [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]

  • ResearchGate. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. Retrieved from [Link]

  • ACS Publications. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. Retrieved from [Link]

  • Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Current protocols in toxicology, Chapter 7, Unit7.5. Retrieved from [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-90. Retrieved from [Link]

  • Al-saad, Z. A. A. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Retrieved from [Link]

  • El-Behairy, M. F., et al. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 27(21), 7247. Retrieved from [Link]

  • Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Helmchen, G. (1991). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Stereoselective Synthesis, 6, 378-405. Retrieved from [Link]

  • Parsons, S. (2017). Determination of absolute configuration using X-ray diffraction. Tetrahedron: Asymmetry. Retrieved from [Link]

  • Wessig, P., et al. (2020). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 10(49), 29337-29345. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Chiral Separation Using SFC and HPLC. Retrieved from [Link]

  • Seco, J. M., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(11), 3373. Retrieved from [Link]

  • Li, Z., & Wang, R. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Retrieved from [Link]

  • Sharma, A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(8), 458. Retrieved from [Link]

  • Scott, D. (2001). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Scriba, G. K. (2002). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology. Retrieved from [Link]

  • Castro, A. L., et al. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 23(10), 2501. Retrieved from [Link]

  • Satyanarayana, M. V., et al. (2010). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Biological Efficacy of Stereoisomeric Ligands Derived from (2R,5S)- vs. (2S,5R)-1-Allyl-2,5-dimethylpiperazine

Abstract Stereochemistry is a fundamental determinant of pharmacological activity. The three-dimensional arrangement of atoms in a molecule dictates its ability to bind to and modulate a biological target.

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Stereochemistry is a fundamental determinant of pharmacological activity. The three-dimensional arrangement of atoms in a molecule dictates its ability to bind to and modulate a biological target. This guide provides an in-depth comparison of the biological efficacy of opioid receptor ligands synthesized from two distinct enantiomeric building blocks: (2R,5S)-1-Allyl-2,5-dimethylpiperazine and its mirror image, (2S,5R)-1-Allyl-2,5-dimethylpiperazine. By examining the synthesis, receptor binding affinity, and functional activity of ligands derived from these scaffolds—most notably the highly selective delta-opioid (δ) agonist SNC 80 and its enantiomer—we will illustrate the profound impact of stereoisomerism on ligand-receptor interactions and provide field-proven insights for researchers in pharmacology and drug development.

Introduction: The Central Role of Chirality in Pharmacology

In drug discovery, the chirality of a molecule is not a trivial detail; it is often the critical factor that governs efficacy and safety. Biological systems, composed of chiral amino acids and sugars, are inherently stereoselective. A receptor's binding pocket is a complex, three-dimensional chiral environment. Consequently, enantiomers of a chiral drug can exhibit vastly different pharmacological profiles. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.

This principle is powerfully demonstrated in the field of opioid research. The piperazine scaffold is a "privileged structure" frequently utilized in the design of central nervous system agents[1]. Specifically, the chiral trans-2,5-dimethylpiperazine core provides a rigid backbone for creating ligands that can precisely orient pharmacophoric groups to engage with opioid receptors. This guide focuses on ligands derived from the enantiomeric N-allyl derivatives of this core, which serve as crucial intermediates in the synthesis of potent δ-opioid receptor agonists[2]. We will use the well-characterized δ-agonist SNC 80, synthesized from the (2S,5R)-piperazine, and its corresponding enantiomer, derived from the (2R,5S)-piperazine, as a case study to dissect the influence of absolute stereochemistry on biological function.

Stereoselective Synthesis: Crafting the Chiral Precursors

The foundation of this comparison lies in the ability to produce enantiomerically pure starting materials. The synthesis of SNC 80 and its derivatives relies on the successful optical resolution of racemic trans-1-allyl-2,5-dimethylpiperazine.

The seminal work by Calderon et al. (1997) established a robust method for this separation.[3] The process involves resolving the racemic piperazine with chiral resolving agents, specifically the enantiomers of camphoric acid. This classical resolution technique allows for the separation of the diastereomeric salts by fractional crystallization, yielding the individual (+)-(2S,5R) and (-)-(2R,5S) enantiomers of the piperazine precursor in high optical purity (>99%)[3].

Causality in Synthesis: The choice of a classical resolution, while laborious, is often necessary when a direct asymmetric synthesis is not available or scalable. The success of this step is paramount, as any chiral impurity in the starting material will carry through to the final product, confounding the interpretation of biological data. The distinct crystalline nature of the diastereomeric salts is the physical basis that makes this separation possible.

G racemate Racemic (±)-trans-1-Allyl- 2,5-dimethylpiperazine resolver (+)-Camphoric Acid (Chiral Resolving Agent) racemate->resolver Reaction salts Diastereomeric Salts: Salt A: [(+)-Piperazine][(+)-Camphorate] Salt B: [(-)-Piperazine][(+)-Camphorate] separation Fractional Crystallization salts->separation enantiomer_S (+)-(2S,5R)-1-Allyl- 2,5-dimethylpiperazine separation->enantiomer_S Less Soluble Salt enantiomer_R (-)-(2R,5S)-1-Allyl- 2,5-dimethylpiperazine separation->enantiomer_R More Soluble Salt ligand_S (+)-SNC 80 (δ-Opioid Agonist) enantiomer_S->ligand_S Multi-step Synthesis ligand_R (-)-Enantiomer of SNC 80 enantiomer_R->ligand_R Multi-step Synthesis

Caption: Workflow for Stereoselective Synthesis of Chiral Ligands.

Comparative Biological Efficacy: A Tale of Two Enantiomers

With the enantiomerically pure piperazine precursors in hand, the final ligands can be synthesized. The flagship compound, (+)-SNC 80 , is chemically known as (+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide[2][3]. Its full enantiomer is synthesized using the exact same chemical route but starting with the (2R,5S)-piperazine. The resulting stereochemical differences translate into a dramatic divergence in biological activity.

Receptor Binding Affinity: Quantifying Stereoselectivity

Radioligand binding assays are used to determine the affinity of a ligand for its receptor. In these experiments, the test compound's ability to displace a known radiolabeled ligand from the receptor is measured, and the inhibition constant (Ki) is calculated. A lower Ki value signifies a higher binding affinity.

The data presented below, derived from studies on rat brain preparations, clearly demonstrate the stereoselectivity of the opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of SNC 80 Enantiomers

Compound Piperazine Scaffold Stereochemistry δ-Opioid (Ki) μ-Opioid (Ki) δ/μ Selectivity Ratio
(+)-SNC 80 (2S,5R) (αR, 2S, 5R) 1.3 nM 224 nM 172-fold
(-)-Enantiomer (2R,5S) (αS, 2R, 5S) 10.7 nM >10,000 nM >935-fold

(Data synthesized from Calderon et al., J. Med. Chem. 1997, 40(5), 695-704)[3]

Analysis of Expertise:

  • Potency at the Delta Receptor: Both enantiomers show nanomolar affinity for the δ-opioid receptor. However, (+)-SNC 80, derived from the (2S,5R)-piperazine, is approximately 8-fold more potent than its enantiomer (Ki of 1.3 nM vs. 10.7 nM). This demonstrates a clear, albeit not absolute, stereopreference by the δ-receptor.

  • Selectivity over the Mu Receptor: The most striking difference lies in their affinity for the μ-opioid receptor. (+)-SNC 80 has a respectable Ki of 224 nM for the μ-receptor. In stark contrast, its (-)-enantiomer shows virtually no affinity for the μ-receptor (Ki > 10,000 nM).

  • Impact on Selectivity Ratio: This dramatic loss of μ-receptor affinity makes the (-)-enantiomer a significantly more selective ligand for the δ-receptor (over 935-fold) compared to (+)-SNC 80 (172-fold). This is a critical insight: while (+)-SNC 80 is the more potent δ-ligand, its enantiomer is technically the more selective one due to its profound inability to bind to the μ-receptor.

G cluster_ligand Ligand Stereochemistry cluster_receptor Chiral Receptor Binding Pocket SNC80 (+)-SNC 80 (αR, 2S, 5R) delta_receptor δ-Opioid Receptor SNC80->delta_receptor High Affinity (Ki = 1.3 nM) mu_receptor μ-Opioid Receptor SNC80->mu_receptor Low Affinity (Ki = 224 nM) enantiomer (-)-Enantiomer (αS, 2R, 5S) enantiomer->delta_receptor Good Affinity (Ki = 10.7 nM) enantiomer->mu_receptor No Affinity (Ki > 10,000 nM)

Caption: Stereoselective Binding of SNC 80 Enantiomers to Opioid Receptors.

Functional Activity: From Binding to Biological Response

High affinity does not always translate to functional activity. A ligand can be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (inactivating the receptor). Functional assays, such as the [35S]GTPγS binding assay or isolated tissue bioassays, are required to determine a ligand's intrinsic efficacy.

The mouse vas deferens (MVD) is a classic bioassay where the tissue is rich in δ-opioid receptors, while the guinea pig ileum (GPI) is rich in μ-opioid receptors. A compound's ability to inhibit electrically stimulated contractions in these tissues indicates agonist activity.

Table 2: Functional Agonist Potency (IC50, nM) of SNC 80 Enantiomers

Compound Piperazine Scaffold MVD (δ-activity) IC50 GPI (μ-activity) IC50
(+)-SNC 80 (2S,5R) 10.1 nM 1,410 nM
(-)-Enantiomer (2R,5S) 110 nM >10,000 nM

(Data synthesized from Calderon et al., J. Med. Chem. 1997, 40(5), 695-704)[3]

Analysis of Expertise: The functional data corroborate the binding affinities.

  • In the δ-receptor-rich MVD, (+)-SNC 80 is a potent full agonist with an IC50 of 10.1 nM.[3]

  • Its (-)-enantiomer is also a δ-agonist, but it is approximately 11-fold weaker (IC50 = 110 nM).[3]

  • In the μ-receptor-rich GPI, (+)-SNC 80 shows weak agonist activity only at micromolar concentrations, consistent with its lower affinity for the μ-receptor. Its (-)-enantiomer is completely inactive, as predicted by its inability to bind to the μ-receptor.

This confirms that the (αR, 2S, 5R) stereoconfiguration is optimal for both high-affinity binding and potent activation of the δ-opioid receptor.

Experimental Protocols: Self-Validating Methodologies

To ensure the trustworthiness and reproducibility of the data presented, we outline the standard protocols for the key assays.

Protocol: Competitive Radioligand Binding Assay
  • Preparation: Homogenize rat brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000g for 10 minutes at 4°C. Resuspend the pellet in fresh buffer and incubate at 37°C for 30 minutes to dissociate endogenous opioids. Centrifuge again and resuspend the final pellet in assay buffer to a concentration of 10-20 mg/mL.

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand (e.g., [3H]naltrindole for δ-receptors), 50 µL of the test compound (SNC 80 or its enantiomer, at 10-12 different concentrations), and 100 µL of the membrane preparation.

  • Nonspecific Binding: A parallel set of tubes containing a high concentration of a non-radiolabeled ligand (e.g., 10 µM naloxone) is used to determine nonspecific binding.

  • Incubation: Incubate the plates for 60-90 minutes at 25°C.

  • Termination & Harvesting: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting nonspecific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data to a one-site competition model and determine the IC50, which is then converted to the Ki value using the Cheng-Prusoff equation.

Protocol: [35S]GTPγS Functional Assay
  • Membrane Preparation: Prepare cell membranes from CHO cells stably expressing the human δ-opioid receptor, following a similar procedure as in 4.1.

  • Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.

  • Assay Setup: To each well of a 96-well plate, add 50 µL of the test compound at various concentrations, 50 µL of GDP (final concentration 10 µM), and 50 µL of the cell membrane preparation. Pre-incubate for 15 minutes at 30°C.

  • Initiation: Initiate the reaction by adding 50 µL of [35S]GTPγS (final concentration 0.1 nM).

  • Incubation: Incubate for 60 minutes at 30°C with gentle shaking.

  • Termination & Harvesting: Terminate the reaction and harvest as described in the binding assay protocol (step 4.1.5).

  • Quantification: Count radioactivity as described in step 4.1.6.

  • Data Analysis: Plot the stimulated binding (in the presence of agonist) as a percentage of basal binding (agonist absent) against the log concentration of the agonist. Use non-linear regression to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

Conclusion and Future Directions

The comparative analysis of ligands derived from (2R,5S)- and (2S,5R)-1-allyl-2,5-dimethylpiperazine provides a definitive and quantitative illustration of the importance of stereochemistry in pharmacology. The case of (+)-SNC 80 and its enantiomer demonstrates that subtle changes in the 3D orientation of a molecule can lead to significant differences in binding affinity, functional potency, and receptor selectivity.

Key takeaways for drug development professionals are:

  • Stereoisomers are distinct chemical entities: They must be synthesized, purified, and tested independently.

  • Efficacy resides in 3D space: The (αR, 2S, 5R) configuration of (+)-SNC 80 represents the optimal geometry for productive interaction with the δ-opioid receptor's binding pocket.

  • Selectivity can be fine-tuned: While the more potent enantiomer is often the focus, the less potent one may offer advantages in selectivity, providing a valuable tool for research or an alternative therapeutic profile.

This guide underscores the necessity of controlling stereochemistry from the earliest stages of drug design. The insights gained from comparing these enantiomeric pairs not only advance our understanding of opioid receptor pharmacology but also reinforce a core principle that is universally applicable across all therapeutic targets.

References

  • Janetka, J. W., Furness, M. S., Zhang, X., Coop, A., Folk, J. E., Mattson, M. V., Jacobson, A. E., & Rice, K. C. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry, 68(10), 3976–3980. [Link]

  • Calderon, S. N., Rothman, R. B., Porreca, F., Flippen-Anderson, J. L., McNutt, R. W., Xu, H., Smith, L. E., Bilsky, E. J., Davis, P., & Rice, K. C. (1994). Probes for narcotic receptor mediated phenomena. 19. Synthesis of (+)-4-[(alpha R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3- methoxybenzyl]-N,N-diethylbenzamide (SNC 80): a highly selective, nonpeptide delta opioid receptor agonist. Journal of Medicinal Chemistry, 37(14), 2125–2128. [Link]

  • Calderon, S. N., Rice, K. C., Rothman, R. B., Porreca, F., Flippen-Anderson, J. L., Kayakiri, H., Xu, H., Smith, L., & Bilsky, E. (1997). Probes for narcotic receptor mediated phenomena. 23. Synthesis, opioid receptor binding, and bioassay of the highly selective delta agonist (+)-4-[(alpha R)-alpha-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]- N,N-diethylbenzamide (SNC 80) and related novel nonpeptide delta opioid receptor ligands. Journal of Medicinal Chemistry, 40(5), 695–704. [Link]

  • Knapp, R. J., Santoro, G., De Leon, I. A., Lee, K. B., Edsall, S. A., Waite, S., Malatynska, E., Varga, E., Calderon, S. N., Rice, K. C., Rothman, R. B., Porreca, F., Roeske, W. R., & Yamamura, H. I. (1996). Structure-activity relationships for SNC80 and related compounds at cloned human delta and mu opioid receptors. The Journal of Pharmacology and Experimental Therapeutics, 277(3), 1284–1291. [Link]

  • Singh, P., & Kumar, A. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(5), 1595–1619. [Link]

Sources

Validation

A Prospective Analysis of (2R,5S)-1-Allyl-2,5-dimethylpiperazine in Asymmetric Catalysis: A Comparative Guide for Ligand Selection

For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the selection of an appropriate chiral ligand is a critical determinant of success. This guide provides a forw...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the selection of an appropriate chiral ligand is a critical determinant of success. This guide provides a forward-looking, in-depth analysis of (2R,5S)-1-Allyl-2,5-dimethylpiperazine, a C2-symmetric chiral diamine, and evaluates its potential performance in asymmetric catalysis against established ligand classes. While direct, comparative experimental data for this specific ligand in catalytic applications is not extensively available in peer-reviewed literature—its primary documented use being an intermediate in the synthesis of δ-opioid receptor ligands—this guide will leverage structural analogy and established principles of asymmetric catalysis to offer a scientifically grounded perspective.[1][2]

We will explore the structural and functional attributes of (2R,5S)-1-Allyl-2,5-dimethylpiperazine, compare its potential with widely-used chiral backbones such as those derived from 1,2-diaminocyclohexane (DACH) and 1,2-diphenylethane-1,2-diamine (DPEN), as well as with privileged phosphine ligands. This comparative framework aims to provide valuable insights for the rational design of experiments and the selection of ligands for novel asymmetric transformations.

Structural Features and Catalytic Potential of (2R,5S)-1-Allyl-2,5-dimethylpiperazine

(2R,5S)-1-Allyl-2,5-dimethylpiperazine possesses a unique combination of structural elements that suggest its potential as a versatile chiral ligand:

  • C2-Symmetry: The trans-disposed methyl groups on the piperazine ring create a C2-symmetric chiral environment. This is a highly desirable feature in ligand design as it reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity.

  • Conformational Rigidity: The piperazine ring exists in a relatively rigid chair conformation, which can impart a well-defined steric environment around a coordinated metal center. This rigidity is crucial for effective chiral recognition of the substrate.

  • Dual Nitrogen Donors: The two nitrogen atoms can chelate to a metal center, forming a stable complex. The nature of these nitrogen atoms—one secondary and one tertiary—offers opportunities for differential reactivity and coordination.

  • Allyl Functionality: The N-allyl group can serve multiple purposes. It can be a simple substituent to tune the steric and electronic properties of the ligand, or it could potentially participate in the catalytic cycle, for example, through coordination to the metal center or by acting as a reactive handle for further functionalization of the ligand.

These features suggest that (2R,5S)-1-Allyl-2,5-dimethylpiperazine could be a promising candidate for a range of metal-catalyzed asymmetric reactions, including but not limited to, asymmetric allylic alkylations, hydrogenations, and various addition reactions.

Comparative Performance Analysis with Other Ligand Classes

To contextualize the potential of (2R,5S)-1-Allyl-2,5-dimethylpiperazine, we will compare it with established ligand classes in the context of a well-studied and industrially relevant reaction: the Palladium-catalyzed Asymmetric Allylic Alkylation (AAA).

Comparison with C2-Symmetric Diamine Ligands

Chiral C2-symmetric diamines are a cornerstone of asymmetric catalysis. Ligands derived from backbones like DACH and DPEN have demonstrated exceptional performance in a variety of reactions.

Ligand BackboneRepresentative Ligand TypeRepresentative ReactionAchieved Enantiomeric Excess (ee)Key AdvantagesPotential Considerations for (2R,5S)-1-Allyl-2,5-dimethylpiperazine
(2R,5S)-dimethylpiperazine (2R,5S)-1-Allyl-2,5-dimethylpiperazineAsymmetric Allylic Alkylation (Prospective)HypotheticalTunable N-substituents; potentially more flexible than DACH-based ligands.The less-defined steric bulk compared to Trost's ligand may lead to lower enantioselectivity in some cases.
1,2-Diaminocyclohexane (DACH) Trost Ligand (Palladium Catalyst)Asymmetric Allylic AlkylationUp to 99%Highly rigid backbone leading to excellent enantiocontrol; well-established and broadly applicable.Limited tunability of the core structure.
1,2-Diphenylethane-1,2-diamine (DPEN) Ru-TsDPEN (Ruthenium Catalyst)Asymmetric Transfer HydrogenationUp to 99%Effective for ketone reductions; aromatic groups provide beneficial steric and electronic effects.Less commonly used in Pd-catalyzed AAA compared to DACH-based ligands.

Expertise & Experience Insights: The success of the Trost ligand, derived from the DACH backbone, in Pd-catalyzed AAA is largely attributed to its well-defined, rigid C2-symmetric scaffold which creates a deep chiral pocket.[3] While (2R,5S)-1-Allyl-2,5-dimethylpiperazine shares the C2-symmetry, its piperazine ring is conformationally more flexible than the cyclohexane ring of DACH. This could be either advantageous, allowing for a broader substrate scope, or detrimental, leading to lower enantioselectivities due to multiple competing transition state conformations. The N-allyl group's electronic and steric influence would also need to be carefully considered and optimized.

Comparison with Chiral Phosphine Ligands

Chiral phosphine ligands, such as BINAP, are another dominant class of ligands in asymmetric catalysis, particularly for reactions involving transition metals like palladium and rhodium.

Ligand ClassRepresentative LigandRepresentative ReactionAchieved Enantiomeric Excess (ee)Key AdvantagesPotential Considerations for (2R,5S)-1-Allyl-2,5-dimethylpiperazine
Chiral Diamine (2R,5S)-1-Allyl-2,5-dimethylpiperazineAsymmetric Allylic Alkylation (Prospective)HypotheticalAir-stable; potentially lower cost than many phosphine ligands; utilizes nitrogen's hard donor character.May be less effective for reactions requiring soft donor ligands; electronic properties are less tunable than phosphines.
Chiral Diphosphine (R)-BINAP (Rhodium/Ruthenium Catalyst)Asymmetric HydrogenationUp to >99%Highly tunable electronic and steric properties via modification of the biaryl backbone; excellent for a wide range of reactions.Often air-sensitive and can be expensive to synthesize.
Chiral Monodentate Phosphine (R)-MONOPHOS (Rhodium Catalyst)Asymmetric HydrogenationUp to >99%Modular synthesis allows for rapid screening of a library of ligands.Can be less effective in reactions requiring a rigid chelating scaffold.

Expertise & Experience Insights: Phosphine ligands offer a high degree of tunability. The electronic properties of the phosphorus atom can be finely adjusted by changing the substituents, which in turn influences the reactivity and selectivity of the metal catalyst.[4][5] Nitrogen-based ligands like (2R,5S)-1-Allyl-2,5-dimethylpiperazine are generally harder donors compared to phosphines. This difference in electronic character would likely lead to different catalytic activities and selectivities. For Pd-catalyzed AAA, both electron-rich and electron-poor ligands have been shown to be effective, suggesting that a diamine ligand could indeed be successful, although the optimal reaction conditions would likely differ significantly from those developed for phosphine ligands.

Experimental Protocols for Key Asymmetric Reactions

While specific protocols for (2R,5S)-1-Allyl-2,5-dimethylpiperazine are not available, the following established procedures for similar C2-symmetric diamine ligands can serve as a starting point for methodology development.

Asymmetric Allylic Alkylation using a DACH-derived Ligand (Trost Ligand)

This protocol is a representative example of a Pd-catalyzed asymmetric allylic alkylation, a reaction where a chiral diamine ligand could be evaluated.

Reaction: Asymmetric Alkylation of a Racemic Allylic Acetate

Materials:

  • (rac)-1,3-Diphenyl-2-propenyl acetate

  • Dimethyl malonate

  • Bis(allylpalladium chloride) dimer

  • (1R,2R)-N,N'-Bis(2-diphenylphosphinobenzoyl)-1,2-diaminocyclohexane (Trost Ligand)

  • Sodium hydride

  • Dichloromethane (anhydrous)

  • Tetrahydrofuran (anhydrous)

Procedure:

  • In a flame-dried flask under an argon atmosphere, sodium hydride (1.1 eq) is suspended in anhydrous THF.

  • A solution of dimethyl malonate (1.2 eq) in THF is added dropwise at 0 °C. The mixture is stirred for 20 minutes.

  • In a separate flask, bis(allylpalladium chloride) dimer (0.01 eq) and the Trost ligand (0.03 eq) are dissolved in anhydrous dichloromethane and stirred for 15 minutes to form the catalyst complex.

  • A solution of (rac)-1,3-diphenyl-2-propenyl acetate (1.0 eq) in dichloromethane is added to the catalyst mixture.

  • The nucleophile solution prepared in step 2 is then added to the reaction mixture at room temperature.

  • The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Visualizations

Structure of (2R,5S)-1-Allyl-2,5-dimethylpiperazine

Caption: Structure of (2R,5S)-1-Allyl-2,5-dimethylpiperazine.

Generalized Workflow for Asymmetric Catalysis

G cluster_0 Catalyst Formation cluster_1 Catalytic Cycle cluster_2 Analysis Metal_Precursor Metal Precursor Active_Catalyst Chiral Metal Complex Metal_Precursor->Active_Catalyst Ligand (2R,5S)-1-Allyl-2,5-dimethylpiperazine Ligand->Active_Catalyst Intermediate Chiral Intermediate Active_Catalyst->Intermediate Coordination Substrate Prochiral Substrate Substrate->Intermediate Product Enantioenriched Product Product->Active_Catalyst Catalyst Regeneration Purification Purification Product->Purification Intermediate->Product Transformation Analysis Chiral HPLC/GC Purification->Analysis Yield Yield Determination Purification->Yield Ee ee% Determination Analysis->Ee

Caption: Generalized workflow for an asymmetric catalytic reaction.

Logical Framework for Ligand Comparison

G cluster_0 Ligand Properties cluster_1 Performance Metrics cluster_2 Ligand Classes for Comparison Symmetry Symmetry (C2) Enantioselectivity Enantiomeric Excess (ee%) Symmetry->Enantioselectivity Sterics Steric Hindrance Sterics->Enantioselectivity Diastereoselectivity Diastereomeric Ratio (dr) Sterics->Diastereoselectivity Electronics Electronic Effects Yield Chemical Yield (%) Electronics->Yield Electronics->Enantioselectivity Flexibility Conformational Flexibility Flexibility->Enantioselectivity can be detrimental Substrate_Scope Substrate Scope Flexibility->Substrate_Scope Target_Ligand (2R,5S)-1-Allyl-2,5-dimethylpiperazine Target_Ligand->Symmetry Target_Ligand->Sterics Target_Ligand->Electronics Target_Ligand->Flexibility Diamine_Ligands Other Chiral Diamines (e.g., DACH, DPEN) Diamine_Ligands->Symmetry Diamine_Ligands->Sterics Diamine_Ligands->Electronics Diamine_Ligands->Flexibility Phosphine_Ligands Chiral Phosphines (e.g., BINAP) Phosphine_Ligands->Symmetry Phosphine_Ligands->Sterics Phosphine_Ligands->Electronics Phosphine_Ligands->Flexibility

Caption: Logical framework for comparing chiral ligands.

Conclusion and Future Outlook

(2R,5S)-1-Allyl-2,5-dimethylpiperazine presents an intriguing, yet underexplored, scaffold for asymmetric catalysis. Its C2-symmetric, conformationally biased structure, combined with the presence of both secondary and tertiary amine functionalities, offers a unique platform for the design of novel chiral catalysts. While direct experimental data on its catalytic performance is currently lacking, a systematic evaluation of this ligand in benchmark asymmetric reactions, such as the Pd-catalyzed AAA, is warranted.

Future research should focus on the synthesis of a library of N-substituted derivatives of the (2R,5S)-2,5-dimethylpiperazine core to probe the influence of steric and electronic factors on catalytic outcomes. Direct, side-by-side comparisons with established ligands under standardized conditions will be crucial to delineating its potential and identifying niche applications where it may offer superior performance. For researchers in drug development, the exploration of novel chiral ligands like (2R,5S)-1-Allyl-2,5-dimethylpiperazine is not merely an academic exercise, but a vital endeavor to expand the toolbox for the efficient and selective synthesis of complex chiral molecules.

References

  • Janetka, J. W., et al. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry, 68(10), 3976-3980. Available from: [Link]

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric transition metal-catalyzed allylic alkylations. Chemical Reviews, 96(1), 395-422.
  • ResearchGate. Enantioconvergent Synthesis of (−)-( 2R ,5 S )-1Allyl2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. Available from: [Link]

  • Stoltz, B. M., & Ferreira, E. M. (2019). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 58(4), 1192-1196. Available from: [Link]

  • Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 745-759. Available from: [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696-8709. Available from: [Link]

  • García-García, P., & Gandon, V. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis, 13(5), 3144-3150. Available from: [Link]

  • Durand, C., & Szostak, M. (2022). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 27(19), 6528. Available from: [Link]

  • Wikipedia. Asymmetric hydrogenation. Available from: [Link]

  • Wang, Z., et al. (2005). C2-Symmetric Bisprolinamide as a Highly Efficient Catalyst for Direct Aldol Reaction. Organic Letters, 7(21), 4713-4716. Available from: [Link]

  • White, A. D., et al. (2022). Influence of Achiral Phosphine Ligands on a Synergistic Organo‐ and Palladium‐Catalyzed Asymmetric Allylic Alkylation. Chemistry – A European Journal, 28(72), e202202656. Available from: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Molecules, 21(9), 1163. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Synthesis Pathways for GMP Production of Opioid Intermediates

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical manufacturing, the synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a meticulously contro...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical manufacturing, the synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a meticulously controlled process, governed by the principles of Good Manufacturing Practice (GMP). This is particularly critical for opioid intermediates, given their potent pharmacological activity and the stringent regulatory oversight they command. The choice of a synthesis pathway is not merely a matter of chemical feasibility; it is a strategic decision with profound implications for process validation, product quality, and ultimately, patient safety.

This guide provides a comparative analysis of traditional and emerging synthesis pathways for key opioid intermediates, viewed through the lens of GMP process validation. As a Senior Application Scientist, my aim is to go beyond a simple recitation of methods and delve into the causality behind experimental choices, the inherent self-validating nature of a robust process, and the authoritative grounding required for regulatory success.

The Lifecycle Approach to Process Validation: A Regulatory Mandate

Before comparing specific synthesis routes, it is crucial to understand the modern regulatory framework for process validation. Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) advocate for a lifecycle approach to process validation, which consists of three stages.[1][2][3][4] This framework moves away from the traditional, one-time validation event to a continuous process of data collection and evaluation, ensuring that a process remains in a state of control throughout its lifecycle.[5][6]

Here is a visual representation of the three stages of process validation:

ProcessValidationLifecycle cluster_feedback Feedback Loop for Continuous Improvement Stage1 Stage 1: Process Design Stage2 Stage 2: Process Qualification Stage1->Stage2 Define Commercial Process Stage3 Stage 3: Continued Process Verification Stage2->Stage3 Confirm Reproducibility Stage3->Stage1 Process Improvement & Re-validation

Figure 1: The Three Stages of Process Validation Lifecycle.

Comparative Analysis of Synthesis Pathways for Opioid Intermediates

The synthesis of key opioid intermediates, such as thebaine and oripavine, has traditionally relied on extraction from plant sources and subsequent chemical modification. However, recent advancements have introduced chemoenzymatic and microbial fermentation-based approaches, offering potential advantages in terms of efficiency, selectivity, and sustainability.

Traditional Chemical Synthesis: The Established Paradigm

The conversion of naturally occurring alkaloids like codeine and morphine into thebaine and oripavine has been a cornerstone of opioid manufacturing.[7] A common approach involves the methylation of codeine followed by oxidation to yield thebaine.[7][8]

Process Validation Considerations for Traditional Chemical Synthesis:

  • Process Design (Stage 1):

    • Critical Process Parameters (CPPs): Temperature, pressure, reaction time, reagent stoichiometry, and catalyst loading are critical. For instance, in the oxidation of codeine methyl ether, the type and amount of oxidizing agent (e.g., MnO2) and reaction temperature directly impact the yield and impurity profile.[7]

    • Critical Quality Attributes (CQAs): Purity (absence of starting materials and by-products), isomer ratios, and residual solvent levels are key CQAs.[9][10] The formation of undesired isomers is a significant concern that needs to be controlled.

  • Process Qualification (Stage 2):

    • Installation Qualification (IQ) & Operational Qualification (OQ): Standard for chemical reactors, purification columns, and drying ovens.

    • Performance Qualification (PQ): Requires demonstrating consistent yield and purity across multiple batches. Impurity carry-over studies are crucial to understand the fate of impurities from one step to the next.[11]

  • Continued Process Verification (Stage 3):

    • Involves routine monitoring of CPPs and CQAs to ensure the process remains in a state of control.[5][12] Any significant change in the raw material source (e.g., a new supplier of codeine) would necessitate a re-evaluation of the process.[11]

Chemoenzymatic Synthesis: The Hybrid Approach

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions. This approach can offer milder reaction conditions, higher selectivity, and a reduction in the use of hazardous reagents.

A notable example is the biocatalytic conversion of thebaine to codeine using a three-enzyme cascade (T6ODM, NISO, and COR).[13] This method has the potential to significantly improve the codeine-to-neopine ratio compared to purely chemical or spontaneous conversions.[13]

Process Validation Considerations for Chemoenzymatic Synthesis:

  • Process Design (Stage 1):

    • CPPs for the Biocatalytic Step: pH, temperature, enzyme concentration, substrate concentration, and cofactor regeneration (if applicable) are critical. For the enzymatic conversion of thebaine, the timing of the addition of the COR-containing cells is a crucial parameter to maximize the yield of codeine over the neopine byproduct.[13]

    • CQAs: In addition to chemical purity, the absence of residual enzymes, host cell proteins, and DNA from the final intermediate must be ensured.

  • Process Qualification (Stage 2):

    • PQ: Must demonstrate the consistent performance of the biocatalyst, including its stability and activity over time. The validation of analytical methods for detecting biological impurities is a key consideration.[14]

  • Continued Process Verification (Stage 3):

    • Requires monitoring the consistency of the biocatalyst source and performance. Any changes in the enzyme production process (e.g., fermentation conditions for the host organism) could impact the API synthesis and would need to be carefully evaluated.

Microbial Fermentation: A Paradigm Shift

The de novo biosynthesis of opioid intermediates in engineered microorganisms like Saccharomyces cerevisiae (baker's yeast) represents a transformative approach.[15] By introducing genes from opium poppy and other organisms, yeast can be engineered to produce thebaine and other opioids from simple sugars.[15]

Process Validation Considerations for Microbial Fermentation:

  • Process Design (Stage 1):

    • CPPs: Fermentation parameters such as temperature, pH, dissolved oxygen, nutrient feed rates, and induction conditions are critical. The genetic stability of the engineered microbial strain is also a crucial aspect to control.

    • CQAs: Purity of the secreted intermediate, absence of host cell-related impurities, and consistency of the product profile are key. The formation of novel byproducts due to the engineered metabolic pathway needs to be thoroughly investigated.[15]

  • Process Qualification (Stage 2):

    • PQ: Involves demonstrating consistent product titer and purity across multiple fermentation batches. Validation of the downstream purification process to remove host cell proteins, DNA, and other process-related impurities is of paramount importance.[14]

  • Continued Process Verification (Stage 3):

    • Requires ongoing monitoring of the fermentation process and the genetic stability of the production strain. Cell bank systems (master and working cell banks) must be properly maintained and characterized.[14]

Comparative Performance of Synthesis Pathways

The choice of a synthesis pathway is a multi-faceted decision that involves a trade-off between various factors. The following table provides a qualitative comparison of the three approaches discussed.

FeatureTraditional Chemical SynthesisChemoenzymatic SynthesisMicrobial Fermentation
Starting Material Natural alkaloids (e.g., codeine)Natural or synthetic precursorsSimple sugars (e.g., glucose)
Selectivity Moderate to highHigh to very highHigh
Reaction Conditions Often harsh (high temp/pressure)Mild (near ambient)Mild (physiological)
Scalability Well-establishedModerate to highHigh
Impurity Profile Well-characterized, but can be complexPotentially cleaner, but new biological impuritiesDifferent impurity profile, requires extensive characterization
Sustainability Dependent on agriculture, use of organic solventsReduced solvent use, renewable catalystsHighly sustainable, renewable feedstock
Cost-Effectiveness Established, but raw material cost can be highEnzyme cost can be a factorPotentially low, but high initial investment

Experimental Protocols: A Glimpse into the Lab

To provide a practical context, here are outlines of key experimental protocols for the synthesis and analysis of opioid intermediates.

Protocol 1: Synthesis of Thebaine from Codeine (Traditional Chemical Synthesis)

This protocol is a generalized representation based on established chemical transformations.[7][8]

  • Methylation of Codeine:

    • Dissolve codeine in a suitable aprotic solvent (e.g., THF, DMF).

    • Add a strong base (e.g., NaH) at a controlled temperature (e.g., 0 °C) to deprotonate the hydroxyl group.

    • Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) and allow the reaction to proceed to completion.

    • Quench the reaction and extract the codeine methyl ether.

    • Purify the product by crystallization or chromatography.

  • Oxidation to Thebaine:

    • Dissolve the codeine methyl ether in an appropriate solvent (e.g., chloroform, dichloromethane).

    • Add an oxidizing agent (e.g., activated manganese dioxide) in excess.

    • Stir the reaction at a controlled temperature until the starting material is consumed (monitor by TLC or HPLC).

    • Filter off the oxidizing agent and wash with the solvent.

    • Evaporate the solvent and purify the resulting thebaine by crystallization.

Protocol 2: Analytical Method for Impurity Profiling by HPLC-MS

This protocol outlines a general approach for the analysis of opioid intermediates and their impurities.[16][17][18][19]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and methanol with a small amount of acid).

    • Filter the sample through a 0.22 µm filter before injection.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C).

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Full scan mode for initial screening and targeted MS/MS for quantification and identification of specific impurities.

  • Method Validation:

    • The analytical method must be validated according to ICH Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.

Visualizing the Pathways and Workflows

The following diagrams illustrate the synthesis pathways and the overall validation workflow.

OpioidSynthesisPathways cluster_traditional Traditional Chemical Synthesis cluster_chemoenzymatic Chemoenzymatic Synthesis cluster_fermentation Microbial Fermentation Codeine Codeine CodeineMethylEther CodeineMethylEther Codeine->CodeineMethylEther Methylation Thebaine Thebaine CodeineMethylEther->Thebaine Oxidation Thebaine_Enz Thebaine_Enz Neopinone Neopinone Thebaine_Enz->Neopinone T6ODM Codeinone Codeinone Neopinone->Codeinone NISO Codeine_Enz Codeine_Enz Codeinone->Codeine_Enz COR Glucose Glucose Thebaine_Ferm Thebaine_Ferm Glucose->Thebaine_Ferm Engineered Yeast ValidationWorkflow QTPP Define Quality Target Product Profile (QTPP) CQA Identify Critical Quality Attributes (CQAs) QTPP->CQA RiskAssessment Risk Assessment to Link Material Attributes & Process Parameters to CQAs CQA->RiskAssessment ControlStrategy Develop a Control Strategy RiskAssessment->ControlStrategy PQ Process Qualification (PQ) ControlStrategy->PQ CPV Continued Process Verification (CPV) PQ->CPV CPV->ControlStrategy Feedback & Improvement

Figure 3: A Simplified GMP Process Validation Workflow.

Conclusion: A Strategic Imperative

The selection and validation of a synthesis pathway for GMP production of opioid intermediates is a complex undertaking that requires a deep understanding of chemistry, biology, engineering, and regulatory science. While traditional chemical synthesis remains a well-established approach, the emergence of chemoenzymatic and microbial fermentation-based routes offers exciting opportunities for more efficient, sustainable, and potentially cost-effective manufacturing.

Regardless of the chosen pathway, a robust process validation program, grounded in the lifecycle approach, is non-negotiable. By meticulously defining CPPs and CQAs, rigorously qualifying the process, and continuously monitoring its performance, pharmaceutical manufacturers can ensure the consistent production of high-quality opioid intermediates, thereby safeguarding patient health and meeting the stringent demands of global regulatory agencies. This guide serves as a starting point for navigating this critical aspect of drug development, emphasizing the importance of a science- and risk-based approach to process validation.

References

  • Barber, R. B., & Rapoport, H. (1975). Synthesis of thebaine and oripavine from codeine and morphine. Journal of Medicinal Chemistry, 18(11), 1074–1077. [Link]

  • Coop, A., & Rice, K. C. (1998). A novel synthesis of thebaine from codeine. Heterocycles, 49(1), 43-48. [Link]

  • European Medicines Agency. (2016). Guideline on process validation for the manufacture of biotechnology-derived active substances and data to be provided in the regulatory submission. [Link]

  • Li, Y., Li, S., Thodey, K., Trenchard, I., & Smolke, C. D. (2020). High-efficiency biocatalytic conversion of thebaine to codeine. ACS Omega, 5(14), 8036–8043. [Link]

  • Takeda Pharmaceuticals. (2021). Case Study: Synthesis of an Active Pharmaceutical Ingredient in Water. [Link]

  • Bonjoch, J., & Catena, J. (2014). Enantioselective synthesis of (−)-dihydrocodeine and formal synthesis of (−)-thebaine, (−)-codeine, and (−)-morphine from a deprotonated α-aminonitrile. Organic Letters, 16(20), 5346–5349. [Link]

  • U.S. Food and Drug Administration. (2021). Change in API Supplier: Drug Substance Quality Tips. [Link]

  • European Medicines Agency. (2016). Process validation for the manufacture of biotechnology-derived active substances and data to be provided in the regulatory submission - Scientific guideline. [Link]

  • Wang, S., et al. (2021). Bioinspired Scalable Total Synthesis of Opioids. CCS Chemistry. [Link]

  • Telstar. (2022). Continuous Verification as a Tool to Improve Process Understanding and Efficiency. [Link]

  • Pharmaceutical Technology. (2014, November 25). Lifecycle Approach to API Process Validation [Video]. YouTube. [Link]

  • BioPhorum Operations Group. (2014). Continued Process Verification for Biopharma Manufacturing. BioPharm International, 27(11). [Link]

  • U.S. Food and Drug Administration. (n.d.). Surveillance of a Multiple Opioids in API's and Drug Products Using High Performance Liquid Chromatography High Resolution Mass Spectrometry. [Link]

  • Agilent. (n.d.). Determination Of Opioids, Cocaine, and Cocaine Metabolites by Liquid Chromatography Mass Spectrometry Using ZORBAX Eclipse Plus. [Link]

  • U.S. Food and Drug Administration. (2011). Guidance for Industry: Process Validation: General Principles and Practices. [Link]

  • I.R.I.S. (n.d.). New synthetic opioids: development of analytical methods for their characterization and determination by means of (U)HPLC. [Link]

  • Ley, S. V., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1154–1174. [Link]

  • Thodey, K., Galanie, S., & Smolke, C. D. (2014). A microbial biomanufacturing platform for natural and semi-synthetic opiates. Nature Chemical Biology, 10(10), 837–844. [Link]

  • Kleinbeck, F., et al. (2020). Exemplary convergent chemical synthesis starting from commercially... [Link]

  • Patel, K., & Patel, M. (2015). USFDA Guidelines on Process Validation - A Review. ResearchGate. [Link]

  • ValGenesis. (2024, January 11). Best Practices for Process Validation in the Pharmaceutical Industry. [Link]

  • Dongala, T. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmatech, 2(1), 1-10. [Link]

  • U.S. Food and Drug Administration. (2016). Chemistry, Manufacturing, and Controls (CMC) Information — Fermentation-Derived Intermediates, Drug Substances, and. [Link]

  • ProPharma Group. (2013, May 21). Critical Process Parameters and Critical Quality Attributes Selection Process. [Link]

  • PQRI. (2015, October 6). How to Identify Critical Quality Attributes and Critical Process Parameters. [Link]

  • Li, H., Liu, X., Jiang, G., & Zhao, H. (2022). Experimental validation of the predicted synthesis route for an FDA-approved drug. ResearchGate. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 26(16), 4966. [Link]

  • Hosztafi, S. (2018). Recent Advances in the Chemistry of Oripavine and Its Derivatives. Scientific Research Publishing. [Link]

  • Wang, S., et al. (2021). Bioinspired Scalable Total Synthesis of Opioids. ResearchGate. [Link]

  • European Medicines Agency. (2010). Presentation - What to control? CQAs and CPPs. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2010). Method Development for Drug Impurity Profiling: Part 1. LCGC International, 23(3), 152-161. [Link]

  • Altan, A., & Oner, L. (2018). The Place of Drug Product Critical Quality Parameters in Quality by Design (QBD). Turkish Journal of Pharmaceutical Sciences, 15(1), 104-111. [Link]

  • Wikipedia contributors. (2024, December 22). Oripavine. In Wikipedia, The Free Encyclopedia. [Link]

  • Wulandari, S. A., & Sari, I. P. (2023). Artikel Review: Intermediate Product Sampling Pattern Planning in the Validation Process. Journal of Pharmaceutical and Sciences, 6(1), 1-8. [Link]

  • Singh, A., & Kumar, A. (2023). A REVIEW OF PHARMACEUTICAL PROCESS VALIDATION. International Journal of Novel Research and Development, 8(1), b720-b730. [Link]

  • Patel, R. N. (2015). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 20(5), 8436–8465. [Link]

  • European Medicines Agency. (2006). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. [Link]

  • Chen, X. (2021). Production of opiates oripavine and morphine by whole cell O-demethylation biotransformation (Doctoral dissertation, Swinburne University of Technology). [Link]

  • Financial Crimes Enforcement Network. (2024). Supplemental Advisory on the Procurement of Precursor Chemicals and Manufacturing Equipment Used for the Synthesis of Illicit Fentanyl and Other Synthetic Opioids. [Link]

  • Els, C., Jackson, T. D., Kunyk, D., & Lappi, V. G. (2017). Efficacy and harms of long-term opioid therapy in chronic non-cancer pain: Systematic review and meta-analysis of open-label extension trials with a study duration ≥26 weeks. Pain, 158(5), 764–774. [Link]

  • U.S. Department of State. (2019). 21st Century Drug Trafficking: “Manufacturing Advisory” on Fentanyl and Other Synthetic Opioids (Tab A). [Link]

  • Drug Enforcement Administration. (2024). Possible Control of Phenethyl Bromide as a List I Chemical. Regulations.gov. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (2R,5S)-1-Allyl-2,5-dimethylpiperazine

For professionals in research, discovery, and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of chemical reagents are paramount to ens...

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research, discovery, and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides a detailed protocol for the safe disposal of (2R,5S)-1-Allyl-2,5-dimethylpiperazine (CAS 155836-78-5), a key intermediate in the synthesis of various compounds.[1]

I. Hazard Profile & Risk Assessment: A Cautious Approach

(2R,5S)-1-Allyl-2,5-dimethylpiperazine should be handled as a hazardous substance. This assessment is based on the known risks associated with its structural components:

  • Piperazine Moiety: Piperazine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[3][4] They may also cause allergic skin reactions and are considered harmful if swallowed.[5]

  • Allyl Group: Allyl compounds, such as allyl chloride, are often flammable, toxic, and can be irritating to the skin, eyes, and respiratory tract.[6][7] Some allyl compounds are also considered potential carcinogens.[6]

Therefore, it is imperative to treat (2R,5S)-1-Allyl-2,5-dimethylpiperazine with a high degree of caution, assuming it possesses a combination of these hazardous properties.

II. Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling or disposing of (2R,5S)-1-Allyl-2,5-dimethylpiperazine, the following minimum PPE must be worn:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.To protect against potential splashes which could cause serious eye damage, a known hazard of piperazine derivatives.[3][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, which can lead to irritation, burns, or allergic reactions associated with both piperazine and allyl compounds.[5][6]
Body Protection A flame-retardant lab coat.To protect against accidental spills and splashes.
Respiratory To be used in a well-ventilated area, preferably within a chemical fume hood.[5] A respirator may be necessary if there is a risk of aerosol generation.To minimize inhalation of potentially harmful vapors. Allyl compounds can cause respiratory irritation.[6]

III. Disposal Protocol: A Step-by-Step Guide

All waste containing (2R,5S)-1-Allyl-2,5-dimethylpiperazine must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.[3][8]

Step 1: Waste Segregation and Collection
  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The label must clearly state "Hazardous Waste" and include the full chemical name: "(2R,5S)-1-Allyl-2,5-dimethylpiperazine".[5]

  • Waste Types: This includes:

    • Unused or excess (2R,5S)-1-Allyl-2,5-dimethylpiperazine.

    • Contaminated consumables such as pipette tips, weighing paper, and gloves.[5]

    • Contaminated cleaning materials from spill cleanups.

  • Incompatible Wastes: Do not mix this waste with incompatible materials, particularly strong oxidizing agents or acids, to prevent potentially hazardous reactions.[8]

Step 2: Spill Management

In the event of a spill, immediate and appropriate action is critical:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[8]

  • Containment: For small spills, contain the material using an inert absorbent such as vermiculite, sand, or commercial sorbent pads.[5]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[8]

  • Decontamination: Decontaminate the spill area thoroughly with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[5]

Step 3: Final Disposal
  • Container Sealing: Securely seal the hazardous waste container.[8]

  • Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials, until it is collected by a licensed hazardous waste disposal contractor.[8]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management company.

IV. Emergency Procedures

Emergency SituationImmediate ActionFollow-Up
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3]Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[6]Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water.Seek immediate medical attention.

V. Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of materials contaminated with (2R,5S)-1-Allyl-2,5-dimethylpiperazine.

DisposalWorkflow cluster_0 Waste Generation cluster_1 Hazard Assessment cluster_2 Disposal Path cluster_3 Final Disposition Start Material Contaminated with (2R,5S)-1-Allyl-2,5-dimethylpiperazine Assess Is the waste hazardous? Start->Assess HazardousWaste Collect in Labeled Hazardous Waste Container Assess->HazardousWaste Yes NonHazardous General Waste (Not Applicable for this Compound) Assess->NonHazardous No EHS Contact EHS for Professional Disposal HazardousWaste->EHS SpillCleanup Spill Occurs CleanupProcedure Follow Spill Management Protocol SpillCleanup->CleanupProcedure CleanupProcedure->HazardousWaste

Disposal decision workflow for (2R,5S)-1-Allyl-2,5-dimethylpiperazine.

VI. Regulatory Context

The disposal of hazardous chemicals is regulated by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States.[9][10] It is crucial to adhere to the specific guidelines set forth by these agencies, as well as any state and local regulations, which may be more stringent. The EPA's regulations under the Resource Conservation and Recovery Act (RCRA) provide a framework for the management of hazardous waste from "cradle to grave."

VII. Conclusion

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. By treating (2R,5S)-1-Allyl-2,5-dimethylpiperazine with the caution it warrants based on its chemical structure, and by adhering to the detailed disposal protocols outlined in this guide, we can ensure the safety of laboratory personnel and protect our environment. Always consult your institution's EHS department for specific guidance and to ensure full compliance with all applicable regulations.

References

  • Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Labor
  • Piperazine. Santa Cruz Biotechnology.
  • (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine | CAS 155836-78-5. Santa Cruz Biotechnology.
  • Allyl chloride - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Piperazine - HAZARD SUMMARY. New Jersey Department of Health.
  • (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine - Data Sheet.
  • (2R,5S)-1-allyl-2,5-dimethylpiperazine. ChemScene.
  • Allyl Alcohol. OSHA.
  • ALLYL CHLORIDE. Olin Epoxy.
  • STANDARD OPER
  • Piperazine Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare.
  • 1988 OSHA PEL Project - Allyl Alcohol. NIOSH - CDC.
  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH.
  • SAFETY D
  • (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine. SRD Pharma.
  • Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. PubMed.
  • (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine.
  • (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine. SmartChem.
  • Management of Hazardous Waste Pharmaceuticals. US EPA.
  • EPA Finalizes Rule Addressing Management of Hazardous Waste Pharmaceuticals. JD Supra.

Sources

Handling

Definitive Safety Protocol: Handling and Disposal of (2R,5S)-1-Allyl-2,5-dimethylpiperazine

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals handling (2R,5S)-1-Allyl-2,5-dimethylpiperazine (CAS 155836-78-5). In the absence of a s...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals handling (2R,5S)-1-Allyl-2,5-dimethylpiperazine (CAS 155836-78-5). In the absence of a specific, published Safety Data Sheet (SDS) for this compound, this guide is built upon a rigorous hazard assessment by structural analogy, a standard and trusted practice in chemical safety. We will deconstruct the molecule into its core functional components—the piperazine ring, the N-allyl group, and the secondary amine functionality—to establish a robust framework for personal protective equipment (PPE), handling, and disposal.

Hazard Assessment by Structural Analogy

(2R,5S)-1-Allyl-2,5-dimethylpiperazine is a chiral substituted diamine.[1][2][3][4] Its hazard profile can be inferred from its primary structural features:

  • Piperazine Core: Piperazine and its derivatives are well-documented as being corrosive and capable of causing severe skin burns and eye damage.[5][6][7][8] A critical hazard associated with piperazines is their potential to cause sensitization by inhalation and skin contact, leading to allergic reactions or asthma-like symptoms upon subsequent exposure.[5][8]

  • N-Allyl Group: Allyl compounds are often reactive, flammable, and toxic.[9][10][11] Allyl chloride, for example, is classified as highly flammable and toxic, with the potential for skin absorption leading to systemic effects.[9][12] Allyl alcohol is a potent irritant to the skin, eyes, and respiratory tract.[11][13] The presence of the allyl group suggests a heightened risk of flammability and toxicity compared to a simple alkyl-substituted piperazine.

  • Amine Functionality: As a volatile amine, this compound is likely to have a strong, pungent odor and can readily release vapors.[14] Amines should always be handled in well-ventilated areas to avoid inhalation hazards.[15][16][17]

Table 1: Synthesized Hazard Profile
Hazard CategoryAnticipated RiskRationale
Skin Contact High: Corrosive, potential for chemical burns and allergic sensitization.Based on the known properties of piperazine and its derivatives.[6][7][8] The allyl group may enhance skin penetration.
Eye Contact High: Severe irritation and potential for permanent eye damage.A common hazard for amines and piperazine compounds.[5][18]
Inhalation High: Respiratory tract irritation. Potential for respiratory sensitization.Based on the volatility of amines and the sensitizing nature of piperazines.[8][14]
Ingestion Moderate to High: Assumed to be toxic if swallowed.General toxicity profile for substituted amines and piperazines.
Flammability Moderate: Flammable liquid and vapor.The allyl group significantly increases the fire hazard.[9][11][12]
Reactivity Moderate: Incompatible with strong oxidizing agents and acids.Typical reactivity for amines.[5][19]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory. Engineering controls are the first and most critical line of defense.

Foundational Engineering Control: The Chemical Fume Hood

All manipulations of (2R,5S)-1-Allyl-2,5-dimethylpiperazine, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood. This is non-negotiable and serves to control the primary inhalation hazard from this volatile amine.[20]

Personal & Ancillary Controls

The following diagram outlines the mandatory PPE selection process for any task involving this compound.

PPE_Workflow start Start: Prepare to Handle (2R,5S)-1-Allyl-2,5-dimethylpiperazine fume_hood Step 1: Engineering Control Work exclusively inside a certified chemical fume hood. start->fume_hood eye_face Step 2: Eye & Face Protection - Chemical splash goggles (ANSI Z87.1 / EN166) are MANDATORY. - Add a full-face shield for transfers >50 mL or when there is a significant splash risk. fume_hood->eye_face hand Step 3: Hand Protection - Double-gloving is REQUIRED. - Outer Glove: Butyl or Viton rubber. - Inner Glove: Nitrile (for incidental contact). - Inspect gloves for integrity before and during use. eye_face->hand body Step 4: Body Protection - Flame-resistant (FR) lab coat. - Chemical-resistant apron over the lab coat. - Long pants and fully-enclosed, chemical-resistant footwear. hand->body end Ready for Safe Handling body->end

Caption: PPE Selection Workflow for (2R,5S)-1-Allyl-2,5-dimethylpiperazine.

Detailed Justification:

  • Eye & Face Protection: Tightly fitting chemical splash goggles are essential to protect against vapors and accidental splashes.[5][18] A face shield provides an additional layer of protection for the entire face during higher-risk procedures.

  • Hand Protection: Standard nitrile gloves offer poor resistance to many amines and are not suitable for primary protection.[21][22] Double-gloving provides a critical safety buffer. The outer glove should be of a material with high resistance to amines and reactive organic compounds.

    Table 2: General Glove Selection Guide for Amines
    Glove MaterialResistance to AminesRecommended Use
    Nitrile Poor to Fair[21][22][23]Inner glove for incidental splash protection only. Must be changed immediately upon contact.
    Neoprene GoodSuitable for outer glove; provides good all-around chemical and physical protection.[23][24]
    Butyl Rubber ExcellentHighly recommended for outer glove; excellent against polar organics like amines.[23]
    Viton™ ExcellentRecommended for outer glove, especially with chlorinated or aromatic compounds, but may have poor physical properties.[23]

    Note: This information is a general guide.[25] Always consult the specific manufacturer's chemical resistance chart for the gloves you intend to use.

  • Body Protection: A flame-resistant lab coat is recommended due to the flammability hazard of the allyl group. A chemical-resistant apron adds a necessary barrier against spills of this corrosive material.

  • Respiratory Protection: Under normal operating conditions within a fume hood, a respirator should not be necessary. However, for emergency situations such as a significant spill outside of the hood, a full-face respirator with NIOSH-approved organic vapor cartridges is required.[5][8]

Operational Plan: Safe Handling and Storage

Handling Protocol:

  • Preparation: Before handling, ensure an emergency eyewash station and safety shower are accessible and unobstructed.[6] Prepare a designated hazardous waste container in the fume hood.

  • Donning PPE: Don all required PPE as outlined in the workflow diagram above.

  • Transfer: Conduct all transfers within the fume hood. Use non-sparking tools and ground equipment where necessary to prevent static discharge.[7]

  • Post-Handling: After handling, carefully remove the outer gloves first, followed by the inner gloves, avoiding contact with the outer surface. Wash hands thoroughly with soap and water.[5][6]

Storage Protocol:

  • Store in a cool, dry, well-ventilated area designated for corrosive and flammable materials.[15][19]

  • Keep the container tightly sealed to prevent absorption of moisture and CO2 from the air.[15][26]

  • Store separately from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5][19]

  • The storage area should be equipped with appropriate fire suppression equipment.[19]

Disposal Plan: Spill Management and Waste

All waste containing (2R,5S)-1-Allyl-2,5-dimethylpiperazine must be treated as hazardous chemical waste.

Spill Response Protocol:

Spill_Response spill Spill Occurs alert Alert personnel and Evacuate immediate area spill->alert assess Assess Spill (Size & Location) alert->assess small_spill Small Spill (<100 mL) Inside Fume Hood assess->small_spill Small large_spill Large Spill (>100 mL) or any spill outside hood assess->large_spill Large contain_small Contain with inert absorbent (vermiculite, sand). Neutralize if appropriate. small_spill->contain_small evacuate_large Evacuate laboratory. Close doors. Call Emergency Response. large_spill->evacuate_large collect_small Collect residue into hazardous waste container using non-sparking tools. contain_small->collect_small decon_small Decontaminate area. collect_small->decon_small report Report incident to EHS / Lab Supervisor decon_small->report evacuate_large->report end End report->end

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,5S)-1-Allyl-2,5-dimethylpiperazine
Reactant of Route 2
Reactant of Route 2
(2R,5S)-1-Allyl-2,5-dimethylpiperazine
© Copyright 2026 BenchChem. All Rights Reserved.